3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane
Description
Properties
IUPAC Name |
3-pyridin-4-yl-3,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-7-15-8-2-13(1)17-11-5-14(6-12-17)3-9-16-10-4-14/h1-2,7-8,16H,3-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURPZDUBVYSYRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579972 | |
| Record name | 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352445-70-6 | |
| Record name | 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An Integrated Strategy for the Structural Elucidation of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, forming the core of compounds investigated for a range of therapeutic applications, including as antagonists for the γ-aminobutyric acid type A receptor (GABAAR).[1] The synthesis of novel derivatives of this scaffold is of significant interest for developing new chemical entities with tailored pharmacological profiles.[2][3] This guide presents a comprehensive, field-proven strategy for the unambiguous structural elucidation of a novel derivative, 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane.
As a Senior Application Scientist, the objective is not merely to present analytical data but to articulate a logical, self-validating workflow. We will proceed from establishing the fundamental molecular identity to mapping the intricate atomic connectivity, and finally, to achieving absolute confirmation of the three-dimensional structure. Each step is chosen for its specific contribution to the body of evidence, ensuring that the final structural assignment is built on a foundation of rigorous scientific validation.
Foundational Analysis: Molecular Formula and Mass Verification
The first and most critical step in the characterization of any newly synthesized compound is the confirmation of its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial phase, providing a highly accurate mass measurement that validates the molecular formula against the theoretical value. This initial check prevents the misinterpretation of more complex data, such as NMR, that follows.
The logical choice is Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, given the polar nature of the diazaspiro moiety and the high accuracy required.
High-Resolution Mass Spectrometry (HRMS) Data
The expected protonated molecule [M+H]⁺ for the target compound, with a molecular formula of C₁₄H₂₁N₃, is analyzed.
| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |
| Formula | C₁₄H₂₂N₃⁺ | - | - |
| [M+H]⁺ m/z | 232.18082 | 232.1811 | 1.2 |
The sub-2 ppm mass accuracy provides high confidence in the proposed elemental composition, confirming that the correct product was formed in the synthesis.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Agilent 6545XT AdvanceBio Q-TOF LC/MS).
-
Ionization Source: Set the ESI source to positive ion mode.
-
Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5 µL/min.
-
Mass Analyzer Settings:
-
Mass Range: 100-500 m/z
-
Acquisition Rate: 1 spectrum/second
-
Reference Mass: Infuse a known reference compound (e.g., purine) concurrently to allow for continuous internal mass calibration.
-
-
Data Processing: Process the acquired spectrum using the manufacturer's software to calculate the accurate mass of the [M+H]⁺ ion and determine the parts-per-million (ppm) mass error.
Unraveling the Skeleton: 1D and 2D NMR Spectroscopy
With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic connectivity. This multi-pronged approach acts as a self-validating system, where data from one experiment corroborates the hypotheses drawn from another. A standard 500 MHz spectrometer is typically sufficient for this level of analysis.[4]
Logical Workflow for NMR Analysis
The workflow is designed to build the structural picture progressively, starting with simple proton and carbon counts and moving to complex through-bond correlations.
Caption: Logical workflow for NMR-based structure elucidation.
Structure and Atom Numbering
To facilitate discussion of the NMR data, a standardized numbering scheme for 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane is essential.
Caption: Numbering scheme for 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane.
Data Interpretation and Summary
-
¹H NMR: The spectrum is expected to show two distinct regions. The aromatic region should feature two signals corresponding to the α- and β-protons of the symmetrically substituted pyridine ring. The aliphatic region will be more complex, containing signals for the eight methylene groups of the diazaspiro[5.5]undecane core.
-
¹³C NMR & DEPT-135: This combination reveals the total number of unique carbon environments. For this molecule, we anticipate 10 distinct signals: 3 for the pyridine ring (due to symmetry) and 7 for the spirocyclic system. The DEPT-135 experiment is crucial for differentiating CH₂ signals (negative phase) from CH signals (positive phase).
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. It will clearly show the connectivity within the two separate piperidine rings and establish the α-β relationship of the pyridine protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to, allowing for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific molecule. It reveals correlations between protons and carbons that are two or three bonds away. The key correlation to observe is between the pyridine protons (H-2'/H-6') and the carbon atoms of the piperidine ring attached to the nitrogen (C-2 and C-4), providing definitive proof of the connection between the aromatic and spirocyclic moieties.
Predicted NMR Data Summary
The following table summarizes the expected NMR assignments based on known chemical shift values for similar piperidine and pyridine structures.[4][5][6]
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Key HMBC Correlations (from H at position) |
| C-1, C-7 | ~35.0 | ~1.60 | m | C-2, C-11, C-5, C-6, C-8, C-10 |
| C-2, C-4 | ~52.0 | ~3.10 | t | C-1', C-5 |
| C-5 (spiro) | ~38.0 | - | - | - |
| C-6, C-11 | ~50.0 | ~2.80 | t | C-5, C-7, C-1, N9-CH₂ |
| C-8, C-10 | ~48.0 | ~2.70 | t | C-6, C-11, C-9(NH) |
| C-1' | ~155.0 | - | - | - |
| C-2', C-6' | ~108.0 | ~6.80 | d | C-4', C-1', C-2, C-4 |
| C-3', C-5' | ~150.0 | ~8.40 | d | C-1', C-4' |
| N9-H | - | ~2.50 (broad) | s | C-8, C-10 |
Experimental Protocols for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Pulse Program: zg30
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
-
-
2D Experiments (COSY, HSQC, HMBC):
-
Utilize standard gradient-selected pulse programs (e.g., gCOSY, gHSQC, gHMBC).
-
Optimize spectral widths in both dimensions based on the 1D spectra.
-
Set the HMBC experiment to detect long-range couplings of 8 Hz.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans per increment).
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Absolute Confirmation: Single-Crystal X-Ray Crystallography
While the combination of HRMS and comprehensive NMR analysis provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation. It is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, revealing exact bond lengths, bond angles, and the conformational arrangement of the rings in the solid state.[7][8]
The Rationale for Crystallography
-
Unambiguous Connectivity: It provides a direct image of the molecular structure, leaving no room for doubt about which atoms are bonded.
-
Conformational Analysis: It will definitively show the chair conformations of the two piperidine rings and their orientation relative to each other around the spiro center.
-
Intermolecular Interactions: The crystal packing reveals information about hydrogen bonding (e.g., involving the N9-H) and other non-covalent interactions that stabilize the solid-state structure.
Experimental Protocol: X-Ray Crystallography
-
Crystallization: The rate-limiting step is growing a high-quality single crystal.[9] A common method is slow evaporation.
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol or acetonitrile).
-
Place the solution in a small vial, loosely capped or covered with parafilm pierced with a few small holes.
-
Allow the solvent to evaporate slowly over several days at room temperature in a vibration-free environment.
-
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Use a modern X-ray diffractometer equipped with a CCD or CMOS detector.
-
Maintain the crystal at a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of orientations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data until the model converges, resulting in a low R-factor (agreement factor).
-
Conclusion: A Convergent and Self-Validating Approach
The structural elucidation of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane is achieved through a systematic and multi-technique approach where each step validates the last. HRMS confirms the elemental formula, providing a solid foundation. A suite of 1D and 2D NMR experiments then meticulously maps the molecular framework, with the crucial HMBC experiment confirming the covalent link between the pyridine and diazaspiro moieties. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing an exact and incontrovertible 3D model of the molecule. This integrated workflow ensures the highest degree of confidence and scientific integrity, a necessity for advancing compounds in drug discovery and development.
References
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ResearchGate. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Available at: [Link]
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DeepDyve. (n.d.). ChemInform Abstract: Synthesis of Substituted 3,9-Diazaspiro[5.5]undecanes via Spirocyclization of Pyridine Substrates. Available at: [Link]
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PubChem. (n.d.). 3-(Pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Available at: [Link]
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National Center for Biotechnology Information. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available at: [Link]
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ResearchGate. (2023). (PDF) Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available at: [Link]
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ResearchGate. (2025). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Available at: [Link]
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ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available at: [Link]
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University of Southampton ePrints. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Available at: [Link]
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ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Available at: [Link]
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National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Available at: [Link]
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MDPI. (n.d.). Examples of spirocyclic compounds reported along with their olfactory properties. Available at: [Link]
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MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available at: [Link]
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MDPI. (n.d.). Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. Available at: [Link]
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PDB-101. (2021). Methods for Determining Atomic Structures: X-ray Crystallography. Available at: [Link]
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UK Chemistry Olympiad. (2025). Round 1 question paper. Available at: [Link]
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Wiley Online Library. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Available at: [Link]
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ResearchGate. (n.d.). X-ray crystal structures of compounds (a) 2a (only one.... Available at: [Link]
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Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold
An In-Depth Technical Guide to the Synthesis of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane
This guide provides a comprehensive overview of a robust synthetic pathway to 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The presented methodology is grounded in established chemical principles and supported by authoritative literature, offering researchers a practical and scientifically sound approach.
The 3,9-diazaspiro[5.5]undecane core is a privileged heterocyclic motif frequently incorporated into bioactive molecules. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive scaffold for targeting a variety of biological receptors with high affinity and selectivity. The introduction of a pyridine ring at the 3-position further enhances its potential for forming key interactions with biological targets, particularly through hydrogen bonding and aromatic stacking. Compounds bearing this scaffold have been investigated for a range of therapeutic applications, including as kinase inhibitors and receptor antagonists.[1]
This guide will detail a logical and efficient two-stage synthetic strategy, commencing with the construction of a protected 3,9-diazaspiro[5.5]undecane intermediate, followed by the crucial C-N cross-coupling to introduce the pyridin-4-yl moiety.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule suggests a disconnection at the C-N bond between the pyridine ring and the spirocyclic core. This points to a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, as a key final step. The precursor for this reaction would be the 3,9-diazaspiro[5.5]undecane core, which itself can be synthesized through various methods. To ensure regioselectivity in the coupling reaction, a protecting group strategy is essential. The use of a tert-butyloxycarbonyl (Boc) protecting group on one of the secondary amines of the spirocycle is a common and effective approach.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic strategy for 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane.
Stage 1: Synthesis of the 3,9-Diazaspiro[5.5]undecane Core
The construction of the 3,9-diazaspiro[5.5]undecane scaffold can be achieved through several published methods. A common approach involves a double Mannich reaction or a variation thereof, followed by cyclization. For the purpose of this guide, we will consider the commercially available tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate as our starting material for the subsequent coupling step, as it is readily accessible and allows for a more direct route to the target molecule.[2] The synthesis of this core, for those who wish to construct it from basic starting materials, often involves an intramolecular spirocyclization of 4-substituted pyridines.[3]
Stage 2: Buchwald-Hartwig Amination and Deprotection
The cornerstone of this synthesis is the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[4][5] This reaction will couple the N-Boc-3,9-diazaspiro[5.5]undecane with a suitable 4-halopyridine.
The Causality Behind Experimental Choices
-
Palladium Precatalyst: A variety of palladium(0) and palladium(II) sources can be used. Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common choices.
-
Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich ligands are generally preferred as they promote the reductive elimination step and stabilize the palladium catalyst. For coupling with heteroaryl halides like 4-bromopyridine, ligands such as Xantphos or dppf (1,1'-bis(diphenylphosphino)ferrocene) have shown excellent results.[6]
-
Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently employed.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent side reactions.
-
4-Halopyridine: 4-Bromopyridine is a suitable coupling partner due to its reactivity in palladium-catalyzed reactions. 4-Chloropyridine can also be used, though it may require a more active catalyst system.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a detailed, step-by-step methodology for the coupling reaction.
| Reagent | Molar Eq. | MW | Amount |
| tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | 1.0 | 254.37 | 1.0 g |
| 4-Bromopyridine hydrochloride | 1.2 | 194.45 | 0.92 g |
| Pd₂(dba)₃ | 0.02 | 915.72 | 72 mg |
| Xantphos | 0.04 | 578.68 | 91 mg |
| Sodium tert-butoxide | 2.5 | 96.1 | 0.94 g |
| Anhydrous Toluene | - | - | 20 mL |
Procedure:
-
To a dry, oven-dried Schlenk flask, add tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, 4-bromopyridine hydrochloride, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-9-carboxylate.
Deprotection of the Boc Group
The final step is the removal of the Boc protecting group to yield the target compound.
Procedure:
-
Dissolve the purified Boc-protected product in a solution of 20% trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane. The hydrochloride salt can also be isolated if HCl in dioxane is used and the product is precipitated with ether.[7]
Characterization
The final product and intermediates should be characterized by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
The synthesis of 3-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane can be efficiently achieved through a two-stage process. The key transformation is a palladium-catalyzed Buchwald-Hartwig amination of a commercially available or synthesized Boc-protected 3,9-diazaspiro[5.5]undecane with a 4-halopyridine, followed by deprotection. This guide provides a detailed and scientifically grounded protocol to aid researchers in the synthesis of this valuable heterocyclic scaffold for applications in drug discovery and development.
References
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Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
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3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - Preprints.org. (2022, June 30). Retrieved January 26, 2026, from [Link]
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Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy - MDPI. (2023, May 14). Retrieved January 26, 2026, from [Link]
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Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
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Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement - Organic Syntheses. (2023, January 2). Retrieved January 26, 2026, from [Link]
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Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
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Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane- 1,5-dicarbonitrile. Efficient Synthesis of New 3,7-Diazaspiro- [bicyclo[3.3.1]nonane-9,1′-cyclohexane] Derivatives - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
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The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to Diazaspiro[5.5]undecane Cores
For Researchers, Scientists, and Drug Development Professionals
Abstract
The diazaspiro[5.5]undecane framework, a unique three-dimensional scaffold, has carved a significant niche in medicinal chemistry. Its rigid, spirocyclic nature offers a distinct advantage in the design of novel therapeutics by enabling precise spatial orientation of substituents, thus facilitating optimal interactions with biological targets. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of diazaspiro[5.5]undecane scaffolds. We will delve into key synthetic strategies, explore their vast therapeutic applications with a focus on mechanism of action, and provide detailed experimental protocols for the synthesis of representative derivatives. This guide aims to be an essential resource for researchers and drug development professionals seeking to leverage the potential of this remarkable heterocyclic system.
Unveiling the Scaffold: A Historical Perspective
While a singular, groundbreaking "discovery" of the parent unsubstituted diazaspiro[5.5]undecane is not prominently documented in early chemical literature, its emergence is intertwined with the broader exploration of spirocyclic systems and their applications in medicinal chemistry. The inherent conformational rigidity of spirocycles, which reduces the entropic penalty upon binding to a biological target, has long been an attractive feature for drug designers.
The 1,9-diazaspiro[5.5]undecane isomer, in particular, has been the subject of extensive investigation, with a comprehensive review published in 2017 highlighting its significance and covering literature up to that point.[1] This suggests that the scaffold's journey has been one of gradual recognition and application rather than a single, celebrated synthesis. Early synthetic efforts were often aimed at creating analogs of natural products or exploring novel chemical space, with the unique properties of the diazaspiro[5.5]undecane core becoming increasingly appreciated over time.
Mastering the Core: Key Synthetic Strategies
The construction of the diazaspiro[5.5]undecane core can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern and the specific isomer being targeted. Here, we explore some of the most robust and widely adopted methodologies.
The Double Michael Addition Approach
A powerful and convergent strategy for the synthesis of certain diazaspiro[5.5]undecane derivatives, particularly the 2,4-diaza- and 1,9-diaza isomers, involves a cascade [5+1] double Michael addition reaction. This approach typically utilizes a five-carbon dienone component and a one-carbon nucleophilic component, often derived from a malonate or a similar active methylene compound.
Conceptual Workflow: Double Michael Addition
Caption: Double Michael addition for diazaspiro[5.5]undecane synthesis.
Reductive Amination Strategies
Reductive amination is a cornerstone of amine synthesis and has been effectively applied to the construction of diazaspiro[5.5]undecane scaffolds.[2] This method typically involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of diazaspirocycles, this can be achieved through intramolecular or intermolecular pathways.
Experimental Protocol: Synthesis of a 1,4-Diazaspiro[5.5]undecan-3-one Derivative
This protocol is adapted from a patented synthesis and demonstrates a reductive amination approach.[3]
Step 1: Formation of the Enamine
-
To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as toluene, add a primary amine (e.g., benzylamine, 1.1 eq).
-
Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude enamine.
Step 2: Michael Addition
-
Dissolve the crude enamine in a polar aprotic solvent like DMF.
-
Add an acrylate derivative (e.g., ethyl acrylate, 1.2 eq).
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Reductive Cyclization
-
Dissolve the product from Step 2 in a protic solvent like methanol.
-
Add a reducing agent, for instance, sodium borohydride (NaBH₄, 2.0 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction with water and adjust the pH to basic with an aqueous solution of sodium hydroxide.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-diazaspiro[5.5]undecan-3-one derivative.
Dieckmann Condensation for Spirocycle Formation
The Dieckmann condensation is a classic organic reaction for the formation of five- and six-membered rings via the intramolecular condensation of a diester in the presence of a base.[4][5][6] This method can be adapted to synthesize diazaspiro[5.5]undecane cores, particularly those containing a lactam moiety.
Conceptual Workflow: Dieckmann Condensation Approach
Caption: Dieckmann condensation for the synthesis of a diazaspiro[5.5]undecane ketone.
Therapeutic Landscape: A Scaffold of Opportunity
The diazaspiro[5.5]undecane scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. Its rigid three-dimensional nature allows for the precise positioning of pharmacophoric elements, leading to high-affinity interactions with various biological targets.
Central Nervous System (CNS) Disorders
A significant area of application for diazaspiro[5.5]undecane derivatives is in the treatment of CNS disorders. Their ability to modulate the activity of key neurotransmitter receptors has led to the development of potent and selective ligands.
-
Orexin Receptor Antagonists: The orexin system plays a crucial role in the regulation of sleep and wakefulness. Dual orexin receptor antagonists (DORAs) have emerged as a novel class of hypnotics for the treatment of insomnia. Several diazaspiro[5.5]undecane-based compounds have been investigated as potent orexin receptor antagonists.[7] The spirocyclic core is thought to mimic the conformation of the endogenous orexin peptides, leading to high-affinity binding.
-
GABAA Receptor Modulators: The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the CNS and a well-established target for anxiolytics, sedatives, and anticonvulsants. Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as potent antagonists of the GABAA receptor. These compounds have shown potential for exploring the immunomodulatory roles of peripheral GABAergic signaling.
Pain Management
The management of chronic pain remains a significant clinical challenge. Diazaspiro[5.5]undecane derivatives have shown promise as novel analgesics through their multimodal action on various pain-related targets.[7]
-
Dual µ-Opioid Receptor Agonists and σ₁ Receptor Antagonists: A promising strategy for developing safer and more effective analgesics is the design of dual-acting compounds. 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as potent dual µ-opioid receptor (MOR) agonists and sigma-1 (σ₁) receptor antagonists.[8] The MOR agonism provides the primary analgesic effect, while the σ₁ receptor antagonism is believed to mitigate some of the adverse effects associated with traditional opioids, such as tolerance and hyperalgesia.
Metabolic Disorders
The diazaspiro[5.5]undecane scaffold has also been explored for the treatment of metabolic disorders, particularly obesity.[7]
-
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: MCH-R1 is a G protein-coupled receptor primarily expressed in the hypothalamus and is involved in the regulation of energy homeostasis and feeding behavior. Antagonism of MCH-R1 has been shown to reduce food intake and body weight. Several 1,9-diazaspiro[5.5]undecane derivatives have been identified as potent MCH-R1 antagonists.[7]
Quantitative Data Summary
The following table summarizes key biological data for representative diazaspiro[5.5]undecane derivatives, showcasing their potency and selectivity for various targets.
| Compound Class | Target(s) | Key Derivative(s) | Biological Activity (IC₅₀/Kᵢ) | Therapeutic Area | Reference |
| 1,9-Diazaspiro[5.5]undecane | Orexin-1 and Orexin-2 Receptors | DORA examples | Varies (nM range) | Insomnia | [7] |
| 3,9-Diazaspiro[5.5]undecane | GABAA Receptor | - | Varies (nM range) | CNS Disorders, Immunology | - |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | µ-Opioid and σ₁ Receptors | - | Dual agonism/antagonism (nM range) | Pain | [8] |
| 1,9-Diazaspiro[5.5]undecane | MCH-R1 | - | Antagonism (nM range) | Obesity | [7] |
Future Directions and Conclusion
The diazaspiro[5.5]undecane scaffold continues to be a fertile ground for the discovery of novel therapeutics. The ongoing development of innovative synthetic methodologies will undoubtedly expand the accessible chemical space around this core, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. As our understanding of complex diseases deepens, the unique three-dimensional features of the diazaspiro[5.5]undecane scaffold will likely play an increasingly important role in the design of next-generation drugs with enhanced efficacy and safety profiles. This technical guide serves as a testament to the enduring value of this privileged scaffold and as a springboard for future innovation in the field of medicinal chemistry.
References
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Blanco-Ania, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. [Link]
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Zhu, J., Quirion, J. C., & Husson, H. P. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6451-6456. [Link]
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Virgili, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10792-10809. [Link]
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Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S2539-S2547. [Link]
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Dieckmann Condensation. Organic Chemistry Portal. [Link]
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Dieckmann Condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]
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Navigating the Physicochemical Landscape of Pyridinyl Diazaspiro Compounds: A Technical Guide for Drug Discovery
Introduction: The Strategic Integration of Pyridinyl and Diazaspiro Scaffolds in Modern Drug Design
In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly turning to the strategic combination of privileged structural motifs. Among these, the fusion of a pyridinyl ring with a diazaspiro scaffold, particularly the diazaspiro[3.3]heptane core, represents a compelling strategy to navigate the complex multidimensional space of drug-like properties. The pyridine ring, a bioisostere of benzene, offers a unique combination of aromaticity, hydrogen bonding capability, and tunable basicity, which can profoundly influence a compound's solubility, metabolic stability, and target engagement.[1][2] Concurrently, the rigid, three-dimensional architecture of the diazaspiro[3.3]heptane moiety serves as a powerful tool to escape the "flatland" of traditional aromatic compounds, often leading to improved physicochemical and pharmacokinetic properties.[3]
This guide provides an in-depth exploration of the core physicochemical characteristics of pyridinyl diazaspiro compounds, offering a framework for researchers, scientists, and drug development professionals to understand and manipulate these properties for optimal drug design. We will delve into the critical interplay between structure and property, examining how the unique combination of these two scaffolds influences lipophilicity, aqueous solubility, ionization state (pKa), and metabolic stability. Furthermore, this document will provide detailed, field-proven experimental protocols for the accurate determination of these key parameters, empowering research teams to make data-driven decisions in their drug discovery programs.
The Physicochemical Blueprint: Deconstructing the Properties of Pyridinyl Diazaspiro Compounds
The journey of a drug candidate from initial synthesis to clinical efficacy is paved with a series of physicochemical hurdles. For pyridinyl diazaspiro compounds, a nuanced understanding of their intrinsic properties is paramount for successful navigation of this path.
Lipophilicity (logP/logD): Balancing Permeability and Solubility
Lipophilicity, a measure of a compound's affinity for a lipid-rich environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[4] It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.
The diazaspiro[3.3]heptane core, with its high sp³ character, generally imparts a lower lipophilicity compared to more traditional, planar heterocyclic systems like piperazine.[5] This can be a significant advantage, as excessive lipophilicity is often associated with poor solubility, increased metabolic clearance, and off-target toxicity. The introduction of a pyridinyl substituent modulates the overall lipophilicity. The position of the nitrogen atom within the pyridine ring and the presence of other substituents will further fine-tune the logD value. For instance, the basic nitrogen of the pyridine can become protonated at physiological pH, increasing the compound's polarity and lowering its logD.
A hypothetical comparison of a parent diazaspiro[3.3]heptane with its pyridinyl-substituted analog illustrates this principle:
| Compound | Structure | clogP (Predicted) | clogD at pH 7.4 (Predicted) | Rationale |
| N-Phenyl-2,6-diazaspiro[3.3]heptane | Phenyl ring attached to a nitrogen of the diazaspiro core | ~2.5 | ~2.3 | The phenyl group contributes significantly to lipophilicity. |
| N-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane | Pyridin-4-yl ring attached to a nitrogen of the diazaspiro core | ~1.8 | ~1.2 | The pyridine nitrogen can be protonated, increasing polarity and lowering the distribution coefficient at physiological pH. |
Note: The clogP and clogD values are illustrative and would need to be experimentally determined for specific compounds.
Aqueous Solubility: The Gateway to Bioavailability
Adequate aqueous solubility is a prerequisite for oral drug absorption and systemic distribution. Poor solubility is a major contributor to the failure of drug candidates in development. The incorporation of a pyridinyl moiety is a well-established strategy to enhance the aqueous solubility of drug candidates.[6] The basic nitrogen atom of the pyridine ring can be protonated to form a soluble salt, significantly increasing the compound's concentration in aqueous media.
The spirocyclic nature of the diazaspiro[3.3]heptane scaffold can also contribute favorably to solubility by disrupting crystal lattice packing, a phenomenon that can reduce the energy barrier to dissolution.
| Compound Series | General Structure | Expected Solubility Trend | Justification |
| Phenyl-diazaspiro[3.3]heptanes | Phenyl ring attached to a nitrogen of the diazaspiro core | Lower Solubility | Generally more lipophilic and less basic, leading to lower aqueous solubility. |
| Pyridinyl-diazaspiro[3.3]heptanes | Pyridinyl ring attached to a nitrogen of the diazaspiro core | Higher Solubility | The basic pyridine nitrogen allows for salt formation, enhancing solubility, particularly at lower pH. |
Ionization Constant (pKa): The pH-Dependent Switch
The pKa of a molecule dictates its ionization state at a given pH, which in turn influences its solubility, permeability, and target binding. Pyridinyl diazaspiro compounds are typically basic, possessing at least two ionizable nitrogen atoms: one in the pyridine ring and one or two in the diazaspiro core.
The basicity of the pyridine nitrogen is influenced by the position of substitution and the electronic nature of other substituents on the ring. The pKa of the diazaspiro[3.3]heptane nitrogens is generally higher than that of the corresponding piperazine, making them more basic.[5] This increased basicity can be advantageous for forming stable salts and improving solubility.
Illustrative pKa Values:
| Moiety | Approximate pKa |
| Pyridine | 5.2 |
| Piperazine | 9.8 (pKa1), 5.6 (pKa2) |
| 2,6-Diazaspiro[3.3]heptane | Expected to be slightly higher than piperazine |
Note: These are general values and will vary with substitution.
Metabolic Stability: Resisting the Body's Defenses
The metabolic stability of a drug candidate is a measure of its susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. High metabolic instability leads to rapid clearance and poor bioavailability.
The replacement of a metabolically labile phenyl group with a pyridine ring can be an effective strategy to enhance metabolic stability. The nitrogen atom in the pyridine ring deactivates the ring towards oxidative metabolism.[2][7] Furthermore, the rigid spirocyclic core of diazaspiro[3.3]heptane can sterically shield potential metabolic soft spots and may be less prone to metabolism compared to more flexible aliphatic rings.[3]
Experimental Determination of Physicochemical Properties: A Practical Guide
Accurate and reproducible experimental data are the bedrock of a successful drug discovery program. The following section provides detailed, step-by-step protocols for the determination of key physicochemical parameters.
Workflow for Physicochemical Profiling
Caption: A generalized workflow for the synthesis and physicochemical profiling of novel pyridinyl diazaspiro compounds.
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a high-throughput method for determining the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Test compound (as a 10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (polypropylene for sample preparation, UV-transparent for analysis)
-
Multichannel pipette
-
Plate shaker
-
UV-Vis plate reader
Procedure:
-
Prepare a dilution series of the test compound in DMSO.
-
In a 96-well polypropylene plate, add 2 µL of the DMSO stock solutions to 98 µL of PBS (pH 7.4) in triplicate. This results in a 1:50 dilution and a final DMSO concentration of 2%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitate.
-
Carefully transfer 50 µL of the supernatant to a fresh 96-well UV-transparent plate.
-
Measure the UV absorbance at a predetermined wavelength (λmax) for the compound.
-
Calculate the concentration of the dissolved compound using a standard curve prepared in a DMSO/PBS mixture.
-
The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Experimental Protocol: LogD (Shake-Flask Method)
This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with PBS)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
HPLC system with UV or MS detection
Procedure:
-
Prepare a stock solution of the test compound in either the aqueous or organic phase.
-
In a glass vial, add a known volume of the stock solution to a known volume of the other phase (typically a 1:1 or 1:2 volume ratio).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Shake the vial at room temperature for 1-2 hours to ensure equilibrium is reached.
-
Centrifuge the vial at 3000 rpm for 10 minutes to separate the two phases.
-
Carefully withdraw an aliquot from both the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using a validated HPLC method.
-
Calculate the LogD using the following formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )
Experimental Protocol: pKa Determination (Potentiometric Titration)
This method determines the pKa by monitoring the pH of a solution as a titrant is added.
Materials:
-
Test compound (as a hydrochloride salt if possible)
-
Deionized water
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potentiometer with a pH electrode
-
Stir plate and stir bar
Procedure:
-
Accurately weigh a known amount of the test compound and dissolve it in a known volume of deionized water.
-
If the compound is not a salt, add a known excess of standardized HCl to protonate all basic centers.
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Begin stirring and record the initial pH.
-
Titrate the solution with the standardized NaOH solution, adding small, precise volumes and recording the pH after each addition.
-
Continue the titration past the equivalence point(s).
-
Plot the pH versus the volume of NaOH added. The pKa value(s) can be determined from the midpoint of the buffer region(s) in the titration curve.
Experimental Protocol: Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Test compound (as a 10 mM stock in DMSO)
-
Human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker (37 °C)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Add the test compound to the reaction mixture (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following formulas:
-
t1/2 = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / [microsomal protein concentration])
-
Conclusion: A Path Forward for Pyridinyl Diazaspiro Compounds
The strategic combination of the pyridinyl and diazaspiro[3.3]heptane scaffolds offers a promising avenue for the discovery of novel drug candidates with enhanced physicochemical and pharmacokinetic properties. By providing a rigid, three-dimensional framework and tunable electronic properties, this compound class allows for a sophisticated approach to multiparameter optimization in drug design.
A thorough understanding and early experimental evaluation of key physicochemical characteristics—lipophilicity, solubility, pKa, and metabolic stability—are indispensable for the successful progression of these compounds through the drug discovery pipeline. The experimental protocols detailed in this guide provide a robust framework for generating the high-quality data necessary for informed decision-making. As our understanding of the intricate relationship between chemical structure and biological activity continues to evolve, pyridinyl diazaspiro compounds are poised to remain a valuable and versatile platform for the development of the next generation of therapeutics.
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3,9-diazaspiro[5.5]undecane core structure stability and reactivity
An In-Depth Technical Guide to the 3,9-Diazaspiro[5.5]undecane Core: Stability, Reactivity, and Synthetic Strategies for Drug Discovery
Executive Summary
The 3,9-diazaspiro[5.5]undecane scaffold has emerged as a "privileged" core structure in modern medicinal chemistry. Its unique three-dimensional and rigid conformation provides a distinct advantage over traditional flat, aromatic systems, often leading to compounds with improved physicochemical properties, enhanced target selectivity, and better pharmacokinetic profiles. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the foundational principles of the scaffold's stability, its chemical reactivity, and the strategic synthetic methodologies employed for its functionalization and core construction. By synthesizing field-proven insights with established chemical principles, this document serves as an authoritative resource for leveraging the 3,9-diazaspiro[5.5]undecane core in the design of next-generation therapeutics.
The 3,9-Diazaspiro[5.5]undecane Core: A Primer
The Spirocyclic Advantage: "Escaping Flatland" in Drug Design
For decades, medicinal chemistry has been dominated by aromatic, sp2-hybridized structures. While successful, this has led to an exploration of a relatively flat chemical space. The strategic shift towards molecules with greater three-dimensionality, characterized by a higher fraction of sp3-hybridized carbons (Fsp3), is a key trend in modern drug discovery.[1][2] Spirocycles, defined by two rings sharing a single quaternary carbon atom, are at the forefront of this movement.[1]
The incorporation of a spirocyclic scaffold like 3,9-diazaspiro[5.5]undecane offers several distinct advantages:
-
Enhanced Physicochemical Properties: Increasing the Fsp3 character generally correlates with improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to their flat aromatic counterparts.[1][2]
-
Conformational Rigidity: The spirocyclic system locks the molecule's conformation, reducing the entropic penalty upon binding to a biological target. This pre-organization can lead to a significant increase in binding affinity and selectivity.[1]
-
Novel Chemical Space: These scaffolds provide access to unique three-dimensional vector spaces, allowing for the precise orientation of pharmacophoric elements to engage with complex biological targets in ways that flat molecules cannot.[2]
Structural Features of 3,9-Diazaspiro[5.5]undecane
The 3,9-diazaspiro[5.5]undecane core consists of two piperidine rings fused at a central carbon atom (C5). The nitrogen atoms are located at positions 3 and 9. This arrangement results in a rigid, chair-chair conformation that dictates the molecule's overall shape and reactivity.
Caption: Core structure and numbering of 3,9-diazaspiro[5.5]undecane.
Table 1: Physicochemical Properties of the 3,9-Diazaspiro[5.5]undecane Core
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₈N₂ | [3] |
| Molecular Weight | 154.25 g/mol | [3] |
| XLogP3-AA (Predicted) | 0.5 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bond Count | 0 |[3] |
Therapeutic Relevance and Applications
The versatility of the 3,9-diazaspiro[5.5]undecane scaffold is demonstrated by its application in developing ligands for a wide array of biological targets. Its derivatives have shown significant promise in diverse therapeutic areas, including:
-
Neuroscience: As potent and selective antagonists for the γ-aminobutyric acid type A (GABA-A) receptor, with potential applications in immunomodulation.[4][5]
-
Pain Management: As dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ₁R) antagonists, aiming to create safer and more effective analgesics.[6]
-
Oncology: As a core component of highly potent and selective inhibitors of METTL3, a key enzyme in RNA methylation implicated in cancer and viral infections.[7]
Structural Stability and Conformational Analysis
Conformational Rigidity and Energetics
The stability of the 3,9-diazaspiro[5.5]undecane core is rooted in its rigid, double-chair conformation. The spiro-fusion at C5 forces the two piperidine rings into specific spatial orientations, significantly restricting their conformational freedom. This is in stark contrast to more flexible acyclic or monocyclic systems. This inherent rigidity is a key asset in drug design, as it minimizes the entropic cost of binding to a target protein, potentially leading to higher affinity.[1] The conformational equilibrium of such spirocyclic systems is anancomeric, meaning one conformation is strongly favored due to large energy differences between substituents in different positions.[8]
Experimental and Computational Approaches
Understanding the precise conformation is critical for rational drug design. Several techniques are employed to elucidate the three-dimensional structure and dynamic behavior of these scaffolds:
-
NMR Spectroscopy: Variable temperature (VT) NMR experiments are particularly powerful for studying the conformational dynamics and energy barriers between different ring-flipping states.[8] Broadening of NMR signals at certain temperatures can indicate a slower interconversion rate between conformers.[9]
-
X-ray Crystallography: Provides a definitive, solid-state snapshot of the molecule's preferred conformation and the precise spatial arrangement of its atoms and substituents.
-
Computational Modeling: Methods like Density Functional Theory (DFT) calculations are used to predict the relative energies of different conformers, complementing experimental data and providing insights into the electronic properties that govern reactivity.[9]
Reactivity and Strategic Functionalization
The synthetic utility of the 3,9-diazaspiro[5.5]undecane core is centered on the reactivity of its two secondary amine groups at N3 and N9. These nucleophilic centers are the primary handles for introducing diverse substituents to explore the structure-activity relationship (SAR).
Strategies for Selective Monofunctionalization
Differentiating between the two chemically similar nitrogen atoms is the most critical challenge in the functionalization of this scaffold. The most robust and widely adopted strategy involves the use of an amine-protecting group, most commonly the tert-butoxycarbonyl (Boc) group.
Caption: Workflow for selective functionalization of the 3,9-diazaspiro[5.5]undecane core.
This approach leverages the controlled introduction of a Boc group, typically at the N3 position, to yield tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate.[10][11] This intermediate renders the N3 nitrogen unreactive, allowing for a wide range of chemical transformations to be performed exclusively at the free N9 position. Subsequent removal of the Boc group under acidic conditions (e.g., with trifluoroacetic acid or HCl) regenerates the free amine at N3, which can then be functionalized with a second, different substituent if desired.
Key Reactions at Nitrogen Centers
With a strategy for selective functionalization in place, a variety of robust chemical reactions can be employed to build molecular diversity.
Experimental Protocol: N9-Alkylation of 3-Boc-3,9-diazaspiro[5.5]undecane
-
Rationale: This protocol describes a standard reductive amination, a reliable method for introducing alkyl groups at a secondary amine. The choice of sodium triacetoxyborohydride as the reducing agent is based on its mildness and tolerance for slightly acidic conditions, which favors iminium ion formation without reducing the aldehyde starting material.
-
Methodology:
-
To a solution of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the desired aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N9-alkylated product.
-
-
Self-Validation: The success of the reaction is confirmed by LC-MS analysis showing the expected mass of the product and by NMR spectroscopy, which will show the disappearance of the N-H proton signal and the appearance of new signals corresponding to the introduced alkyl group.
Core Synthesis Methodologies
While functionalized derivatives are often commercially available, understanding the synthesis of the core scaffold is crucial for designing novel analogs. Several methods have been developed to construct the 3,9-diazaspiro[5.5]undecane ring system.
Caption: General retrosynthetic analysis of the 3,9-diazaspiro[5.5]undecane core.
One effective strategy involves the intramolecular spirocyclization of 4-substituted pyridine substrates.[12] This method entails the activation of the pyridine ring, followed by an intramolecular addition of a tethered nucleophile to form the second piperidine ring and establish the key spirocyclic center.[12] Another powerful approach relies on a key Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, providing a divergent route to various substituted analogs.[12]
Case Study: Development of GABA-A Receptor Antagonists
The development of 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists serves as an excellent case study in applying the principles discussed.[5]
-
Rationale for Scaffold Selection: The rigid spirocyclic core was hypothesized to effectively mimic the conformation of known GABA-A antagonists while offering improved physicochemical properties and providing novel intellectual property. The spirocyclic benzamide motif was identified as a key structural determinant, compensating for the lack of a conventional acidic moiety typically found in GABA-A receptor ligands.[5]
-
Structure-Activity Relationship (SAR) Insights: A systematic exploration of substituents on the benzamide ring revealed key SAR trends.
Table 2: SAR Data for 3,9-Diazaspiro[5.5]undecane-based GABA-A Receptor Antagonists
| Compound | Substituent (Position) | Binding Affinity Ki (μM) | Reference |
|---|---|---|---|
| 1c | H (Unsubstituted) | 1.4 | [5] |
| 1d | Methyl (ortho) | 0.046 | [5] |
| 1e | Methyl (meta) | 0.180 | [5] |
| 1f | Methyl (para) | 0.52 | [5] |
| 1l | Hydroxyl (meta) | 0.34 | [5] |
| 1o | Nitro (meta) | 9.4 |[5] |
The data clearly indicates a preference for small, lipophilic substituents, with the ortho-methyl analog (1d ) displaying the highest affinity.[5] Polar and electron-withdrawing groups generally led to diminished binding affinities.[5] This systematic approach allowed for the identification of compound 1e as a lead, which not only had high-nanomolar affinity but also showed superior selectivity for certain extrasynaptic receptor subtypes.[5]
Conclusion and Future Outlook
The 3,9-diazaspiro[5.5]undecane core represents a powerful and validated scaffold for modern drug discovery. Its inherent structural rigidity and three-dimensionality provide a robust platform for developing highly selective and potent ligands with favorable drug-like properties. The well-established strategies for its synthesis and selective functionalization empower medicinal chemists to systematically explore chemical space and optimize compounds for a multitude of biological targets. As the demand for novel therapeutics that can overcome the limitations of existing drugs continues to grow, the strategic application of spirocyclic scaffolds like 3,9-diazaspiro[5.5]undecane will undoubtedly play a pivotal role in shaping the future of medicine.
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ResearchGate. (N.D.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Request PDF. [Link]
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Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
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Bavo, F., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Medicinal Chemistry Letters. [Link]
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An In-depth Technical Guide to the Stereochemistry of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
The landscape of modern drug discovery is increasingly focused on the exploration of three-dimensional chemical space to identify novel pharmacophores with improved potency, selectivity, and pharmacokinetic properties. Spirocyclic compounds, characterized by two rings sharing a single atom, are privileged scaffolds in this endeavor. Their inherent rigidity and defined spatial arrangement of functional groups offer a unique platform for the design of highly specific ligands for biological targets. Among these, the 3,9-diazaspiro[5.5]undecane core has emerged as a structure of significant interest due to its presence in a variety of biologically active molecules. This guide provides a detailed technical overview of the synthetic strategies for accessing 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane, with a particular emphasis on the stereochemical challenges and solutions inherent in its synthesis.
The control of stereochemistry at the spirocyclic center is of paramount importance, as the biological activity of enantiomers can differ significantly. This guide will delve into the mechanistic underpinnings of stereoselective synthetic routes, offering field-proven insights into experimental design and execution.
Core Synthetic Strategy: Intramolecular Spirocyclization of 4-Substituted Pyridines
A robust and frequently employed method for the construction of the 3,9-diazaspiro[5.5]undecane core involves the intramolecular spirocyclization of appropriately substituted 4-pyridyl precursors. This strategy leverages the electrophilicity of the pyridine ring upon activation, followed by an intramolecular nucleophilic attack to forge the spirocyclic system.
Diagram of the General Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target molecule.
Mechanistic Insights into Spirocyclization
The key spirocyclization step typically proceeds through the formation of a pyridinium salt intermediate. Activation of the pyridine nitrogen with an electrophile, such as a chloroformate, enhances the electrophilicity of the 4-position of the pyridine ring. This activation facilitates an intramolecular nucleophilic attack by a tethered carbanion, leading to the formation of the spirocyclic core. The choice of activating agent and reaction conditions is critical for achieving high yields and minimizing side reactions.
Stereochemical Control: Strategies for Asymmetric Synthesis
Achieving enantiocontrol in the synthesis of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane is a key challenge. Two primary strategies can be employed: the use of chiral auxiliaries to direct the stereochemical outcome of the cyclization, or the resolution of a racemic mixture of the final product or a key intermediate.
Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of a chiral auxiliary, such as an Evans oxazolidinone, can induce facial selectivity during the formation of the spirocenter.[1][2] The chiral auxiliary is temporarily attached to the precursor molecule and, through its steric influence, directs the approach of the nucleophile in the cyclization step.
Caption: Workflow for asymmetric synthesis using a chiral auxiliary.
The diastereoselectivity of this process is highly dependent on the structure of the chiral auxiliary and the reaction conditions. Optimization of the Lewis acid used to promote the cyclization and the temperature can significantly enhance the diastereomeric excess (d.e.).
Chiral Resolution via High-Performance Liquid Chromatography (HPLC)
An alternative to asymmetric synthesis is the resolution of a racemic mixture. Chiral HPLC is a powerful technique for separating enantiomers and can be applied to either the final product or a suitable intermediate.[3][4][5]
Caption: Schematic of chiral HPLC resolution.
The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of a wide range of chiral compounds.[6]
Experimental Protocols
The following protocols are illustrative and may require optimization based on specific laboratory conditions and the desired scale of the synthesis.
Protocol 1: Synthesis of the Racemic 3,9-Diazaspiro[5.5]undecane Core
This protocol is adapted from general procedures for the synthesis of diazaspiro[5.5]undecane derivatives via intramolecular cyclization.
Step 1: Synthesis of the Piperidinyl-Pyridine Precursor
-
To a solution of 4-(methylamino)pyridine in dichloromethane, add triethylamine.
-
Cool the mixture to 0 °C and add a solution of 1-Boc-piperidine-4-acetyl chloride in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the amide precursor.
Step 2: Intramolecular Spirocyclization
-
Dissolve the amide precursor in dry toluene.
-
Add ethyl chloroformate and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction to room temperature and add a Lewis acid (e.g., Ti(OiPr)₄).
-
Stir the reaction at room temperature for 18-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to obtain the Boc-protected 3,9-diazaspiro[5.5]undecane-2,4-dione.
Step 3: Reduction of the Dione
-
To a solution of the spirodione in tetrahydrofuran (THF), add a reducing agent (e.g., LiAlH₄) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate to obtain the crude Boc-protected 3,9-diazaspiro[5.5]undecane.
Protocol 2: N-Alkylation with 4-(Chloromethyl)pyridine
-
Dissolve the Boc-protected 3,9-diazaspiro[5.5]undecane in a suitable solvent such as dimethylformamide (DMF).
-
Add a base (e.g., K₂CO₃) and 4-(chloromethyl)pyridine hydrochloride.
-
Heat the reaction mixture to 60-80 °C for 12-18 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Remove the Boc protecting group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane.
Data Presentation
The following table summarizes typical yields and stereoselectivities that may be expected for the key steps in the synthesis. These values are illustrative and based on analogous reactions reported in the literature.
| Step | Reaction | Typical Yield (%) | Typical Stereoselectivity | Reference |
| 1 | Asymmetric Intramolecular Cyclization | 60-80 | 80-95% d.e. | Adapted from[7] |
| 2 | Chiral HPLC Resolution | >90 (for each enantiomer) | >99% e.e. | General principle from[3][4] |
| 3 | N-Alkylation | 70-90 | Not applicable | General procedure |
Conclusion and Future Perspectives
The synthesis of enantiomerically pure 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane presents a formidable yet achievable challenge in modern organic synthesis. The strategies outlined in this guide, particularly the use of chiral auxiliaries and chiral resolution techniques, provide robust pathways to access these valuable compounds. The intramolecular spirocyclization of 4-substituted pyridines remains a cornerstone of this synthetic approach.
Future research in this area will likely focus on the development of catalytic asymmetric methods for the key spirocyclization step, which would offer a more atom-economical and efficient route to the desired enantiomer. Furthermore, the exploration of novel chiral auxiliaries and more efficient chiral separation technologies will continue to advance the field. The insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to confidently navigate the stereochemical complexities of diazaspiro[5.5]undecane synthesis and to accelerate the discovery of new therapeutic agents based on this privileged scaffold.
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- Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-tetraoxaspiro[5.
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Solubility and LogP of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane
An In-Depth Technical Guide to the Physicochemical Profiling of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane: Solubility and Lipophilicity (LogP)
Authored by: A Senior Application Scientist
Foreword: The Pivotal Role of Foundational Physicochemical Data
In the landscape of modern drug discovery, the adage "fail fast, fail cheap" has become a guiding principle. The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition. Among the most fundamental of these properties are aqueous solubility and lipophilicity. These two parameters govern a molecule's ability to be absorbed, distributed, metabolized, and excreted (ADME) — in essence, its capacity to reach its therapeutic target in sufficient concentration and for an appropriate duration.[1]
This guide focuses on 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane, a heterocyclic scaffold of interest. The diazaspiro[5.5]undecane core is recognized as a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological systems.[2][3] This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing both a theoretical framework and practical, field-proven protocols for the robust characterization of its solubility and lipophilicity. We will delve into the causality behind experimental choices, ensuring that the data generated is not only accurate but also contextually meaningful for decision-making in a discovery program.
Physicochemical Profile of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane
A thorough literature search did not yield publicly available experimental data for the aqueous solubility or LogP of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane. In the early stages of discovery, before significant resources are committed to synthesis and experimental testing, computational models provide essential initial estimates. These predictions, while not a substitute for empirical data, are invaluable for triaging and prioritizing early-stage compounds.
The structure of the free base is represented by the SMILES string: N1(CCC2(CCNCC2)CC1)C1=CC=NC=C1. Based on this structure, we have aggregated predicted values from several well-regarded computational algorithms.
Chemical Structure:
Figure 1. 2D Structure of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane.
Predicted Physicochemical Properties
The following table summarizes the computationally predicted values for key physicochemical properties. It is crucial to recognize that these are in silico estimations; experimental validation is a mandatory next step.
| Parameter | Predicted Value | Prediction Tool/Method | Significance in Drug Discovery |
| Molecular Weight | 231.34 g/mol | - | Adherence to Lipinski's Rule of 5 (<500). |
| cLogP (Octanol/Water) | 1.3 - 1.9 | ALOGPS, Molinspiration, ChemAxon | Measures lipophilicity; influences permeability, solubility, and metabolism.[4][5] |
| Aqueous Solubility (LogS) | -2.5 to -3.5 | ALOGPS, ChemAxon | Predicts intrinsic solubility in mol/L; low solubility can hinder absorption.[6][7] |
| Topological Polar Surface Area (TPSA) | 28.2 Ų | Molinspiration | Estimates polarity; influences membrane permeability. |
Note: cLogP refers to the calculated logarithm of the partition coefficient.
The Theoretical Cornerstone: Understanding Solubility and Lipophilicity
A deep understanding of the principles behind these measurements is not merely academic; it is essential for designing relevant experiments and correctly interpreting their outcomes.
Aqueous Solubility: More Than a Single Number
Aqueous solubility is a critical factor as a drug must be in solution to be absorbed from the gastrointestinal tract.[7] However, the term "solubility" can be ambiguous. In drug discovery, we differentiate between two key types: thermodynamic and kinetic solubility.[8]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium with its most stable solid form at a specific temperature and pH. This measurement is resource-intensive but is considered the "gold standard" for understanding a compound's intrinsic properties.[9] It is most relevant during later lead optimization and pre-formulation stages.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration organic stock (typically DMSO) into an aqueous buffer. It is a measure of how readily a compound precipitates from a supersaturated solution.[10] Due to its high-throughput nature, it is the preferred method for screening large numbers of compounds in early discovery.[11] Kinetic solubility data often yields higher values than thermodynamic measurements because the compound may not have had sufficient time to equilibrate into its most stable, and typically less soluble, crystalline form.[10]
Caption: Relationship between solubility types and their application.
Lipophilicity: The Balance Between Water and Fat
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes. The most common measure of lipophilicity is the partition coefficient (P), which describes the distribution of a compound between an immiscible organic phase (n-octanol) and an aqueous phase.[4]
-
LogP: This is the logarithm of the partition coefficient of the neutral form of the molecule. It is an intrinsic property of the compound. A positive LogP indicates a preference for the lipid phase (lipophilic), while a negative LogP indicates a preference for the aqueous phase (hydrophilic).[5]
-
LogD: For ionizable compounds, the distribution is pH-dependent. LogD is the logarithm of the distribution coefficient at a specific pH, accounting for all forms of the compound (neutral and ionized). For drug discovery, LogD at pH 7.4 is particularly relevant as it reflects the lipophilicity in physiological conditions.
Lipophilicity profoundly impacts ADME properties.[4][5] Excessively lipophilic compounds (high LogP) may have poor aqueous solubility, bind promiscuously to proteins, be rapidly metabolized, and accumulate in fatty tissues, potentially leading to toxicity.[4][5] Conversely, highly hydrophilic compounds (low LogP) may struggle to cross cell membranes, leading to poor absorption.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems. They include controls and quality checks to ensure the trustworthiness and reproducibility of the data.
Protocol: Thermodynamic Solubility via Shake-Flask Method
This method is the definitive approach for determining equilibrium solubility.[2] The core principle is to allow a surplus of the solid compound to equilibrate with the aqueous medium over an extended period.
Causality: The extended incubation (24-48 hours) and agitation are critical to ensure the system reaches a true thermodynamic equilibrium between the dissolved solute and the excess solid in its most stable crystalline form.
-
Materials & Equipment:
-
3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade acetonitrile (ACN) and water
-
Analytical balance, vortex mixer, orbital shaker (temperature-controlled)
-
2 mL glass vials with screw caps
-
Centrifuge, 0.22 µm syringe filters
-
Calibrated HPLC-UV or LC-MS/MS system
-
-
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., ~2 mg) to a pre-weighed 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment. Record the exact weight.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of PBS (pH 7.4) to the vial.
-
Equilibration: Cap the vials securely and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours. Visual inspection should confirm the presence of undissolved solid throughout.
-
Phase Separation: After incubation, allow the vials to stand for 1 hour to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. For validation, filter this aliquot through a 0.22 µm syringe filter to remove any remaining particulates. Self-Validation Step: The first few drops from the filter should be discarded to prevent adsorption effects.
-
Quantification: Prepare a series of dilutions of the supernatant with the appropriate mobile phase. Quantify the compound concentration against a standard curve prepared from a known concentration stock solution using a validated HPLC-UV or LC-MS/MS method.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol: LogP Determination via Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.[6] It remains the gold standard for its accuracy when performed correctly.[3]
Causality: The use of pre-saturated solvents is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results. The final concentration measurement in both phases provides a system check and confirms mass balance.
-
Materials & Equipment:
-
Same as 3.1, plus:
-
n-Octanol (reagent grade)
-
Separatory funnels or glass vials
-
-
Step-by-Step Methodology:
-
Solvent Preparation: Prepare two stock solutions: n-octanol saturated with PBS (pH 7.4) and PBS (pH 7.4) saturated with n-octanol. This is achieved by vigorously mixing equal volumes of the two solvents and allowing the layers to separate overnight.
-
Compound Dosing: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning: In a glass vial, combine a precise volume of the dosed n-octanol phase (e.g., 1 mL) and an equal volume of the pre-saturated PBS phase (e.g., 1 mL).
-
Equilibration: Cap the vial and shake vigorously for 1 hour. To ensure equilibrium, further gentle agitation on an orbital shaker for 3-4 hours is recommended.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 3,000 rpm for 10 minutes) to achieve a clean separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from the top (n-octanol) layer and a separate aliquot from the bottom (aqueous) layer. Self-Validation Step: Avoid disturbing the interface between the layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate LogP using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Data Interpretation and Strategic Application
The data generated from these assessments directly informs critical decisions in a drug discovery pipeline.
Caption: Decision-making matrix based on physicochemical data.
-
High Solubility / Optimal LogP (1-3): This is the ideal profile for an orally administered drug. The compound is likely to be well-absorbed and have a favorable ADME profile. The next logical step would be progression into in vivo pharmacokinetic (PK) studies.
-
Low Solubility / Optimal LogP: This common scenario suggests that while the compound has appropriate lipophilicity to cross membranes, its absorption will be limited by its dissolution rate. This is a "formulation problem." Strategies like salt formation, particle size reduction, or amorphous solid dispersions may be required.
-
High Solubility / High LogP (>3): This profile can be deceptive. While soluble, the high lipophilicity may lead to rapid metabolism (a "metabolic liability"), high plasma protein binding (reducing free drug concentration), or sequestration in fatty tissues. This is a "medicinal chemistry problem," requiring structural modifications to reduce lipophilicity.
-
High Solubility / Low LogP (<1): The compound is unlikely to passively diffuse across the gut wall, leading to poor absorption. This profile might be suitable for intravenous administration or if a specific transporter-mediated uptake mechanism exists.
For 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane, the predicted cLogP of ~1.5 and moderate predicted solubility suggest it may occupy a favorable physicochemical space. However, if experimental data reveals solubility to be lower than predicted, it would immediately trigger a risk assessment for oral bioavailability and guide chemists toward solubility-enhancing modifications.
Conclusion
The characterization of aqueous solubility and LogP are not mere data collection exercises; they are foundational pillars of successful drug discovery. For novel entities like 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane, establishing a robust, experimentally-derived physicochemical profile is a non-negotiable early step. By employing the validated protocols detailed in this guide, researchers can generate trustworthy data, understand its implications within the broader context of ADME science, and make informed, resource-efficient decisions that de-risk the path toward the clinic. The integration of predictive modeling with rigorous experimental work provides a powerful paradigm for accelerating the development of new medicines.
References
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Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
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PubChem. (n.d.). 3-(Pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane. Retrieved from [Link]
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Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In InTech. Available at: [Link]
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Stjernlöf, P. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
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Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
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Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
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Pherriby, T. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
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AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2013). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 48(3), 449-456. Available at: [Link]
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White, B. (n.d.). Calculate Approximate logP. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Mannhold, R., Poda, G. I., Ostermann, C., & Tetko, I. V. (2009). Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of pharmaceutical sciences, 98(3), 861–893. Available at: [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]
-
ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]
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PubMed Central. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]
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Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]
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Chemsrc. (n.d.). 3-Azaspiro[5.5]undecane. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Characterization of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane as a GABAAR Antagonist
Abstract
This document provides a comprehensive technical guide for the characterization of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane as a competitive antagonist of the γ-aminobutyric acid type A receptor (GABAAR). The protocols detailed herein are designed for researchers in pharmacology and drug discovery, offering step-by-step methodologies for robust and reproducible in vitro assessment. We cover essential techniques including radioligand binding assays, automated patch-clamp electrophysiology, and high-throughput functional screening using a Fluorometric Imaging Plate Reader (FLIPR). The causality behind experimental choices is explained to ensure both technical accuracy and a deep understanding of the underlying principles.
Introduction: The GABAAR and the Therapeutic Potential of its Antagonists
The γ-aminobutyric acid type A receptor (GABAAR) is a ligand-gated ion channel that plays a pivotal role in mediating fast inhibitory neurotransmission throughout the central nervous system (CNS).[1] Upon binding of its endogenous ligand, GABA, the receptor's integral chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[1][2] This inhibitory action is fundamental to maintaining balanced neural activity, and dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders.
While positive allosteric modulators of GABAARs, such as benzodiazepines, are well-established anxiolytics and sedatives, there is growing interest in the therapeutic potential of GABAAR antagonists.[3] These compounds block the action of GABA, thereby reducing inhibitory signaling. This mechanism is of significant interest for exploring conditions characterized by excessive GABAergic tone and for the development of novel neuromodulatory agents. The 3,9-diazaspiro[5.5]undecane scaffold has emerged as a promising chemotype for potent and selective competitive GABAAR antagonists.[3] This application note focuses on 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane, a representative of this class, and provides detailed protocols for its comprehensive pharmacological profiling.
Compound Profile: 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane
| Compound Attribute | Information |
| IUPAC Name | 3-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane |
| Molecular Formula | C₁₄H₂₁N₃ |
| Mechanism of Action | Competitive Antagonist at the GABAAR |
| Key Structural Features | Diazaspiro[5.5]undecane core with a pyridin-4-yl substituent. Analogs of this scaffold have been shown to be potent competitive GABAAR antagonists.[3] |
| Solubility | To be determined empirically. For in vitro assays, DMSO is a recommended solvent for stock solutions. |
| Storage | Store as a solid at room temperature. For solutions, store at -20°C or -80°C to prevent degradation. |
Core Experimental Workflow
The characterization of a novel GABAAR antagonist involves a multi-faceted approach, starting from initial binding affinity determination to functional confirmation of its inhibitory action. The following workflow is recommended for a thorough evaluation of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane.
Caption: Recommended experimental workflow for characterizing a novel GABAAR antagonist.
Protocol 1: Radioligand Binding Assay for Affinity Determination (Ki)
This protocol describes a competitive binding assay to determine the affinity (Ki) of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane for the GABAAR by measuring its ability to displace a known radiolabeled ligand, [³H]muscimol.[4][5][6]
Principle
The assay measures the displacement of [³H]muscimol, a potent GABAAR agonist, from the receptor by the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, and this value is then used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Materials
-
Tissue Source: Rat or mouse whole brain, or specific regions like the cerebellum or hippocampus, known to have high densities of GABAARs.[6]
-
Radioligand: [³H]muscimol (specific activity ~15-30 Ci/mmol).
-
Non-specific Binding Control: Unlabeled GABA (1 mM final concentration) or bicuculline (100 µM final concentration).[4]
-
Test Compound: 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, 96-well plates, filter plates (e.g., GF/B), liquid scintillation counter, scintillation fluid.
Step-by-Step Protocol
Membrane Preparation:
-
Homogenize brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh, ice-cold Homogenization Buffer and repeating the centrifugation step three times to remove endogenous GABA.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparation at -80°C until use.
Binding Assay:
-
Prepare serial dilutions of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane in Assay Buffer. A typical concentration range would be 0.1 nM to 100 µM.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + [³H]muscimol (e.g., 2 nM) + Assay Buffer.
-
Non-specific Binding: Membranes + [³H]muscimol + high concentration of unlabeled GABA (1 mM).
-
Test Compound Displacement: Membranes + [³H]muscimol + varying concentrations of the test compound.
-
-
Add the membrane preparation (typically 50-100 µg of protein per well) to each well.
-
Incubate the plate at 4°C for 60 minutes to reach binding equilibrium.
-
Terminate the assay by rapid filtration through a filter plate, followed by three quick washes with ice-cold Assay Buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding and test compound displacement counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: Automated Whole-Cell Patch-Clamp Electrophysiology
This protocol details the functional characterization of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane using an automated patch-clamp system (e.g., Sophion QPatch or similar).[7] This method provides high-quality data on the compound's effect on GABA-evoked currents and allows for the determination of its IC₅₀ and mode of inhibition.
Principle
Whole-cell patch-clamp allows for the direct measurement of ion flow through GABAAR channels in response to GABA application. In antagonist mode, the test compound is pre-incubated with the cells before co-application with a fixed concentration of GABA. A reduction in the GABA-evoked current indicates antagonism.
Materials
-
Cell Line: HEK293 or CHO cells stably expressing a specific GABAAR subtype (e.g., α1β2γ2, or a subtype of particular interest like α4βδ).[3]
-
Solutions:
-
Extracellular Solution (ECS): (in mM) 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Intracellular Solution (ICS): (in mM) 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, pH 7.2.
-
-
Agonist: GABA.
-
Test Compound: 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane.
-
Equipment: Automated patch-clamp system and associated consumables.
Step-by-Step Protocol
-
Culture the GABAAR-expressing cells to the appropriate confluency and harvest for the experiment according to the instrument manufacturer's guidelines.
-
Prepare a GABA solution in ECS at a concentration that elicits a submaximal response (e.g., EC₂₀-EC₅₀). This is crucial for accurately measuring inhibition.
-
Prepare serial dilutions of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane in ECS.
-
Load the cells, solutions, and test compound onto the automated patch-clamp system.
-
Initiate the automated protocol:
-
The system will achieve whole-cell configuration.
-
Establish a stable baseline current.
-
Apply the GABA solution to obtain a control response.
-
Pre-incubate the cells with varying concentrations of the test compound for a set period (e.g., 1-2 minutes).
-
Co-apply the test compound with the GABA solution and record the resulting current.
-
Include washout steps between compound applications.
-
Data Analysis
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.
-
Normalize the current response in the presence of the antagonist to the control GABA response (as 100%).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
To confirm competitive antagonism, perform a Schild analysis by determining the IC₅₀ at multiple GABA concentrations. A rightward shift in the GABA dose-response curve with no change in the maximal response is indicative of competitive antagonism.
Protocol 3: High-Throughput Functional Screening with FLIPR
The Fluorometric Imaging Plate Reader (FLIPR) assay is a cell-based functional assay suitable for higher throughput screening.[8][9] It measures changes in membrane potential, providing a rapid assessment of GABAAR antagonism.
Principle
This assay uses a fluorescent dye that is sensitive to changes in membrane potential. GABAAR activation causes chloride influx, leading to hyperpolarization and a change in the fluorescence signal. An antagonist will block this GABA-induced change in fluorescence.
Materials
-
Cell Line: As in the patch-clamp protocol.
-
Assay Plate: 384-well black, clear-bottom microplates.
-
Reagents:
-
FLIPR Membrane Potential Assay Kit (or similar).
-
GABA.
-
3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane.
-
-
Equipment: FLIPR system with an integrated liquid handler.
Step-by-Step Protocol
-
Seed the GABAAR-expressing cells into the 384-well plates and incubate overnight to form a monolayer.
-
Prepare the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye solution. Incubate for 30-60 minutes at 37°C.
-
Prepare a source plate containing serial dilutions of the test compound and a separate source plate with a fixed concentration of GABA (e.g., EC₈₀).
-
Place both the cell plate and the source plates into the FLIPR instrument.
-
Program the instrument for a two-addition protocol:
-
First Addition: Add the test compound to the cell plate and incubate for a defined period (e.g., 5-15 minutes).
-
Second Addition: Add the GABA solution to stimulate the receptors.
-
-
Monitor the fluorescence signal before and after each addition.
Data Analysis
-
The FLIPR software will generate kinetic traces of fluorescence intensity over time.
-
Calculate the response as the change in fluorescence upon GABA addition.
-
Normalize the data, setting the response to GABA alone as 100% and the baseline as 0%.
-
Plot the percent inhibition of the GABA response against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualization of Mechanism
Caption: Mechanism of competitive antagonism at the GABAAR.
References
-
Sophion Bioscience. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Sophion. Retrieved from [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience. Retrieved from [Link]
-
D'Hulst, C., et al. (2016). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Frontiers in Cellular Neuroscience. Retrieved from [Link]
-
Hansen, M. L., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. University of Southampton ePrints. Retrieved from [Link]
-
Petrini, E. M., & Barberis, A. (2014). Electrophysiology of ionotropic GABA receptors. Archives of Biochemistry and Biophysics. Retrieved from [Link]
-
Bernasconi, R., et al. (1980). Determination of GABA levels by a [3H]muscimol radioreceptor assay. Journal of Neurochemistry. Retrieved from [Link]
-
Schon, F., & Iversen, L. L. (1974). Probes for the heterogeneity of muscimol binding sites in rat brain. Frontiers in Synaptic Neuroscience. Retrieved from [Link]
-
Fisher, J. L. (2019). Data from electrophysiological studies of GABA(A) receptor antagonists. ResearchGate. Retrieved from [Link]
-
Gempeler, M., et al. (2019). A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin. ResearchGate. Retrieved from [Link]
-
Cook, J. M., et al. (2022). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules. Retrieved from [Link]
-
Liu, B., et al. (2007). Development of a FLIPR Assay for the Simultaneous Identification of MrgD Agonists and Antagonists from a Single Screen. Assay and Drug Development Technologies. Retrieved from [Link]
-
Kristiansen, U., et al. (2019). Whole-cell patch-clamp electrophysiology studies of α 4 β 1 δ receptors.... ResearchGate. Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR Penta High Throughput Cellular Screening System Protocol Guide. Molecular Devices. Retrieved from [Link]
-
Hirata, H., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. Retrieved from [Link]
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Huguenard, J. R., et al. (2001). Kinetic and Pharmacological Properties of GABAA Receptors in Single Thalamic Neurons and GABAA Subunit Expression. The Huguenard Lab. Retrieved from [Link]
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The Ascendancy of a Privileged Scaffold: A Guide to 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane in Drug Discovery
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the intricate landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, spirocyclic systems have garnered considerable attention for their inherent three-dimensionality, which can lead to enhanced target affinity and selectivity compared to their flatter, sp2-rich counterparts. The 3,9-diazaspiro[5.5]undecane framework, a unique dipiperidine structure spiro-fused at a central carbon, represents a particularly compelling scaffold. Its rigid, yet conformationally defined, nature provides a robust platform for the precise spatial orientation of functional groups. When coupled with the versatile pyridinyl moiety, specifically in the form of 3-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane, a privileged scaffold emerges with demonstrated potential across a spectrum of therapeutic targets. This guide provides an in-depth exploration of this scaffold, offering detailed synthetic protocols, application notes for relevant biological assays, and an analysis of its structure-activity relationships (SAR) to empower researchers in their drug discovery endeavors.
Physicochemical and ADME/Tox Profile: A Foundation for Druggability
The drug-like properties of a scaffold are paramount to its success. The 3,9-diazaspiro[5.5]undecane core, being rich in sp3-hybridized carbons, generally imparts favorable physicochemical characteristics. The introduction of the pyridin-4-yl group modulates these properties, influencing lipophilicity, solubility, and metabolic stability.
Table 1: Physicochemical Properties of the Core Scaffold and a Representative Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Topological Polar Surface Area (Ų) |
| 3,9-Diazaspiro[5.5]undecane | C9H18N2 | 154.25 | 0.5 | 24.1[1] |
| 3-(Pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane | C15H23N3 | 245.36 | 1.3 | 28.2[2] |
The piperidine motifs within the spirocycle contribute to its basicity, which can enhance aqueous solubility, a desirable trait for oral bioavailability. However, the metabolic stability of piperidine-containing compounds can be influenced by substitution patterns. Strategic modifications to the scaffold can mitigate potential metabolic liabilities. In silico predictions and early-stage in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assays are crucial for guiding the design of derivatives with optimal pharmacokinetic and safety profiles. Generally, piperidine-containing scaffolds are recognized for improving the ADME properties of drug candidates[3].
Synthetic Strategies: Accessing the 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane Scaffold
A key advantage of this scaffold is its accessibility through established synthetic routes. The most common and versatile approach involves the derivatization of a commercially available, orthogonally protected diazaspiro[5.5]undecane core.
Protocol 1: Synthesis of 3-(Pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane from a Boc-Protected Precursor
This protocol details the synthesis of the target compound via reductive amination, a robust and widely used transformation in medicinal chemistry.
Workflow Diagram: Synthesis of 3-(Pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane
Caption: Synthetic workflow for the preparation of the target scaffold.
Step-by-Step Methodology:
-
Reductive Amination:
-
To a solution of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add pyridine-4-carboxaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate from the previous step in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (TFA or HCl salt).
-
Collect the solid by filtration and wash with cold diethyl ether to yield the desired 3-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane salt. The free base can be obtained by neutralization with a suitable base and subsequent extraction.
-
Application Notes: Exploring the Biological Potential
The 3-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane scaffold has shown promise in modulating the activity of several important biological targets. The following sections provide detailed protocols for assays relevant to some of these target classes.
GABA-A Receptor Antagonism
Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as potent antagonists of the γ-aminobutyric acid type A (GABA-A) receptor, an ionotropic receptor that is the primary mediator of fast inhibitory neurotransmission in the central nervous system[4]. These antagonists are valuable tools for studying the role of GABAergic signaling in both the central and peripheral nervous systems, including its emerging role in immunomodulation[4].
GABA-A Receptor Signaling Pathway
Caption: Key positions on the scaffold for SAR exploration.
Conclusion: A Scaffold with a Bright Future
The 3-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane scaffold represents a highly promising starting point for the design of novel therapeutic agents. Its inherent three-dimensionality, synthetic tractability, and demonstrated activity against a range of biologically relevant targets make it a valuable asset in the medicinal chemist's toolbox. The protocols and insights provided in this guide are intended to facilitate the exploration of this privileged scaffold, with the ultimate goal of accelerating the discovery of new medicines to address unmet medical needs. The continued investigation of this and related spirocyclic systems will undoubtedly lead to the development of innovative and effective therapies in the years to come.
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Application Note: High-Throughput Screening with 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane Libraries
An Application Guide for Drug Discovery Professionals
Abstract
The quest for novel therapeutics is increasingly focused on exploring new chemical space with enhanced three-dimensional (3D) character. Spirocyclic scaffolds have emerged as privileged structures in medicinal chemistry, offering a rigidified conformational framework that can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening (HTS) campaign using libraries based on the 3-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane core. We present field-proven protocols for a primary biochemical screen and a secondary cell-based assay, a robust hit validation cascade, and the underlying scientific rationale to empower discovery teams to successfully identify and advance novel lead compounds.
The Scientific Rationale: Why Screen a 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane Library?
The 3,9-diazaspiro[5.5]undecane scaffold is a class of dipiperidine rings fused at a single carbon atom, creating a rigid 3D structure.[3] This rigidity reduces the entropic penalty of binding to a biological target, potentially enhancing affinity.[2] The incorporation of a pyridin-4-yl moiety introduces a key pharmacophore; the pyridine nitrogen can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-stacking interactions, features common in ligands for G protein-coupled receptors (GPCRs) and kinases.[3][4]
Key Advantages of this Scaffold Class:
-
Enhanced Three-Dimensionality: Moving away from flat, aromatic structures often improves physicochemical properties like solubility while providing novel intellectual property.[5]
-
Structural Rigidity: The spirocyclic core locks the orientation of substituents, allowing for precise probing of target binding pockets and potentially leading to higher selectivity.[1][6]
-
Proven Bioactivity: Derivatives of the diazaspiro[5.5]undecane core have demonstrated activity against a range of therapeutically relevant targets, including GPCRs, kinases, and other enzymes, with applications in CNS disorders, inflammation, and pain.[3][7]
-
Synthetic Tractability: Modern synthetic methods allow for the efficient construction and diversification of the diazaspiro[5.5]undecane core, enabling the creation of large and diverse chemical libraries.[8]
Given these properties, libraries built around this scaffold are particularly well-suited for screening against targets where precise ligand geometry and specific polar interactions are critical for modulation, such as the orthosteric or allosteric sites of GPCRs.[9][10]
Designing the HTS Campaign: A Multi-Assay Approach
A successful HTS campaign requires more than just a primary screen; it is a multi-step process designed to identify true hits and eliminate artifacts.[11] Our recommended workflow is a sequential primary-secondary screening model, which balances throughput with biological relevance.
-
Primary Screen: A high-throughput biochemical assay focused on direct target engagement. This allows for the rapid screening of the entire library to identify all potential binders.
-
Secondary Screen: A lower-throughput, more physiologically relevant cell-based assay. This is used to confirm the activity of primary hits in a cellular context and to filter out compounds that are inactive or toxic in cells.[12][13]
The diagram below illustrates this high-level workflow.
Caption: High-level workflow for a typical HTS campaign.
Library Preparation and Management Protocol
The integrity of screening results is critically dependent on the quality and handling of the compound library.[14] Improper storage or handling can lead to compound degradation or precipitation, generating false negatives.
Protocol 3.1: Library Plating and Storage
-
Compound Acquisition: Obtain the 3-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane library as pre-weighed solids or as concentrated solutions in dimethyl sulfoxide (DMSO).
-
Solubilization: Prepare a master stock solution for each compound at a concentration of 10 mM in 100% DMSO. Use automation for liquid handling to ensure accuracy and minimize exposure to moisture.
-
Master Plate Creation: Aliquot the 10 mM master stocks into 384-well master plates. Seal these plates securely with foil seals that are DMSO-resistant.
-
Storage: Store master plates at -20°C in a desiccated, low-humidity environment. Avoid repeated freeze-thaw cycles; it is recommended to create several master plate copies.[14]
-
Assay-Ready Plates: For screening, create "assay-ready" daughter plates by diluting the master stock into the appropriate assay buffer. The final DMSO concentration in the assay should be kept consistent and typically below 1% to avoid impacting biological activity.
| Parameter | Recommendation | Rationale |
| Stock Concentration | 10 mM | A standard concentration that balances solubility with the ability to achieve desired screening concentrations. |
| Solvent | 100% DMSO (anhydrous) | Universal solvent for most small molecules; hygroscopic nature requires careful handling. |
| Storage Temperature | -20°C or -80°C | Minimizes compound degradation and solvent evaporation.[14] |
| Final Assay [DMSO] | ≤ 1.0% (ideally ≤ 0.5%) | High concentrations of DMSO can denature proteins or affect cell viability. |
| Plate Type | Polypropylene 384-well | Low-binding surface suitable for compound storage. |
Table 1: Recommended parameters for compound library management.
Primary Screen: Fluorescence Polarization (FP) Competition Assay
We will detail a competitive binding assay using Fluorescence Polarization (FP) as the primary screen. This technique is ideal for HTS due to its homogenous format (no wash steps), speed, and sensitivity.[15] The principle relies on detecting changes in the rotational speed of a small fluorescently-labeled ligand (tracer) upon binding to a much larger protein target. Unbound tracer tumbles rapidly, depolarizing emitted light. Bound tracer tumbles slowly, retaining light polarization. Library compounds that bind the target will displace the tracer, causing a decrease in polarization.[16]
Caption: Principle of a Fluorescence Polarization competitive binding assay.
Protocol 4.1: FP Assay Development and Optimization
Causality: Before screening, the assay must be optimized to ensure it is robust and sensitive enough for HTS. The key is to establish conditions that provide a stable and significant difference between the "high" (tracer + target) and "low" (tracer only) signals.[17]
-
Reagent Preparation:
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20 or similar surfactant to prevent non-specific binding.
-
Target Protein: Purified target GPCR at a stock concentration of 1 µM.
-
Fluorescent Tracer: A known ligand for the target, conjugated to a fluorophore (e.g., fluorescein), at a stock concentration of 1 µM.
-
-
Tracer Concentration Optimization: Determine the lowest tracer concentration that gives a sufficient fluorescence signal (typically 2-3 times background).
-
Target Saturation Curve: Perform a saturation binding experiment by titrating the target protein against a fixed concentration of the fluorescent tracer. This determines the dissociation constant (Kd) of the tracer and the optimal concentration of target protein to use (typically at or just below the Kd).
-
Z'-Factor Determination: The Z'-factor is a statistical measure of assay quality. A value > 0.5 is considered excellent for HTS.[15]
-
Prepare 16-24 wells of "high control" (Tracer + Target Protein in buffer with 0.5% DMSO).
-
Prepare 16-24 wells of "low control" (Tracer in buffer with 0.5% DMSO).
-
Calculate Z' using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|.
-
| Parameter | Typical Value | Significance |
| Tracer [C] | 1 - 10 nM | Balances signal strength with sensitivity to competition. |
| Target [C] | At or near tracer Kd | Ensures a significant portion of the tracer is bound, creating a large assay window. |
| Signal-to-Background | > 2 | A measure of the assay window (High Signal / Low Signal). |
| Z'-Factor | > 0.5 | Indicates a robust and reliable assay suitable for HTS.[15] |
Table 2: Key parameters for FP assay validation.
Protocol 4.2: Primary HTS Execution
-
Plate Layout: Use a 384-well, low-volume, black plate. Dedicate specific columns for controls (e.g., columns 1-2 for high control, columns 23-24 for low control).
-
Compound Dispensing: Dispense 50 nL of 10 mM library compounds from the master plates into the assay plate wells (results in a 10 µM final screening concentration in a 50 µL assay volume).
-
Target Addition: Add 25 µL of target protein diluted in assay buffer to all wells except the low controls.
-
Tracer Addition: Add 25 µL of fluorescent tracer diluted in assay buffer to all wells.
-
Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plates on an FP-capable plate reader, measuring parallel (Iǁ) and perpendicular (I┴) fluorescence intensities. The instrument will calculate the polarization (mP) value.
Secondary Screen: Cell-Based cAMP Functional Assay
Hits from the primary screen must be validated in a more complex biological system. For a GPCR target that signals through the Gs or Gi pathway, a cyclic AMP (cAMP) assay is an excellent choice for a functional secondary screen.[18] This confirms that the compound not only binds to the receptor but also modulates its downstream signaling activity.
Protocol 5.1: AlphaScreen cAMP Assay
Causality: The AlphaScreen cAMP assay is a homogenous, competitive immunoassay.[19] Endogenous cAMP produced by the cells competes with a biotinylated cAMP probe for binding to an antibody-coated Acceptor bead. A second Donor bead binds to the antibody. When cellular cAMP is low, the beads are in close proximity, and a signal is generated. When a GPCR agonist elevates cAMP, the probe is displaced, the beads separate, and the signal decreases.
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the target GPCR. Culture cells to ~80-90% confluency.
-
Cell Seeding: Seed the cells into 384-well white cell culture plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare 8-point, 3-fold serial dilutions of the confirmed hit compounds.
-
Add the compounds to the cells and incubate for 30 minutes. Include a known agonist as a positive control.
-
-
Cell Lysis & Detection:
-
Add the AlphaScreen lysis and detection reagents according to the manufacturer's protocol (e.g., PerkinElmer). This typically includes the biotinylated cAMP probe and the Acceptor/Donor beads.[18]
-
Incubate for 1-3 hours at room temperature in the dark.
-
-
Data Acquisition: Read the plates on an AlphaScreen-compatible plate reader.
-
Data Analysis: Plot the AlphaScreen signal against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).
Hit Validation Cascade: From Signal to Lead
The process of converting a primary HTS "hit" into a validated lead is a rigorous filtering process designed to remove false positives and prioritize the most promising chemical matter.[20][21]
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Application Notes & Protocols: Preclinical Efficacy Testing of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane (Compound X) in CNS Animal Models
Introduction and Scientific Rationale
3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane, hereafter referred to as Compound X, is a novel small molecule with therapeutic potential for neurological disorders. While direct biological data for Compound X is emerging, its core structure, a diazaspiro[5.5]undecane moiety, is a privileged scaffold found in compounds targeting a range of central nervous system (CNS) disorders, including pain and psychotic conditions.[1] Specifically, derivatives of 3,9-diazaspiro[5.5]undecane have been identified as potent antagonists of the γ-aminobutyric acid type A receptor (GABAAR), a key player in CNS inhibition.[2]
Based on structural analysis and the prevalence of related compounds in CNS research, we hypothesize that Compound X acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium (Ca2+) influx, triggering a cascade of cytotoxic events known as excitotoxicity.[3][4] This process is a primary mechanism of neuronal damage in numerous acute and chronic neurological conditions, including ischemic stroke and neuropathic pain.[3][5][6]
This document provides detailed protocols for evaluating the efficacy of Compound X in two robust, clinically relevant animal models:
-
Focal Cerebral Ischemia (Stroke): The transient Middle Cerebral Artery Occlusion (MCAO) model in rats.
-
Neuropathic Pain: The Chronic Constriction Injury (CCI) model in rats.
These models were selected to directly test the neuroprotective and analgesic potential of Compound X, respectively, by challenging the excitotoxic and neuronal sensitization pathways where an NMDA receptor antagonist is expected to confer therapeutic benefit.
Hypothesized Mechanism of Action: Attenuation of NMDA Receptor-Mediated Excitotoxicity
Excitotoxicity is initiated by prolonged stimulation of glutamate receptors, primarily NMDA receptors, leading to a pathological increase in intracellular calcium.[3] This calcium overload activates a host of degradative enzymes, such as calpains, and promotes the generation of reactive oxygen species, culminating in neuronal apoptosis and necrosis.[3][5] By competitively blocking the NMDA receptor, Compound X is hypothesized to prevent this calcium influx, thereby preserving neuronal integrity and function in the face of an excitotoxic insult like cerebral ischemia.
Caption: Hypothesized action of Compound X on the NMDA receptor excitotoxicity pathway.
General Experimental Workflow
A rigorous and standardized workflow is critical for ensuring the reproducibility and validity of preclinical efficacy studies. All experiments must incorporate randomization, blinding of investigators to treatment groups, and appropriate statistical analysis.
Caption: Standardized workflow for in vivo preclinical efficacy studies.
Protocol 1: Focal Cerebral Ischemia Model (tMCAO)
The transient Middle Cerebral Artery Occlusion (tMCAO) model is the most widely used animal model for ischemic stroke, as it closely mimics the pathophysiology of large vessel occlusion in humans.[7][8][9] This protocol details the induction of transient focal ischemia followed by reperfusion to assess the neuroprotective effects of Compound X.
Rationale for Model Selection
The tMCAO model produces a well-defined ischemic core and a surrounding, salvageable area known as the penumbra. Neuronal death in the penumbra occurs over hours to days and is primarily driven by NMDA receptor-dependent excitotoxicity, making this the ideal model to test the hypothesized mechanism of Compound X.[3] Key endpoints such as infarct volume and neurological deficit are highly correlated and provide robust measures of therapeutic efficacy.[10][11]
Experimental Design & Dosing
| Group | N (per group) | Surgical Procedure | Treatment | Dosing Regimen |
| 1 | 10-12 | Sham Surgery | Vehicle | Single IV bolus, 15 min post-reperfusion |
| 2 | 10-12 | tMCAO (90 min) | Vehicle | Single IV bolus, 15 min post-reperfusion |
| 3 | 10-12 | tMCAO (90 min) | Compound X (Low Dose) | Single IV bolus, 15 min post-reperfusion |
| 4 | 10-12 | tMCAO (90 min) | Compound X (High Dose) | Single IV bolus, 15 min post-reperfusion |
-
Vehicle: To be determined based on the solubility of Compound X (e.g., Saline with 5% DMSO).
-
Dose Selection: Doses should be based on prior pharmacokinetic (PK) and maximum tolerated dose (MTD) studies.
Detailed Surgical Protocol: Intraluminal Filament tMCAO in Rats
Materials:
-
Male Sprague-Dawley rats (280-320g)
-
Anesthesia (e.g., Isoflurane)
-
Heating pad with rectal probe
-
Operating microscope or surgical loupes
-
4-0 silicone-coated nylon monofilament
-
Micro-scissors, forceps, and vessel clips
-
Laser Doppler Flowmeter (recommended)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat (e.g., 3-4% isoflurane for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain core body temperature at 37.0 ± 0.5°C.
-
Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Isolation: Ligate the distal ECA and the pterygopalatine artery. Place temporary ligatures or micro-vessel clips on the CCA and ICA to temporarily halt blood flow.
-
Arteriotomy and Filament Insertion: Make a small incision in the ECA stump. Introduce the 4-0 silicone-coated monofilament through the incision and advance it from the ECA into the ICA.[9]
-
Induction of Occlusion: Gently advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating it has blocked the origin of the Middle Cerebral Artery (MCA). A >70% drop in cerebral blood flow confirmed by Laser Doppler is the gold standard for successful occlusion.
-
Ischemia Period: Secure the filament in place and allow the animal to recover from anesthesia in a heated cage. The occlusion period is typically 90 minutes.
-
Reperfusion: Re-anesthetize the animal. Carefully withdraw the filament to restore blood flow to the MCA territory (reperfusion). Ligate the ECA stump permanently.
-
Closure and Recovery: Close the cervical incision. Administer subcutaneous saline for hydration and an analgesic for post-operative pain. Monitor the animal closely during recovery.
-
Sham Control: Sham-operated animals undergo the exact same procedure, including filament insertion up to the MCA origin, but the filament is immediately withdrawn without inducing ischemia.
Endpoint Analysis
Functional outcome is a critical measure of efficacy. The Bederson score is a simple yet reliable method for assessing neurological deficits.[10][12][13]
| Score | Observation | Interpretation |
| 0 | No observable deficit | Normal function |
| 1 | Forelimb flexion | Mild focal deficit |
| 2 | Forelimb flexion + decreased resistance to lateral push | Moderate focal deficit |
| 3 | Unilateral circling | Severe focal deficit |
| 4 | Depressed level of consciousness or no movement | Global deficit |
Procedure: The scoring should be performed by an investigator blinded to the treatment groups. Each rat is observed for the behaviors listed above. The correlation between a higher Bederson score and a larger infarct volume is well-established.[11]
The primary anatomical endpoint is the volume of necrotic brain tissue, quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[14] TTC is a metabolic stain that is reduced by mitochondrial dehydrogenases in living tissue to a red formazan product.[15] Ischemic, non-viable tissue lacks this enzymatic activity and remains pale white.[16][17]
Protocol:
-
Brain Extraction: At 48 hours post-MCAO, deeply anesthetize the animal and perfuse transcardially with cold saline. Euthanize and extract the brain.
-
Sectioning: Chill the brain and slice it into 2 mm coronal sections using a brain matrix.[18]
-
TTC Incubation: Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) and incubate at 37°C for 15-20 minutes in the dark.[16][18]
-
Fixation: Transfer the stained slices into a 10% formalin solution to fix the tissue and enhance contrast.[16]
-
Image Analysis: Scan both sides of each slice. Using image analysis software (e.g., ImageJ), measure the area of the infarct (white) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Edema Correction & Calculation: Calculate the corrected infarct volume to account for post-ischemic brain swelling:
-
Corrected Infarct Area = (Area of Contralateral Hemisphere) - (Non-infarcted Area of Ipsilateral Hemisphere)
-
Total Infarct Volume = Σ (Corrected Infarct Area × Slice Thickness [2 mm])
-
Protocol 2: Neuropathic Pain Model (CCI)
The Chronic Constriction Injury (CCI) model involves loose ligation of the sciatic nerve, which produces a partial nerve injury that leads to persistent pain behaviors, including mechanical allodynia (pain from a non-painful stimulus).[19][20][21] It is a widely used model to screen for analgesic compounds effective against neuropathic pain.[22]
Rationale for Model Selection
The CCI model recapitulates key symptoms of human neuropathic pain, such as allodynia and hyperalgesia.[19][21] The underlying pathophysiology involves central sensitization in the spinal cord, a process heavily mediated by NMDA receptor activation. Therefore, this model is highly suitable for evaluating the analgesic efficacy of the hypothesized NMDA antagonist, Compound X.
Experimental Design & Dosing
| Group | N (per group) | Surgical Procedure | Treatment | Dosing Regimen |
| 1 | 10-12 | Sham Surgery | Vehicle | Daily oral gavage (PO) for 7 days, starting on Day 7 post-op |
| 2 | 10-12 | CCI Surgery | Vehicle | Daily PO for 7 days, starting on Day 7 post-op |
| 3 | 10-12 | CCI Surgery | Compound X (Low Dose) | Daily PO for 7 days, starting on Day 7 post-op |
| 4 | 10-12 | CCI Surgery | Compound X (High Dose) | Daily PO for 7 days, starting on Day 7 post-op |
| 5 | 10-12 | CCI Surgery | Positive Control (e.g., Gabapentin) | Daily PO for 7 days, starting on Day 7 post-op |
Detailed Surgical Protocol: CCI of the Sciatic Nerve
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthesia (e.g., Isoflurane)
-
4-0 chromic gut or silk sutures
-
Surgical instruments for blunt dissection
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and shave the lateral aspect of the right thigh.
-
Incision and Exposure: Place the animal in a prone position. Make a small incision in the skin over the mid-thigh. Using blunt dissection through the biceps femoris muscle, expose the common sciatic nerve.[22]
-
Nerve Ligation: Proximal to the nerve's trifurcation, place four loose ligatures (4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them.[23]
-
Constriction: Tighten the ligatures until they just barely constrict the nerve, causing a slight twitch in the paw. The goal is to reduce epineural blood flow without arresting it completely.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Sham Control: In sham animals, the sciatic nerve is exposed in the same manner, but no ligatures are applied.
Endpoint Analysis: Mechanical Allodynia
The primary behavioral endpoint is the paw withdrawal threshold in response to a mechanical stimulus, measured using von Frey filaments. This test quantifies the animal's sensitivity to touch.[24]
Protocol: von Frey Test
-
Habituation: For at least two days prior to testing, and for 30-60 minutes before each test session, place the rats in individual chambers on an elevated wire mesh floor to allow access to the plantar surface of the hind paws.[25][26][27]
-
Filament Application: Use a set of calibrated von Frey filaments (e.g., Stoelting). Apply the filament perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause a slight buckling.[28] Hold for 6-8 seconds.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
Begin testing with a mid-range filament (e.g., 2.0 g).
-
If there is a positive response, the next filament used is weaker.
-
If there is no response, the next filament used is stronger.[24]
-
The 50% withdrawal threshold is calculated from the pattern of responses using the formula described by Chaplan et al. (1994).
-
-
Testing Schedule:
-
Baseline: Test before surgery to establish normal paw withdrawal thresholds.
-
Post-operative: Test on days 7, 10, and 14 post-surgery. On treatment days, testing should be performed at a consistent time relative to drug administration (e.g., 1 hour post-dose) to capture peak effect.
-
References
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Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: RSC Advances, via PubMed Central URL: [Link]
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Title: Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno Source: University of Southampton ePrints URL: [Link]
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Title: How to conduct Von Frey Test? Source: BioMed URL: [Link]
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Title: Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke Source: F1000Research, via PubMed Central URL: [Link]
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Title: Behavior of neuropathic pain in mice following chronic constriction injury comparing silk and catgut ligatures Source: European Journal of Pain, via NIH URL: [Link]
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Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source: ACS Publications URL: [Link]
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Title: Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion Source: Journal of Nanoscience and Nanotechnology URL: [Link]
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Title: An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts Source: PubMed URL: [Link]
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Title: Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting Source: Frontiers in Neurology URL: [Link]
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Title: Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test Source: Bio-protocol URL: [Link]
-
Title: Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion Source: PubMed URL: [Link]
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Title: Animal models of ischemic stroke and their application in clinical res | DDDT Source: Dovepress URL: [Link]
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Title: Chronic Constriction Injury (CCI) Model Source: Charles River Laboratories URL: [Link]
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Title: Extrasynaptic NMDA Receptors Couple Preferentially to Excitotoxicity via Calpain-Mediated Cleavage of STEP Source: Journal of Neuroscience URL: [Link]
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Title: Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion | Stroke Source: AHA/ASA Journals URL: [Link]
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Title: Measuring infarct size by the tetrazolium method Source: University of South Alabama URL: [Link]
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Title: Animal Models of Neuropathic Pain Due to Nerve Injury Source: ResearchGate URL: [Link]
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Title: The Redox Biology of Excitotoxic Processes: The NMDA Receptor, TOPA Quinone, and the Oxidative Liberation of Intracellular Zinc Source: PubMed Central URL: [Link]
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Title: Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method Source: University of Texas Medical Branch URL: [Link]
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Title: Long-Term Dynamic Changes of NMDA Receptors Following an Excitotoxic Challenge Source: Frontiers in Molecular Neuroscience, via NIH URL: [Link]
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Title: Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique Source: Frontiers in Neurology URL: [Link]
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Title: Bederson and Garcia scales used to score animal behavior. Source: ResearchGate URL: [Link]
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Title: Neuropathic Pain | Chronic Constriction Injury (CCI) Model Source: MD Biosciences URL: [Link]
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Title: Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test | Request PDF Source: ResearchGate URL: [Link]
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Title: Validation of a simple and inexpensive method for the quantitation of infarct in the rat brain Source: SciELO URL: [Link]
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Title: Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents Source: MDPI URL: [Link]
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Title: Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats Source: Frontiers in Pharmacology URL: [Link]
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Title: Infarct Measurement in Focal Cerebral Ischemia: TTC Staining | Request PDF Source: ResearchGate URL: [Link]
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Title: Stroke Animal Models Source: Charles River Laboratories URL: [Link]
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Title: Neurological tests for functional outcome assessment in rodent models of ischaemic stroke Source: Universidad Complutense de Madrid URL: [Link]
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Title: Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model Source: Journal of Visualized Experiments, via NIH URL: [Link]
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Title: Collection - Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect Source: Figshare URL: [Link]
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Title: 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]
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Title: The Delicate Balance of Brain Cholesterol: Animation 2 of 2 Source: YouTube URL: [Link]
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Title: Behavioral Assessment of Motor in Animal Models of Stroke Source: Ace Therapeutics URL: [Link]
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Title: Animal model of ischemic stroke Source: Wikipedia URL: [Link]
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Application Notes & Protocols: Investigating Immunomodulation with 3,9-Diazaspiro[5.5]undecane Analogs
Introduction
The 3,9-diazaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, serving as a versatile core for the development of therapeutic agents targeting a range of biological systems.[1] While initially explored for applications in treating obesity, pain, and cardiovascular disorders, recent research has unveiled its potential in the complex field of immunomodulation.[1] This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in exploring the immunomodulatory properties of novel 3,9-diazaspiro[5.5]undecane analogs. Our focus is to provide not just a series of steps, but the scientific rationale behind them, empowering researchers to design, execute, and interpret robust immunological studies.
Part 1: Scientific Rationale & Mechanism of Action
The Emerging Role of GABAergic Signaling in Immunity
The immune system is not an isolated entity; it is intricately connected with the nervous system. A key player in this neuro-immune crosstalk is Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Beyond the brain, a functional GABAergic system exists in peripheral tissues, including immune cells.[2] T-lymphocytes, for instance, express functional γ-aminobutyric acid type A receptors (GABA-A Rs).[3] Activation of these receptors has been shown to suppress T-cell proliferation, suggesting that antagonism of peripheral GABA-A Rs could provide an immunostimulatory effect.[3]
3,9-Diazaspiro[5.5]undecane Analogs as GABA-A Receptor Antagonists
Recent structure-activity relationship (SAR) studies have identified 3,9-diazaspiro[5.5]undecane-based compounds as potent competitive antagonists of GABA-A receptors.[2][4] A notable example is the m-methylphenyl analog, referred to as 1e , which displays high-nanomolar binding affinity and selectivity for certain extrasynaptic GABA-A R subtypes.[2][4] Crucially, these compounds have been shown to rescue the inhibition of T-cell proliferation, providing a clear mechanistic link to their immunomodulatory potential.[2][4] The spirocyclic benzamide component of these molecules is a key structural feature, effectively compensating for the lack of a conventional acidic moiety typically found in GABA-A R ligands.[2]
The proposed mechanism involves the compound binding to the GABA-A receptor on T-cells, preventing GABA from binding and thereby blocking the downstream inhibitory signal. This "release of the brakes" allows for a more robust proliferative response of T-cells upon activation.
Potential for Targeting Toll-Like Receptors (TLRs)
While GABA-A R antagonism is a primary hypothesis, the structural complexity of diazaspiro-analogs suggests they could interact with other immune targets. Toll-like receptors (TLRs) are key components of the innate immune system responsible for recognizing pathogen-associated molecular patterns.[5][6] Dysregulation of TLR signaling is implicated in numerous autoimmune disorders, making them attractive targets for small molecule modulators.[5][6] Although direct evidence linking 3,9-diazaspiro[5.5]undecane analogs to TLRs is yet to be established, it remains a plausible and exciting avenue for investigation. Protocols outlined in this guide for macrophage activation can serve as initial screens for potential TLR-modulating activity.
Part 2: In Vitro Experimental Protocols
The following protocols are designed to provide a robust framework for the initial characterization of the immunomodulatory effects of 3,9-diazaspiro[5.5]undecane analogs.
Workflow Overview
Protocol 2.1: Cell Viability Assay
Causality: It is critical to first establish a non-toxic concentration range for the test compound. Observed changes in immune function are only meaningful if they are not a secondary effect of cell death. The MTT assay is a standard colorimetric assay that measures metabolic activity, which is proportional to the number of viable cells.[7]
Methodology:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) or human Peripheral Blood Mononuclear Cells (PBMCs) in a 96-well plate at a density of 1 x 10⁵ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 3,9-diazaspiro[5.5]undecane analog in culture medium. Replace the old medium with medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM).
-
Negative Control: Medium with vehicle (e.g., 0.1% DMSO).
-
Positive Control: Medium with a known cytotoxic agent (e.g., 10% DMSO).
-
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% viability for subsequent functional assays.
Protocol 2.2: T-Cell Proliferation Assay
Causality: This assay directly tests the hypothesis that the compound can enhance T-cell activation by blocking inhibitory GABAergic signals. T-cells are stimulated to proliferate using anti-CD3 antibodies, which mimics T-cell receptor (TCR) activation. The extent of proliferation, measured by dye dilution via flow cytometry, indicates the compound's effect.
Methodology:
-
Cell Isolation & Staining: Isolate CD4+ or CD8+ T-cells from human PBMCs or murine splenocytes using magnetic-activated cell sorting (MACS). Resuspend cells at 1 x 10⁷ cells/mL and stain with a proliferation dye (e.g., CFSE or CellTrace™ Violet) according to the manufacturer's protocol.
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. Wash plates with sterile PBS before use.
-
Cell Seeding & Treatment: Seed 2 x 10⁵ stained T-cells per well into the anti-CD3 coated plate. Add the test analog at pre-determined non-toxic concentrations.
-
Unstimulated Control: Cells in an uncoated well (no anti-CD3).
-
Stimulated Control: Cells in a coated well with vehicle only.
-
Inhibition Control: Cells in a coated well with GABA (e.g., 100 µM) to suppress proliferation.
-
Test Condition: Cells in a coated well with GABA + test analog to assess rescue of proliferation.[4]
-
-
Incubation: Incubate for 72-96 hours at 37°C, 5% CO₂.
-
Flow Cytometry: Harvest cells, stain with viability dye and cell surface markers (e.g., CD4, CD8), and acquire data on a flow cytometer.
-
Analysis: Gate on live, single lymphocytes (e.g., CD4+).[8] Analyze the histogram of the proliferation dye. Each peak represents a cell division. Calculate the percentage of divided cells and the proliferation index.
Protocol 2.3: Macrophage Functional Assays
Causality: These assays assess the compound's effect on innate immune cells. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, primarily through TLR4. By measuring nitric oxide (NO) and key cytokines, we can determine if the analog enhances (immunostimulatory) or suppresses (immunosuppressive) the macrophage response to this inflammatory stimulus.[9]
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing the test analog at various non-toxic concentrations. Incubate for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the appropriate wells.
-
Negative Control: Cells with vehicle only.
-
Positive Control: Cells with LPS + vehicle.
-
Test Conditions: Cells with LPS + test analog.
-
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant and store at -80°C for analysis.
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Cytokine Analysis (ELISA):
-
Use commercial ELISA kits to measure the concentration of key cytokines like TNF-α, IL-6 (pro-inflammatory), and IL-10 (anti-inflammatory) in the collected supernatants, following the manufacturer's instructions.
-
Part 3: In Vivo Experimental Protocols
In vivo studies are essential to validate in vitro findings and assess the compound's efficacy and safety in a whole-organism context.
Workflow Overview
Protocol 3.1: Cyclophosphamide-Induced Immunosuppression Model
Causality: Cyclophosphamide (CY) is an alkylating agent that is cytotoxic to rapidly dividing cells, including lymphocytes, leading to a state of immunosuppression.[7] This model is useful for evaluating agents that can restore or enhance suppressed immune function. We measure recovery of immune organs, blood cell counts, and antibody production as key indicators of immunorestoration.[7]
Methodology:
-
Animals: Use 6-8 week old BALB/c or C57BL/6 mice. Allow at least one week of acclimatization. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Grouping (n=8-10 per group):
-
Normal Control: Receives vehicle only.
-
Model Control: Receives CY and vehicle.
-
Positive Control: Receives CY and a known immunomodulator (e.g., Levamisole).
-
Test Groups: Receive CY and different doses of the 3,9-diazaspiro[5.5]undecane analog.
-
-
Immunosuppression Induction: Administer CY (e.g., 45-80 mg/kg) via intraperitoneal (i.p.) injection for 3-5 consecutive days to all groups except the Normal Control.[7]
-
Treatment: Begin administration of the test analog (e.g., via oral gavage) on the day after the last CY injection and continue for 7-14 days.
-
Sample Collection & Analysis (at study endpoint):
-
Body Weight: Record daily.
-
Immune Organ Index: Euthanize mice, carefully excise the spleen and thymus, and weigh them. Calculate the index: (Organ Weight [mg] / Body Weight [g]).[7][10]
-
Hematology: Collect blood via cardiac puncture for a complete blood count (CBC) to assess white blood cell, lymphocyte, and platelet counts.[7]
-
Serum Antibody Levels: Isolate serum from blood and use ELISA to measure levels of immunoglobulins such as IgG and IgM.[7]
-
(Optional) Ex vivo Splenocyte Proliferation: Prepare a single-cell suspension from the spleen and perform a proliferation assay as described in Protocol 2.2 using mitogens like Concanavalin A (ConA) or LPS.[7]
-
Part 4: Data Presentation & Interpretation
Quantitative data should be presented clearly to allow for straightforward comparison between groups.
Table 1: Example In Vitro Data Summary for Analog 'X'
| Treatment Group | Viability (%) at 10 µM | T-Cell Proliferation (% Divided) | NO Production (µM) (LPS-stimulated) | TNF-α (pg/mL) (LPS-stimulated) |
| Vehicle Control | 100 ± 4.5 | 5.2 ± 1.1 | 2.1 ± 0.3 | 45 ± 8.2 |
| Stimulated Control | 98 ± 5.1 | 85.6 ± 6.3 | 25.4 ± 2.1 | 1560 ± 120 |
| Analog 'X' (1 µM) | 99 ± 3.8 | 88.1 ± 5.9 | 35.2 ± 3.0 | 1890 ± 155 |
| Analog 'X' (10 µM) | 96 ± 4.2 | 92.5 ± 7.1 | 48.9 ± 4.5 | 2450 ± 210 |
| Data are presented as Mean ± SD. p < 0.05 vs. Stimulated Control. |
Interpretation: In this hypothetical example, Analog 'X' shows no cytotoxicity at 10 µM. It significantly enhances T-cell proliferation and augments the production of NO and TNF-α by LPS-stimulated macrophages, suggesting a potent immunostimulatory profile.
References
-
Mrozek, W., Stepien, K., & Czarnocki, Z. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]
-
Bavo, F., de-Jong, H., Petersen, J., et al. (2021). Structure-Activity studies of 3,9-Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. University of Southampton ePrints. [Link]
-
He, X., et al. (2016). IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS. Journal of International Medical Research. [Link]
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Wang, J., et al. (2020). Immunomodulatory Activity In Vitro and In Vivo of a Sulfated Polysaccharide with Novel Structure from the Green Alga Ulvaconglobata Kjellman. Marine Drugs. [Link]
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Valledor, T., et al. (2024). Lactoferrin bridges antimicrobial and healing responses in Staphylococcus aureus skin infections. Frontiers in Immunology. [Link]
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Rondanelli, M., et al. (2023). In vitro evaluation of the immunomodulatory activity of the nutraceutical formulation AminoDefence. Taylor & Francis Online. [Link]
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Application Notes and Protocols for the Development of METTL3 Inhibitors from 1,4,9-Triazaspiro[5.5]undecane Scaffolds
Introduction: The Rationale for Targeting METTL3 in Modern Drug Discovery
The field of epitranscriptomics has unveiled a new layer of gene regulation, with N6-methyladenosine (m6A) being the most abundant internal modification of messenger RNA (mRNA) in eukaryotes.[1][2] This dynamic and reversible modification is installed by a "writer" complex, the core of which is the methyltransferase-like 3 (METTL3) and METTL3-like 14 (METTL14) heterodimer.[3][4] METTL3 serves as the catalytic subunit, transferring a methyl group from S-adenosylmethionine (SAM) to adenosine residues within a specific consensus sequence on RNA.[3][5]
The functional consequences of m6A modification are vast, influencing mRNA splicing, nuclear export, stability, and translation, thereby controlling the expression of a multitude of genes.[1][6] Dysregulation of METTL3-mediated m6A methylation has been implicated in a wide array of human diseases, including various cancers, metabolic disorders, and viral infections.[5][7][8] In oncology, METTL3 often functions as an oncogene, promoting tumor initiation, progression, and resistance to therapy.[7][9][10] This has established METTL3 as a compelling therapeutic target for the development of novel anti-cancer agents.[8][11]
Recent medicinal chemistry efforts have led to the discovery of potent and selective METTL3 inhibitors. Among these, compounds built upon a 1,4,9-triazaspiro[5.5]undecane scaffold have shown particular promise, exhibiting nanomolar potency and favorable drug-like properties.[7][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the discovery and characterization of METTL3 inhibitors derived from this privileged scaffold. We will detail the synthetic strategies, key screening assays, and cellular characterization protocols necessary to advance a hit compound to a lead candidate.
The METTL3-m6A Regulatory Pathway: A Visual Overview
The METTL3-m6A pathway is a multi-step process involving "writers," "erasers," and "readers" that collectively determine the fate of target mRNAs. Understanding this pathway is crucial for designing effective inhibitor strategies.
Figure 1: The METTL3-m6A Signaling Pathway. This diagram illustrates the key steps in m6A modification, from the "writing" of the mark by the METTL3-METTL14 complex in the nucleus to its downstream effects on mRNA fate in the cytoplasm, mediated by "reader" and "eraser" proteins.
Part 1: Chemical Synthesis of 1,4,9-Triazaspiro[5.5]undecane Analogs
The 1,4,9-triazaspiro[5.5]undecane core serves as a versatile three-dimensional scaffold for positioning key pharmacophoric elements to interact with the SAM-binding pocket of METTL3. The synthesis generally involves a multi-step sequence that allows for diversification at several positions.
General Synthetic Strategy
A common approach to constructing the 1,4,9-triazaspiro[5.5]undecane core starts from a substituted piperidin-4-one.[12][13][14] The following scheme outlines a representative synthetic route, which can be adapted to generate a library of analogs for structure-activity relationship (SAR) studies.
Figure 2: General Synthetic Workflow. A representative workflow for the synthesis of 1,4,9-triazaspiro[5.5]undecane-based METTL3 inhibitors.
Protocol 1: Synthesis of a Key Spirocyclic Intermediate
This protocol describes the synthesis of a common spirocyclic intermediate, which can then be further elaborated.
Materials:
-
1-Boc-4-piperidone
-
Benzylamine
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Ethyl 2-bromoacetate
-
Triethylamine (TEA)
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reductive Amination: To a solution of 1-Boc-4-piperidone in DCM, add benzylamine followed by the portion-wise addition of sodium triacetoxyborohydride at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. The organic layers are combined, dried, and concentrated to yield the protected amino-piperidine.
-
Alkylation: Dissolve the product from the previous step in DCM and add TEA. Cool the mixture to 0 °C and add ethyl 2-bromoacetate dropwise. Stir at room temperature for 2 hours.[12] Wash the reaction mixture with water and brine, then dry and concentrate the organic phase.
-
Deprotection and Cyclization: Dissolve the alkylated product in methanol and add Pd/C. Hydrogenate the mixture under a hydrogen atmosphere. This step simultaneously removes the benzyl group and the Cbz group (if used), followed by spontaneous intramolecular cyclization to form the 1,4,9-triazaspiro[5.5]undecan-2-one core.[13] Purify the crude product by column chromatography to obtain the desired spirocyclic intermediate.
Part 2: A Tiered Screening Approach for Inhibitor Characterization
A robust screening cascade is essential for identifying and prioritizing promising compounds. We recommend a tiered approach, starting with a high-throughput biochemical assay, followed by biophysical validation of binding, and culminating in cellular assays to assess on-target activity and functional consequences.
Figure 3: Tiered Screening Cascade. A logical workflow for the identification and optimization of METTL3 inhibitors, moving from high-throughput in vitro assays to cellular characterization.
Protocol 2: Primary Screening using a TR-FRET Biochemical Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive method for high-throughput screening. Several commercial kits are available, or an assay can be developed in-house. This protocol provides a general framework.[10]
Principle: The assay measures the inhibition of METTL3/METTL14-mediated methylation of a biotinylated RNA substrate. The product, S-adenosylhomocysteine (SAH), is detected by a competitive immunoassay using a Europium-labeled anti-SAH antibody and an APC-labeled SAH tracer. Inhibition of METTL3 results in a lower SAH concentration and a decreased TR-FRET signal.
Materials:
-
Recombinant human METTL3/METTL14 complex
-
S-adenosylmethionine (SAM)
-
Biotinylated RNA substrate containing the "GGACU" consensus sequence
-
TR-FRET detection reagents (e.g., LanthaScreen™)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT, 0.01% BSA)
-
384-well, low-volume, white assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 1,4,9-triazaspiro[5.5]undecane analogs in DMSO. Then, dilute further in assay buffer to the desired final concentrations.
-
Enzyme Reaction: a. Add 5 µL of the diluted compound solution to the assay plate. b. Add 5 µL of METTL3/METTL14 enzyme complex (at 2x final concentration) to each well. c. Incubate for 15-30 minutes at room temperature to allow for compound binding. d. Initiate the reaction by adding 10 µL of a substrate mix containing SAM and the biotinylated RNA (at 2x final concentration). e. Incubate for 60-120 minutes at room temperature.
-
Detection: a. Stop the reaction by adding 5 µL of the TR-FRET detection mix containing the Europium-labeled antibody and APC-labeled tracer. b. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm after excitation at 340 nm.[9]
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound ID | Scaffold Modification | METTL3 IC50 (nM) |
| UZH-1 | Phenyl-pyrimidine | 280 |
| UZH-2 | Pyridyl-pyrimidine | 5 |
| Analog-1 | (R)-methyl on piperidine | 15 |
| Analog-2 | Cyclopropyl on pyrimidine | 84 |
| Analog-3 | N-benzyl on pyrimidine | 25 |
| Table 1: Representative TR-FRET Screening Data. Hypothetical data illustrating the potency of different 1,4,9-triazaspiro[5.5]undecane analogs against METTL3. |
Protocol 3: Target Engagement Confirmation with a Cellular Thermal Shift Assay (CETSA™)
CETSA is a powerful technique to verify that a compound binds to its intended target in a cellular environment.[3] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line with detectable METTL3 expression (e.g., MOLM-13, PC-3)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compounds
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Anti-METTL3 antibody
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at various concentrations (and a vehicle control) for 1-2 hours in culture medium.
-
Harvesting and Heating: a. Harvest the cells, wash with PBS, and resuspend in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of temperatures (e.g., 40-70 °C) for 3 minutes using a thermal cycler, followed by a cooling step to 4 °C.[3]
-
Lysis and Centrifugation: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet the aggregated, denatured proteins.
-
Analysis: a. Carefully collect the supernatant containing the soluble protein fraction. b. Quantify the total protein concentration in each sample. c. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-METTL3 antibody.
-
Data Interpretation: Quantify the band intensities for METTL3 at each temperature for the vehicle- and compound-treated samples. Plot the percentage of soluble METTL3 against temperature. A rightward shift in the melting curve for the compound-treated samples indicates target engagement and stabilization.[10]
Part 3: Cellular Activity and Downstream Effects
Confirming that a potent, target-engaging compound modulates METTL3 activity in cells and elicits the desired biological response is the final and most critical step.
Protocol 4: Quantification of Global m6A Levels by LC-MS/MS
This protocol provides a highly accurate method to measure the direct consequence of METTL3 inhibition in cells – a reduction in the global m6A levels of mRNA.[6][15]
Materials:
-
Cancer cell line (e.g., MOLM-13)
-
Test compound
-
mRNA purification kit (e.g., using oligo(dT) beads)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
-
m6A and adenosine standards
Procedure:
-
Cell Treatment and mRNA Isolation: Treat cells with the test compound (and vehicle control) for 24-72 hours. Harvest the cells and isolate total RNA. Purify poly(A)+ RNA (mRNA) from the total RNA using an appropriate kit.
-
RNA Digestion: a. Digest 100-200 ng of mRNA with nuclease P1 at 37 °C for 2 hours to hydrolyze the RNA into nucleoside monophosphates.[16] b. Add alkaline phosphatase and incubate at 37 °C for another 2 hours to dephosphorylate the nucleosides.[6]
-
LC-MS/MS Analysis: a. Analyze the digested samples by LC-MS/MS. Use a C18 column for separation. b. Monitor the transition of adenosine (A) to its protonated base (m/z 268 → 136) and N6-methyladenosine (m6A) to its protonated base (m/z 282 → 150).
-
Quantification: Generate standard curves for both adenosine and m6A. Calculate the quantity of each nucleoside in the samples. Express the data as a ratio of m6A to total A to determine the percentage of m6A modification. A dose-dependent decrease in the m6A/A ratio indicates cellular METTL3 inhibition.[10]
| Treatment | Concentration (µM) | m6A/A Ratio (%) | % Inhibition |
| Vehicle (DMSO) | - | 0.35 | 0 |
| UZH-2 | 0.5 | 0.25 | 28.6 |
| UZH-2 | 1.0 | 0.18 | 48.6 |
| UZH-2 | 5.0 | 0.10 | 71.4 |
| Table 2: Representative LC-MS/MS Data. Hypothetical data showing the dose-dependent reduction of the m6A/A ratio in MOLM-13 cells treated with a METTL3 inhibitor. |
Protocol 5: Assessing Cellular Phenotypes
Inhibition of METTL3 is expected to induce anti-proliferative and/or pro-apoptotic effects in cancer cells that are dependent on the m6A pathway.
A. Cell Viability Assay:
-
Method: Seed cancer cells (e.g., MOLM-13) in 96-well plates and treat with a serial dilution of the test compound for 72-96 hours. Measure cell viability using a standard method such as CellTiter-Glo® (Promega) or by staining with resazurin.
-
Endpoint: Determine the GI50 (concentration for 50% growth inhibition).
B. Cell Cycle Analysis:
-
Method: Treat cells with the inhibitor for 24-48 hours. Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide). Analyze the DNA content by flow cytometry.
-
Endpoint: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. METTL3 inhibition has been shown to cause G1 arrest in some cell lines.
C. Apoptosis Assay:
-
Method: Treat cells with the inhibitor for 48-72 hours. Stain cells with Annexin V and a viability dye (e.g., 7-AAD) and analyze by flow cytometry.
-
Endpoint: Quantify the percentage of early apoptotic (Annexin V positive, 7-AAD negative) and late apoptotic/necrotic (Annexin V positive, 7-AAD positive) cells.
Conclusion and Future Directions
The 1,4,9-triazaspiro[5.5]undecane scaffold represents a highly promising starting point for the development of potent and selective METTL3 inhibitors. The protocols outlined in this application note provide a comprehensive framework for the synthesis, screening, and cellular characterization of such compounds. By employing a systematic and tiered approach, researchers can efficiently identify lead candidates with desirable pharmacological properties. Future work should focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these inhibitors to improve their in vivo efficacy and on exploring their therapeutic potential in various preclinical models of cancer and other METTL3-driven diseases.
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Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]
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Zaccara, S., Ries, R. J., & Jaffrey, S. R. (2019). Reading, writing and erasing mRNA methylation. Nature Reviews Molecular Cell Biology, 20(10), 608–624. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
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Sun, H. L., Zhu, A. C., & Li, Y. Q. (2023). New insights into the regulation of METTL3 and its role in tumors. Journal of Experimental & Clinical Cancer Research, 42(1), 299. [Link]
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He, L., Li, H., Wu, A., Peng, Y., Shu, G., & Yin, G. (2019). Functions of N6-methyladenosine and its role in cancer. Molecular Cancer, 18(1), 176. [Link]
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Liu, J., Eckert, M. A., Harada, B. T., Liu, S. M., Lu, Z., Yu, K., ... & Matei, D. (2018). m6A mRNA methylation regulates AKT signaling and tumor growth. Nature Communications, 9(1), 2568. [Link]
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Chen, X. Y., Zhang, J., & Zhu, J. S. (2019). The role of m6A RNA methylation in human cancer. Molecular Cancer, 18(1), 102. [Link]
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Choe, J., Lin, S., Zhang, W., Liu, Q., Wang, L., Ramirez-Moya, J., ... & Chen, J. (2018). mRNA circularization by METTL3-eIF3h enhances translation and promotes oncogenesis. Nature, 561(7724), 556–560. [Link]
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Application Notes and Protocols for the Investigation of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane in Cancer Cell Lines
Introduction: Unveiling the Potential of a Novel Spiro-Heterocycle
The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Spiro-heterocyclic scaffolds have emerged as a promising area in medicinal chemistry due to their unique three-dimensional structures, which can facilitate high-affinity interactions with biological targets.[1][2] The 3,9-diazaspiro[5.5]undecane core, in particular, is a privileged structure found in compounds with diverse biological activities, including those targeting the central nervous system and showing potential in modulating immune responses.[3][4] This application note focuses on a specific derivative, 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane, a compound whose potential in oncology is yet to be fully explored. While direct studies on its anticancer activity are limited, the presence of the pyridine moiety, a common feature in many kinase inhibitors, coupled with the rigid spirocyclic core, provides a strong rationale for its investigation as a potential therapeutic agent.[5]
Derivatives of the closely related 1,4-diazaspiro[5.5]undecan-3-one have been utilized in the synthesis of compounds for treating disorders involving abnormal cellular proliferation, such as cancer.[6][7] This suggests that the broader diazaspiro[5.5]undecane scaffold is amenable to the development of anticancer therapeutics. This guide provides a comprehensive framework for the initial in vitro evaluation of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane, from primary cytotoxicity screening to elucidating its potential mechanism of action in various cancer cell lines. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to rigorously assess the anticancer potential of this novel compound.
Compound Profile and Handling
Compound: 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane Molecular Formula: C₁₄H₂₁N₃ Molecular Weight: 231.34 g/mol (This is for the free base; the hydrochloride salt will have a different molecular weight, e.g., 267.80 g/mol )[8] Structure:
Appearance: Typically a solid. Solubility: Solubility should be determined empirically. For in vitro studies, dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions.
Protocol 1: Preparation of Stock Solutions
Rationale: Accurate and consistent preparation of the test compound is critical for reproducible results. A high-concentration stock solution in a suitable solvent allows for serial dilutions to achieve the desired final concentrations in cell culture media, minimizing the solvent's final concentration to avoid toxicity.
Materials:
-
3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane (or its salt form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh a precise amount of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane (e.g., 5 mg).
-
Dissolve the compound in a calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Calculation Example (for a 10 mM stock of the free base):
-
Volume of DMSO (L) = (Mass of compound (g) / Molecular Weight ( g/mol )) / Desired Concentration (mol/L)
-
Volume of DMSO (µL) = ((0.005 g / 231.34 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 2161 µL
-
-
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be necessary but should be done with caution to avoid compound degradation.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest compound concentration) must be included in all experiments.
Phase 1: Primary Cytotoxicity Screening
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic or cytostatic effects across a panel of cancer cell lines. This is typically achieved by measuring cell viability after a defined exposure period. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from this assay, representing the concentration of the compound that reduces cell viability by 50%.
Protocol 2: MTT Cell Viability Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cell viability.[1]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], Jurkat [leukemia])
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane stock solution (from Protocol 1)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or solubilization buffer (e.g., 0.01 M HCl in 10% SDS)
-
Microplate reader (capable of measuring absorbance at ~570 nm)
Experimental Workflow:
Caption: Workflow for the MTT Cell Viability Assay.
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium). The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.[9]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment:
-
Prepare serial dilutions of the 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane stock solution in complete medium. A typical concentration range for initial screening is 0.1 to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include wells for:
-
Vehicle Control: Medium with the highest concentration of DMSO used.
-
Untreated Control: Medium only.
-
Blank: Medium without cells.
-
-
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the % viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Data Presentation:
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 72h exposure |
| MCF-7 | Breast Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value |
| HCT116 | Colon Cancer | Experimental Value |
| Jurkat | Leukemia | Experimental Value |
| Normal Cell Line | e.g., Fibroblast | Experimental Value |
Phase 2: Mechanistic Investigation
Following the identification of cytotoxic activity, the next logical step is to investigate the underlying mechanism by which 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane induces cell death or inhibits proliferation.
Protocol 3: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
Rationale: Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry analysis of cells co-stained with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Experimental Workflow:
Caption: Workflow for Apoptosis Assessment using Annexin V/PI Staining.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane at concentrations around its predetermined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a suitable time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect the culture medium (containing floating cells) and harvest the adherent cells using trypsin. Combine both cell populations.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Gently vortex.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase). Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content. By analyzing the distribution of DNA content in a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle.
Procedure:
-
Cell Culture and Treatment: Treat cells as described in Protocol 3.
-
Cell Harvesting: Harvest the cells as described in Protocol 3.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer.
-
Data Interpretation: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Hypothetical Mechanism and Target Pathway Analysis
The presence of a pyridine ring in 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane suggests that it could potentially interact with ATP-binding pockets of various kinases, a common mechanism for anticancer drugs.[3] For instance, inhibition of Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (CDKs) by compounds with similar heterocyclic cores has been reported.[3] Therefore, a plausible hypothesis is that this compound could modulate key signaling pathways involved in cell proliferation and survival.
Potential Signaling Pathway to Investigate:
Caption: Hypothetical Signaling Pathways Potentially Modulated by the Compound.
Further Investigation: Western Blotting To validate the hypothesis that 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane affects specific signaling pathways, Western blotting can be employed.
Protocol Outline:
-
Treat cells with the compound at its IC₅₀ concentration for various time points.
-
Lyse the cells to extract total protein.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK, and apoptosis markers like Cleaved Caspase-3 and PARP).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the changes in protein expression and phosphorylation status compared to the vehicle-treated control.
Conclusion
This application note provides a structured and comprehensive guide for the initial in vitro investigation of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane as a potential anticancer agent. By following these protocols, researchers can obtain crucial data on its cytotoxicity, and delve into its mechanisms of action, including the induction of apoptosis and cell cycle arrest. The proposed workflow, from broad screening to more focused mechanistic studies, will enable a thorough evaluation of this novel compound's therapeutic potential and guide future drug development efforts.
References
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. (n.d.). PubMed Central. [Link]
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2. (n.d.). PubChem. [Link]
- WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (n.d.).
-
A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates - PMC. (n.d.). NIH. [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed. [Link]
-
3-(Pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane. (n.d.). PubChem. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers. [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). University of Southampton ePrints. [Link]
-
Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2023, October 13). ResearchGate. [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019, November 19). ACS Publications. [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed. [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (n.d.). Publish. [Link]
- US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (n.d.).
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC. (n.d.). NIH. [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021, August 25). ResearchGate. [Link]
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (2023, August 6). ResearchGate. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
-
Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. (n.d.). University of Southampton ePrints. [Link]
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. (2023, May 14). MDPI. [Link]
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Application Note: Synthesis and Application of Radiolabeled 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane for In Vitro Binding Assays
Introduction
The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into compounds targeting a variety of receptors and transporters in the central nervous system and other tissues.[1] The specific compound, 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane, presents a valuable research tool for investigating biological targets that recognize the pyridinyl and spirocyclic diamine moieties. To quantitatively assess the interaction of this compound with its putative biological targets, radiolabeling is an indispensable technique.[2]
This application note provides a detailed protocol for the radiolabeling of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane with Carbon-11, a positron-emitting radionuclide, and its subsequent use in in vitro saturation binding assays to determine key binding parameters such as the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax).[3][4] Carbon-11 is an ideal radioisotope for this application due to its short half-life (20.4 minutes), which allows for multiple experiments in a single day, and its ability to be incorporated into molecules without altering their physicochemical properties.[5][6]
Part 1: Radiolabeling of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane with [¹¹C]CH₃I
The radiolabeling strategy focuses on the methylation of the secondary amine in the 9-position of the diazaspiro[5.5]undecane core using [¹¹C]methyl iodide. This approach is chosen due to the high reactivity of secondary amines towards methylation and the well-established methods for producing high specific activity [¹¹C]CH₃I.
Causality Behind Experimental Choices
-
Precursor Selection: The precursor for this radiosynthesis is the des-methylated parent compound, 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane. The secondary amine at the 9-position provides a nucleophilic site for the electrophilic [¹¹C]methyl group of [¹¹C]CH₃I.
-
Choice of Radioisotope and Labeling Agent: Carbon-11 is produced in a cyclotron as [¹¹C]CO₂.[7] This is then converted to [¹¹C]CH₄, which is subsequently iodinated to form [¹¹C]CH₃I, a highly versatile and reactive methylating agent. The short half-life of Carbon-11 necessitates rapid and efficient radiochemical transformations.[5][6]
-
Reaction Conditions: The methylation reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the solubility of the precursor and reagents. The reaction is often carried out at an elevated temperature to expedite the reaction rate, which is critical given the short half-life of ¹¹C. The presence of a mild base can facilitate the deprotonation of the secondary amine, enhancing its nucleophilicity, though often the amine itself is basic enough to drive the reaction.
-
Purification: High-performance liquid chromatography (HPLC) is the gold standard for purifying the radiolabeled product. This technique separates the desired [¹¹C]-labeled compound from the unreacted precursor and any radiochemical or chemical impurities, ensuring high specific activity and chemical purity of the final product for use in binding assays.
Radiolabeling Workflow Diagram
Caption: Workflow for the radiosynthesis of [¹¹C]-labeled 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane.
Detailed Protocol for [¹¹C]-Methylation
Caution: All work with radioactive materials must be conducted in a designated radiochemistry laboratory with appropriate shielding and in compliance with institutional and national regulations.
-
Preparation of [¹¹C]CH₃I:
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.
-
Trap the [¹¹C]CO₂ on a molecular sieve.
-
Reduce the trapped [¹¹C]CO₂ to [¹¹C]CH₄ using H₂ gas over a nickel catalyst at high temperature.
-
Convert [¹¹C]CH₄ to [¹¹C]CH₃I by passing it through a quartz tube containing iodine vapor at high temperature.
-
Trap the resulting [¹¹C]CH₃I in a reaction vessel containing the precursor solution.
-
-
Radiosynthesis:
-
Dissolve 0.5-1.0 mg of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane in 300 µL of DMF in a sealed reaction vessel.
-
Bubble the gaseous [¹¹C]CH₃I through the precursor solution.
-
Heat the sealed vessel at 80-100°C for 5 minutes.
-
After heating, cool the vessel rapidly with compressed air.
-
Quench the reaction by adding 500 µL of HPLC mobile phase.
-
-
Purification and Formulation:
-
Inject the quenched reaction mixture onto a semi-preparative HPLC system (e.g., C18 column).
-
Elute with a suitable mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate the radiolabeled product from the precursor and impurities.
-
Collect the radioactive peak corresponding to the desired product.
-
Pass the collected fraction through a C18 Sep-Pak cartridge to trap the product.
-
Wash the cartridge with sterile water to remove HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for use in binding assays.
-
Perform quality control checks for radiochemical purity (analytical HPLC), specific activity, and residual solvents.
-
Part 2: In Vitro Saturation Binding Assay
A saturation binding assay is performed to determine the affinity (Kd) of the radioligand for its receptor and the total number of receptors (Bmax) in a given tissue or cell preparation.[8] This is achieved by incubating a constant amount of the biological preparation with increasing concentrations of the radioligand until saturation is reached.
Experimental Design and Rationale
-
Biological Preparation: The choice of tissue homogenate or cell line expressing the target of interest is crucial. The preparation should have a sufficient density of the target receptor to yield a measurable specific binding signal.
-
Total and Non-Specific Binding: To determine specific binding, two sets of experiments are run in parallel.[8]
-
Total Binding: Increasing concentrations of the radioligand are incubated with the receptor preparation. This measures both specific binding to the target and non-specific binding to other components (e.g., lipids, filters).[8]
-
Non-Specific Binding (NSB): A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competing ligand (often the "cold" version of the radioligand) that saturates the specific binding sites. Any remaining bound radioactivity is considered non-specific.[8]
-
-
Specific Binding: This is the difference between total binding and non-specific binding and represents the amount of radioligand bound specifically to the target receptor.[8]
-
Incubation Conditions: The incubation time, temperature, and buffer composition are optimized to ensure that the binding reaction reaches equilibrium without significant degradation of the radioligand or the receptor.
-
Separation of Bound and Free Ligand: Rapid vacuum filtration is a common and effective method to separate the receptor-bound radioligand from the free radioligand in the solution. The filters are then washed quickly with ice-cold buffer to minimize dissociation of the bound radioligand.[9]
Binding Assay Workflow Diagram
Caption: Workflow for an in vitro radioligand saturation binding assay.
Detailed Protocol for Saturation Binding Assay
-
Preparation:
-
Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare serial dilutions of the [¹¹C]-labeled 3-(Pyridin-4-yl)-9-methyl-3,9-diazaspiro[5.5]undecane in binding buffer, typically ranging from 0.1 to 10 times the expected Kd.
-
Prepare a high-concentration solution (100-1000 times the Kd) of the non-radiolabeled ("cold") 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane for determining non-specific binding.
-
Prepare the tissue homogenate or cell membrane suspension at a protein concentration that gives a robust signal (e.g., 50-200 µg protein per well).
-
-
Assay Incubation:
-
Set up assay tubes in triplicate for each concentration of the radioligand.
-
For Total Binding: Add 100 µL of binding buffer, 50 µL of the radioligand dilution, and 100 µL of the receptor preparation to each tube.
-
For Non-Specific Binding: Add 50 µL of the cold ligand solution, 50 µL of the radioligand dilution, and 100 µL of the receptor preparation to each tube.
-
Vortex the tubes gently and incubate at a defined temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in buffer.
-
Immediately wash the filters three times with 4 mL of ice-cold binding buffer.
-
Place the filters in counting vials.
-
Measure the radioactivity on each filter using a gamma counter.
-
Part 3: Data Analysis and Interpretation
The data obtained from the saturation binding experiment is analyzed to determine the Kd and Bmax values.
-
Equilibrium Dissociation Constant (Kd): This is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity.[3][4]
-
Maximum Receptor Density (Bmax): This represents the total concentration of binding sites in the sample, typically expressed as fmol/mg of protein or pmol/g of tissue.[3][4][10]
The specific binding data is plotted against the concentration of the free radioligand. The resulting hyperbolic curve can be fitted using non-linear regression analysis to the one-site binding equation:
Y = (Bmax * X) / (Kd + X)
Where:
-
Y = Specific Binding
-
X = Free Radioligand Concentration
-
Bmax = Maximum Binding
-
Kd = Equilibrium Dissociation Constant
Hypothetical Binding Data
| [Radioligand] (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 550 | 50 | 500 |
| 0.2 | 1020 | 100 | 920 |
| 0.5 | 2150 | 250 | 1900 |
| 1.0 | 3550 | 500 | 3050 |
| 2.0 | 5100 | 1000 | 4100 |
| 5.0 | 6750 | 2500 | 4250 |
| 10.0 | 7300 | 5000 | 2300 |
| 20.0 | 7550 | 7500 | 50 |
Note: The decrease in specific binding at higher concentrations is due to the depletion of the free radioligand, a phenomenon that should be accounted for in the analysis if a significant fraction of the radioligand is bound.
By fitting this data to the one-site binding model using software such as GraphPad Prism, one can derive the Kd and Bmax values.[11] For instance, a fit to the hypothetical data might yield:
-
Kd: 1.5 nM
-
Bmax: 4500 CPM (which would then be converted to fmol/mg protein based on the specific activity of the radioligand and the protein concentration in the assay).
Conclusion
This application note provides a comprehensive framework for the successful radiolabeling of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane with Carbon-11 and its application in in vitro saturation binding assays. The described protocols, when executed with precision, will enable researchers to accurately quantify the binding affinity and receptor density of this compound, providing crucial data for drug development and pharmacological research. It is imperative that all procedures involving radioactive materials are performed by trained personnel in accordance with safety regulations.
References
-
Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]
-
Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane. PubChem. Retrieved from [Link]
-
Dollé, F., et al. (2007). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current pharmaceutical design, 13(33), 3479-3497. Retrieved from [Link]
-
GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]
-
Wilson, A. A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 794. Retrieved from [Link]
-
Wilson, A. A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. Retrieved from [Link]
-
Li, Z., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Accounts of Chemical Research, 47(11), 3365-3375. Retrieved from [Link]
-
Kagua, N., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC advances, 7(44), 27367-27389. Retrieved from [Link]
-
TPC. (2013). Bmax and KD. Retrieved from [Link]
-
Chemistry with Caroline. (2021, September 28). How to Name Spiro Compounds in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Wang, Y., et al. (2026). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters. Retrieved from [Link]
-
Dollé, F. (2006). [18F]fluoropyridines: From conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides. Ernst Schering Research Foundation workshop, (59), 135-163. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
-
Scott, P. J. H. (2006). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. Journal of Labelled Compounds and Radiopharmaceuticals, 49(12), 1073-1084. Retrieved from [Link]
-
ChemistryViews. (2019, November 13). Carbon-11 from CO₂ Built Directly into Heterocycles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem. Retrieved from [Link]
-
Mossine, A. V., et al. (2020). C–H Labeling with [¹⁸F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science, 6(8), 1266-1279. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-(4-Phenyl-1,9-diazaspiro[5.5]undecan-9-YL)-9H-purine. PubChem. Retrieved from [Link]
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Troubleshooting & Optimization
Overcoming low solubility of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane in assays
Overcoming Assay Solubility Challenges for Researchers
Welcome to the technical support guide for 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low aqueous solubility of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully incorporate this molecule into a variety of experimental assays.
The unique spirocyclic structure of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane, while offering valuable three-dimensional characteristics for interacting with biological targets, also presents significant challenges in terms of solubility.[1][2][3] This guide explains the underlying chemical principles and provides practical, step-by-step protocols to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane in my standard aqueous buffer (e.g., PBS, pH 7.4). Why is this happening?
A1: The low aqueous solubility of this compound stems from a combination of its structural features:
-
Spirocyclic Core: The rigid, three-dimensional spirocyclic scaffold contributes to a stable crystal lattice.[1] High lattice energy makes it difficult for solvent molecules to break apart the solid state, a common issue with so-called "brick-dust" molecules.[4][5]
-
pH-Dependent Solubility: The molecule contains a pyridine ring and two secondary amine groups within the diazaspiro[5.5]undecane core. These are basic nitrogen atoms. In neutral or alkaline solutions (pH ≥ 7), these nitrogens are predominantly in their neutral, uncharged (free base) form. This uncharged state is significantly less soluble in polar solvents like water.[6][7] To become soluble, these basic sites need to be protonated to form a more polar, charged salt.
Q2: What is the recommended procedure for preparing a high-concentration stock solution?
A2: The most reliable method is to use a polar aprotic organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for creating stock solutions for high-throughput screening and biological assays due to its excellent solvating power for a wide range of organic molecules.[8][9][10]
-
Pre-Weigh Compound: Accurately weigh the desired amount of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Facilitate Dissolution: Vortex the solution vigorously for 1-2 minutes. If solid particles remain, use a bath sonicator for 5-10 minutes.[11] Gentle warming (to 30-37°C) can also be applied, but be cautious and ensure it does not degrade the compound.
-
Visual Confirmation: Ensure the solution is clear and free of any visible precipitate before storing.
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed vials to prevent water absorption by the hygroscopic DMSO.[11]
| Solvent | Typical Stock Concentration | Notes |
| DMSO | 10 - 50 mM | Gold standard for initial stock preparation.[8][10] Ensure final assay concentration is low (<0.5%).[9] |
| DMF | 10 - 20 mM | Alternative polar aprotic solvent. Can be more aggressive than DMSO. |
| Ethanol | 1 - 10 mM | Less effective for highly insoluble compounds but may be suitable for some assays. |
Q3: My compound dissolves perfectly in DMSO, but it crashes out of solution when I dilute it into my aqueous assay buffer. What's my next step?
A3: This is a very common issue known as compound precipitation upon serial dilution. It occurs because the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous environment. Here is a systematic troubleshooting workflow:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be below 0.5%, and for sensitive cell-based assays, as low as 0.1%.[9] High concentrations of DMSO can cause compound precipitation and may have independent biological effects.
-
pH Adjustment: This is the most effective strategy for this specific molecule. Since 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane is a basic compound, decreasing the pH of the aqueous buffer will protonate the nitrogen atoms, forming a more soluble salt.[6][7][12]
-
Action: Prepare your assay buffer at a slightly acidic pH, for example, pH 6.0 or 6.5, if your assay system (enzymes, cells) can tolerate it. This can dramatically increase the compound's aqueous solubility.
-
-
Incorporate Co-solvents: If you cannot alter the pH, adding a small percentage of a water-miscible organic solvent to your final assay buffer can increase the solubility of your compound.[13][14]
| Co-Solvent | Recommended Starting % (v/v) | Considerations |
| PEG 400 | 1-5% | Generally well-tolerated in many biological assays. |
| Propylene Glycol | 1-5% | Another common excipient for increasing solubility. |
| Ethanol | 1-2% | Can be effective but may have a higher impact on protein stability or cell viability. |
Q4: Are there any advanced methods to improve solubility for in vivo studies or sensitive cell-based assays where organic solvents are a concern?
A4: Yes. For applications requiring minimal organic solvent, complexation with cyclodextrins is a highly effective and widely used strategy.[15][16][17]
-
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane can be encapsulated within the hydrophobic core, forming an inclusion complex.[18] This complex has a much higher aqueous solubility due to the hydrophilic outer surface of the cyclodextrin.[15][19]
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.[13][16]
-
Prepare CD Solution: Make a 10-40% (w/v) solution of the chosen cyclodextrin in your aqueous buffer.
-
Add Compound: Add the pre-weighed solid compound directly to the cyclodextrin solution.
-
Equilibrate: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for complex formation.
-
Filter: Pass the solution through a 0.22 µm filter to remove any undissolved material. The resulting clear solution contains the solubilized compound-cyclodextrin complex.
This method is particularly valuable for preparing formulations for animal studies where high concentrations of DMSO are not viable.[16]
References
- (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (n.d.).
- AK Scientific, Inc. (n.d.). 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane.
- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
- National Center for Biotechnology Information. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies.
- PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators.
- PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- National Institutes of Health. (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents.
- Chad's Prep. (2022, February 25). 17.6 pH Effects on Solubility. YouTube.
- ChemBridge Corporation. (n.d.). Spirocycles.
- MDPI. (2025, June 20). Development of a Cyclodextrin-Based Drug Delivery System to Improve the Physicochemical Properties of Ceftobiprole as a Model Antibiotic.
- PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Khan Academy. (n.d.). pH and solubility.
- MedChemExpress. (n.d.). Co-solvents.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- The Journal of Physical Chemistry B. (2017, September 18). The Hydrophobic Effect and the Role of Cosolvents.
- PubMed Central. (n.d.). Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials.
- Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery.
- Pharma Excipients. (2025, August 8). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
- A Comprehensive Guide to Cyclodextrin Derivatives: Synthesis, Uses, and Challenges. (2025, April 8).
- Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
Sources
- 1. chembridge.com [chembridge.com]
- 2. drughunter.com [drughunter.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. ziath.com [ziath.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alfachemic.com [alfachemic.com]
Technical Support Center: Optimizing Reaction Conditions for Diazaspiro[5.5]undecane Synthesis
Welcome to the comprehensive technical support center for the synthesis of diazaspiro[5.5]undecane scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reaction conditions for improved yield, purity, and efficiency.
The synthesis of diazaspiro[5.5]undecanes, a privileged scaffold in medicinal chemistry, often presents unique challenges.[1] This guide provides a structured approach to problem-solving, grounded in mechanistic principles and field-proven insights, to empower you in your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of diazaspiro[5.5]undecanes, providing concise and actionable answers.
Q1: What are the most common synthetic strategies for preparing diazaspiro[5.5]undecanes?
There are several effective methods, with the choice depending on the desired substitution pattern and available starting materials. The most prevalent strategies include:
-
Intramolecular Spirocyclization of 4-Substituted Pyridines: This is a robust method for preparing 3,9-diazaspiro[5.5]undecane derivatives.
-
Petasis (Borono-Mannich) Reaction: This multicomponent reaction is particularly useful for synthesizing 1,9-diazaspiro[5.5]undecanes.[1]
-
Double Michael Addition: This approach is effective for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones.[2]
-
Reductive Cyclization of α-Amino Nitriles: This method provides access to 1,8-diazaspiro[5.5]undecane systems.[3]
Q2: My reaction is not proceeding to completion, resulting in a low yield. What are the likely causes?
Several factors can contribute to incomplete reactions. The most common culprits include:
-
Insufficient Catalyst Activity: The catalyst may be old, impure, or not suitable for the specific substrate.
-
Suboptimal Reaction Temperature: The reaction may require higher or lower temperatures to proceed efficiently.
-
Poor Quality of Reagents: Degradation or impurities in starting materials, such as aldehydes or boronic acids, can inhibit the reaction.
-
Inappropriate Solvent: The chosen solvent may not be optimal for solubility or for promoting the desired reaction pathway.
Q3: I am observing the formation of significant side products. How can I identify and minimize them?
Side product formation is a common challenge. A frequent side reaction is the formation of enamines from the deprotonation of an iminium ion intermediate.[3] To address this:
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Characterize the Side Products: Utilize techniques like NMR, LC-MS, and IR spectroscopy to identify the structure of the major impurities.
-
Adjust Reaction Conditions: Modifying the temperature, reaction time, or order of reagent addition can often suppress side reactions.
-
Optimize Catalyst Choice: The selection of the catalyst can have a profound impact on the reaction's selectivity.
Q4: How can I effectively purify my diazaspiro[5.5]undecane product?
Purification can be challenging due to the polar nature of these compounds. Common purification techniques include:
-
Column Chromatography: Silica gel chromatography is often the primary method for purification. The choice of eluent system is critical and may require careful optimization.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Acid-Base Extraction: The basic nature of the nitrogen atoms allows for purification via acid-base extraction to remove non-basic impurities.
II. Troubleshooting Guide: From Problem to Solution
This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered during the synthesis of diazaspiro[5.5]undecanes.
Problem 1: Low or No Product Yield
A low or non-existent yield is one of the most frustrating challenges in synthesis. The following flowchart and detailed explanations will guide you through a systematic troubleshooting process.
Troubleshooting Flowchart for Low Yield.
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Step 1: Verify Reagent Quality and Stoichiometry
-
Rationale: Starting materials are the foundation of your reaction. Impurities or degradation can significantly hinder or even prevent product formation. Aldehydes are prone to oxidation, and boronic acids can dehydrate to form boroxines.
-
Actionable Advice:
-
Use freshly opened or purified starting materials.
-
Confirm the purity of your reagents by NMR or other appropriate analytical techniques.
-
Carefully check the stoichiometry of all reactants. In multicomponent reactions like the Petasis reaction, the molar ratios are critical.[4]
-
-
-
Step 2: Assess Catalyst Activity
-
Rationale: The catalyst is the engine of your reaction. Deactivated or inappropriate catalysts will lead to poor performance. For instance, in the intramolecular spirocyclization of 4-substituted pyridines, the Lewis acidity of the catalyst is crucial.
-
Actionable Advice:
-
Use a fresh batch of catalyst.
-
Consider screening a panel of catalysts to find the most effective one for your specific substrate.
-
Ensure the catalyst is not being poisoned by impurities in your other reagents or solvent.
-
-
-
Step 3: Optimize Reaction Temperature
-
Rationale: Temperature plays a critical role in reaction kinetics and selectivity. Some reactions require heating to overcome activation barriers, while others may need to be run at lower temperatures to prevent side reactions.
-
Actionable Advice:
-
If the reaction is sluggish, try incrementally increasing the temperature.
-
If you are observing significant side product formation, consider running the reaction at a lower temperature.
-
Use a reliable method for temperature control to ensure consistency.
-
-
-
Step 4: Evaluate Solvent System
-
Rationale: The solvent must be able to dissolve the reactants and stabilize the transition state of the desired reaction. An inappropriate solvent can lead to poor solubility, slow reaction rates, or the promotion of undesired side pathways.
-
Actionable Advice:
-
Ensure all reactants are soluble in the chosen solvent at the reaction temperature.
-
If the reaction is not proceeding, consider switching to a more polar or non-polar solvent, depending on the nature of the reaction.
-
For some reactions, a solvent screen may be necessary to identify the optimal medium.
-
-
-
Step 5: Monitor and Adjust pH
-
Rationale: For reactions involving acid or base catalysis, the pH of the reaction medium is critical. Deviations from the optimal pH can lead to catalyst deactivation or the promotion of side reactions.
-
Actionable Advice:
-
Monitor the pH of the reaction mixture if applicable.
-
If using an acid or base catalyst, ensure it is added in the correct amount and is not being neutralized by other components in the reaction mixture.
-
-
Problem 2: Formation of Unexpected Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram can be perplexing. The following guide will help you to identify and mitigate the formation of common side products.
| Observed Side Product | Potential Cause | Proposed Solution | Mechanistic Rationale |
| Enamine | Deprotonation of the iminium ion intermediate.[3] | Lower the reaction temperature. Use a less basic amine. | The iminium ion is in equilibrium with the corresponding enamine. Lower temperatures and less basic conditions can shift the equilibrium away from enamine formation. |
| Polymeric Material | High concentration of reactive intermediates. | Use a more dilute reaction mixture. Add one of the reactants slowly over time. | High concentrations can lead to intermolecular reactions and polymerization. Slow addition maintains a low concentration of the reactive species. |
| Over-reduction Products | Use of a reducing agent that is too strong. | Switch to a milder reducing agent (e.g., NaBH4 instead of LiAlH4). | Stronger reducing agents can reduce other functional groups in the molecule, leading to undesired products. |
| Hydrolyzed Starting Material | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere. | Many of the intermediates and catalysts used in these reactions are sensitive to moisture. |
III. Detailed Experimental Protocols
This section provides step-by-step protocols for two common methods of synthesizing diazaspiro[5.5]undecane derivatives. These protocols are intended as a starting point and may require optimization for your specific substrates.
Protocol 1: Synthesis of 3,9-Diazaspiro[5.5]undecanes via Intramolecular Spirocyclization
This protocol is adapted from literature procedures for the synthesis of 3,9-diazaspiro[5.5]undecane derivatives from 4-substituted pyridines.
Materials:
-
4-Substituted pyridine derivative
-
Ethyl chloroformate
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Pyridine Substrate: Synthesize the 4-substituted pyridine with a nucleophilic side chain (e.g., a β-dicarbonyl group) according to established literature procedures.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the 4-substituted pyridine derivative (1.0 eq) and anhydrous DCM.
-
Activation of the Pyridine Ring: Cool the solution to 0 °C in an ice bath. Add ethyl chloroformate (1.1 eq) dropwise via the dropping funnel over 15 minutes. Stir the reaction mixture at 0 °C for 30 minutes.
-
Spirocyclization: Add Ti(OiPr)4 (1.2 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3,9-diazaspiro[5.5]undecane derivative.
Protocol 2: Synthesis of 1,9-Diazaspiro[5.5]undecanes via the Petasis Reaction
This protocol is a general procedure for the three-component Petasis reaction to form 1,9-diazaspiro[5.5]undecane derivatives.[1]
Materials:
-
Piperidin-4-one derivative (e.g., 1-Boc-4-piperidone)
-
Primary amine (e.g., an amino acid ester)
-
Boronic acid
-
Anhydrous dichloromethane (DCM) or Toluene
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the piperidin-4-one derivative (1.0 eq), the primary amine (1.1 eq), the boronic acid (1.2 eq), and anhydrous DCM. Add activated 4 Å molecular sieves.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Filter the reaction mixture to remove the molecular sieves, washing the sieves with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield the pure 1,9-diazaspiro[5.5]undecane derivative.
IV. Mechanistic Insights and Key Intermediates
A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting and optimization.
Simplified Mechanism of the Petasis Reaction.
In the Petasis reaction, the piperidinone and the amine first condense to form an iminium ion intermediate.[4] The boronic acid then coordinates to the iminium ion, forming a boronate complex. This is followed by an intramolecular nucleophilic addition of the organic group from the boron to the iminium carbon. Finally, protonolysis of the resulting intermediate yields the diazaspiro[5.5]undecane product. Understanding this pathway helps to rationalize why, for example, electron-withdrawing groups on the boronic acid can slow down the reaction, as they make the organic group less nucleophilic.
V. References
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (2006). ResearchGate. [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). PubMed Central. [Link]
-
Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. (2015). ResearchGate. [Link]
-
Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. (2019). MDPI. [Link]
-
Petasis Reaction. Organic Chemistry Portal. [Link]
-
Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. (2016). Organic Syntheses. [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications. [Link]
-
Brønsted-Acid Catalyzed Diastereoselective Synthesis of Spiroisoindolinones from Enamides. (2020). ChemRxiv. [Link]
-
Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. (2023). PubMed Central. [Link]
-
Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. (2020). ResearchGate. [Link]
-
Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. (2022). White Rose Research Online. [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2021). PubMed Central. [Link]
-
Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. (2014). Royal Society of Chemistry. [Link]
-
Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. (2022). Semantic Scholar. [Link]
-
A General Three-Component Alkyl Petasis Boron-Mannich Reaction. (2023). ChemRxiv. [Link]
-
Synthesis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates. (2012). OUCI. [Link]
Sources
Technical Support Center: Troubleshooting Off-Target Effects of Diazaspiro[5.5]undecane Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazaspiro[5.5]undecane compounds. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate and resolve potential off-target effects in your experiments.
The unique three-dimensional and rigid nature of spirocyclic scaffolds, such as diazaspiro[5.5]undecanes, offers significant advantages in medicinal chemistry, including improved potency and favorable physicochemical properties.[1][2] However, this structural complexity can also lead to interactions with unintended biological targets, a phenomenon known as off-target effects.[3][4] These effects are a primary cause of preclinical and clinical safety issues and can confound experimental results, making it crucial to identify and understand them early in the drug discovery process.[5]
This document is structured to provide both high-level guidance through FAQs and deep, actionable workflows in the Troubleshooting Guides to help you distinguish on-target pharmacology from off-target liabilities.
Frequently Asked Questions (FAQs)
Q1: What are diazaspiro[5.5]undecane compounds and why are they promising?
Diazaspiro[5.5]undecanes are a class of "privileged heterocycles," meaning their core structure is frequently found in compounds with diverse biological activities.[6] Their spirocyclic nature, where two rings are joined by a single common atom, imparts a rigid, three-dimensional conformation.[7] This structure can lead to high-affinity interactions with biological targets by pre-organizing functional groups, making them versatile scaffolds for developing therapeutics against a range of diseases, including cancer, pain, and metabolic disorders.[6][7]
Q2: Why are off-target effects a particular concern for this class of compounds?
While the rigidity of the diazaspiro[5.5]undecane scaffold is advantageous for on-target binding, it can also facilitate unforeseen interactions with other proteins that have structurally similar binding pockets. Small molecule drugs, on average, interact with 6-11 distinct proteins, and these off-target interactions, even if weaker than the primary target affinity, can become physiologically relevant at higher concentrations.[3] Identifying these unintended interactions is critical, as they can lead to toxicity or misinterpretation of the compound's mechanism of action.[4]
Q3: What is the fundamental difference between on-target and off-target toxicity?
-
On-target toxicity occurs when the intended therapeutic target is inhibited or activated in a way that causes adverse effects. This can happen in non-target tissues where the protein is also expressed or if the modulation of the target itself has inherent toxic consequences.[8]
-
Off-target toxicity is caused by the compound binding to one or more unintended proteins. The observed toxicity is unrelated to the modulation of the primary therapeutic target. A classic example is the inhibition of the hERG potassium channel, a common off-target that can lead to cardiotoxicity.[9]
Q4: I've observed an unexpected phenotype in my cell-based assay. What are the immediate first steps I should take to investigate a potential off-target effect?
If you suspect an off-target effect, a logical first step is to perform a control experiment using a structurally related but biologically inactive analog of your compound. This "negative control" molecule should be incapable of binding the intended target but share the same core scaffold. If the inactive analog reproduces the unexpected phenotype, it strongly suggests the effect is independent of the primary target and is therefore an off-target liability.[8] Concurrently, verifying that the intended target protein is actually expressed in your experimental cell line is a crucial sanity check.[8]
In-Depth Troubleshooting Guides
This section provides systematic workflows to diagnose and resolve common issues related to off-target effects.
Guide 1: Unexpected Cytotoxicity Observed
Scenario: Your diazaspiro[5.5]undecane compound exhibits potent cytotoxicity in a cell line, but this effect is inconsistent with the known function of the intended target, occurs in cells lacking the target, or the potency (EC50) does not correlate with the on-target binding affinity (IC50/Ki).
Causality: Unexplained cytotoxicity often arises from the inhibition of proteins essential for cell survival, such as critical kinases or proteins involved in metabolic homeostasis or cell cycle regulation.[4] The rigid, polycyclic nature of the diazaspiro core may predispose it to interact with the ATP-binding sites of various kinases.
Systematic Troubleshooting Workflow
Caption: Workflow for Deconvoluting Off-Target Cytotoxicity.
Step 1: In Silico Off-Target Prediction (Hypothesis Generation)
Rationale: Before committing to expensive and time-consuming wet-lab experiments, computational methods can predict potential off-targets based on the chemical structure of your diazaspiro compound. These tools compare your molecule's features (fingerprints, pharmacophores) to databases of compounds with known biological activities.[3][10]
Protocol: Ligand-Based Off-Target Prediction
-
Obtain a 2D structure of your diazaspiro compound in a suitable format (e.g., SMILES or SDF).
-
Utilize web-based prediction servers such as PharmMapper or SuperPred. These tools use ligand-based similarity methods (e.g., fingerprinting, pharmacophore mapping) to identify proteins known to bind molecules similar to yours.[10]
-
Analyze the results: The output will be a ranked list of potential off-targets. Pay close attention to targets belonging to large families known for promiscuity, such as kinases, GPCRs, and proteases.
-
Prioritize: Cross-reference the predicted off-targets with gene expression data for your cell line. A predicted off-target is a much stronger candidate if it is highly expressed in the cells where you observe toxicity.
Step 2: Broad Panel Screening (Experimental Prioritization)
Rationale: In silico predictions must be confirmed experimentally. A broad biochemical screen provides direct evidence of interaction between your compound and a large number of purified proteins. For compounds with unknown off-targets, a kinase panel is often the most informative starting point.[11][12]
Protocol: Kinase Selectivity Profiling
-
Select a Profiling Service: Engage a commercial provider (e.g., Eurofins Discovery, Reaction Biology) that offers large kinase panels (typically >400 kinases).
-
Provide Compound: Supply a sufficient quantity of your diazaspiro compound at a high stock concentration (e.g., 10 mM in DMSO).
-
Choose Screening Concentration: A single high concentration (e.g., 1 or 10 µM) is typically used for initial profiling to identify any potential interactions.
-
Data Analysis: The service will provide data as "% Inhibition" at the tested concentration. Any kinase inhibited by >50-70% should be considered a potential "hit."
-
Follow-Up: For high-confidence hits, perform dose-response experiments to determine the IC50 for each interaction. This quantitative data is crucial for ranking the most potent off-targets.
| Parameter | Description | Typical Value/Range | Rationale |
| Screening Concentration | Single concentration used for initial broad panel screen. | 1 - 10 µM | High enough to detect even weak interactions that could be relevant at cytotoxic concentrations. |
| Hit Threshold | Percent inhibition cutoff to define a potential off-target. | >50% | A common industry standard to balance sensitivity with the false positive rate. |
| Follow-up IC50 | Full dose-response curve for confirmed hits. | 8-10 point curve | Determines the potency of the off-target interaction, allowing for direct comparison with on-target activity. |
Step 3: Genetic Validation (Definitive Confirmation)
Rationale: The most definitive way to prove that a specific off-target is responsible for an observed phenotype is to remove that protein from the cell and see if the phenotype is reversed. CRISPR-Cas9-mediated gene knockout is the gold standard for this type of validation.[4] If knocking out the putative off-target rescues the cells from compound-induced cytotoxicity, you have found the causal link.
Protocol: CRISPR-Cas9 Knockout for Target Validation
-
Design and Procure gRNAs: Design at least two different single-guide RNAs (sgRNAs) targeting early exons of the gene for your top off-target candidate to minimize the chance of off-target editing by the CRISPR machinery itself.
-
Generate Knockout Cell Line: Deliver Cas9 nuclease and the sgRNAs into your target cell line via transfection or lentiviral transduction.
-
Select and Validate Clones: Select single-cell clones and expand them. Validate gene knockout via Western blot or immunoblotting to confirm the absence of the target protein.
-
Perform Cytotoxicity Assay: Treat both the wild-type (WT) and the knockout (KO) cell lines with a dose-response of your diazaspiro compound.
-
Analyze Results: If the KO cells are significantly more resistant to the compound than the WT cells (i.e., a rightward shift in the dose-response curve), it confirms that the cytotoxic effect is mediated through that specific off-target protein.[4]
Guide 2: Target Deconvolution for Unexplained Phenotypes
Scenario: Your compound induces a clear, reproducible cellular phenotype (e.g., apoptosis, changes in protein phosphorylation, altered morphology), but the effect cannot be explained by the known biological function of its intended target.
Causality: The compound is likely interacting with an unknown protein that is a key node in the signaling pathway controlling the observed phenotype. The goal is to identify this unknown "on-pathway" or "parallel-pathway" off-target without prior bias.
Systematic Deconvolution Workflow
Caption: Workflow for Unbiased Off-Target Deconvolution.
Step 1: Chemical Proteomics for Unbiased Target Identification
Rationale: Chemical proteomics techniques identify the proteins that physically interact with your compound directly from a complex biological sample (e.g., cell lysate or intact cells). These methods are unbiased and do not require any prior knowledge of potential off-targets.[13][14]
Protocol Overview: Cellular Thermal Shift Assay (CETSA) CETSA is based on the principle that when a small molecule binds to a protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[14]
-
Cell Treatment: Treat intact cells with your diazaspiro compound or a vehicle control (e.g., DMSO).
-
Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Separation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Proteomic Analysis: Analyze the soluble fraction from each temperature point using quantitative mass spectrometry (MS).
-
Data Analysis: Identify proteins that show a "thermal shift"—i.e., they remain soluble at higher temperatures in the drug-treated sample compared to the vehicle control. These are the direct binders of your compound.
Step 2: Pathway Analysis of Candidate Binders
Rationale: A chemical proteomics experiment may identify dozens of potential binding partners. To find the one responsible for your phenotype, you must place these hits into a biological context.
Methodology:
-
Take the list of validated binding proteins from Step 1.
-
Use pathway analysis software (e.g., Ingenuity Pathway Analysis (IPA), DAVID, or Metascape) to identify which signaling pathways are significantly enriched among the binders.
-
Compare the enriched pathways with your observed phenotype. For example, if your compound induces apoptosis, look for binders that are key components of the apoptosis signaling network (e.g., caspases, Bcl-2 family members). The protein that is both a direct binder and a plausible regulator of the phenotype is your top candidate.
Step 3: Targeted Validation of the Hypothesized Off-Target
Rationale: Once you have a top candidate, you must functionally validate that it is responsible for the phenotype. This is analogous to the genetic validation step in Guide 1.
Methodology:
-
Knockdown: Use siRNA or shRNA to transiently reduce the expression of the candidate off-target protein. If the compound-induced phenotype is diminished in the knockdown cells, this supports your hypothesis.
-
Overexpression: In some cases, overexpressing the target protein can rescue a phenotype caused by inhibition. This is particularly useful if the off-target is an enzyme.[15]
-
Site-Directed Mutagenesis: If the binding site is known, mutating key residues in the off-target protein should abrogate binding and rescue the phenotype, providing highly definitive evidence.
References
-
Magle, S., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]
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Sedykh, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
-
Creative Diagnostics (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]
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Sedykh, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. Available at: [Link]
-
Magle, S., et al. (2017). Bioactive 1,9-diazaspiro[5.5]undecane derivatives 1-15 used in drug... ResearchGate. Available at: [Link]
-
Rudolph, J. (2017). Resolving the question of on- or off-target toxicity – a case study. Webinar Recording. Available at: [Link]
-
Ricci, A., et al. (2020). Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. ePrints Soton - University of Southampton. Available at: [Link]
-
ResearchGate (2025). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available at: [Link]
-
Evotec (n.d.). Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. Evotec. Available at: [Link]
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Sharma, A., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications. Available at: [Link]
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Lazzarotto, C.R., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Genetics. Available at: [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
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Cendán, C.M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]
-
Ge, W., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available at: [Link]
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Varela, M.T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available at: [Link]
-
ResearchGate (2019). (PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. Available at: [Link]
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Bantscheff, M., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Future Medicinal Chemistry. Available at: [Link]
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Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc.. Available at: [Link]
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BMG LABTECH (2020). Kinase assays. BMG LABTECH. Available at: [Link]
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Plumb, J.A. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]
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bioRxiv (2022). A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. bioRxiv. Available at: [Link]
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Varela, M.T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]
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Charles River (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. Available at: [Link]
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Eurofins Discovery (n.d.). Functional Cytotoxicity Assessment. Eurofins Discovery. Available at: [Link]
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Hu, Y., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
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Karaman, M.W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Nature Biotechnology. Available at: [Link]
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MDPI (n.d.). Targeted Inhibition of Oncogenic microRNAs miR-21, miR-17, and miR-155 Suppresses Tumor Growth and Modulates Immune Response in Colorectal Cancer. MDPI. Available at: [Link]
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Charles River Laboratories (2023). E66: When Drug Candidates Miss the Mark: Off-Target Liability. Charles River Laboratories. Available at: [Link]
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Biognosys (2022). LiP-MS: A Novel Target Deconvolution Approach. YouTube. Available at: [Link]
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ResearchGate (2025). The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. Available at: [Link]
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CRISPR Medicine News (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]
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Scientist Live (2018). Off-target testing assays. Scientist Live. Available at: [Link]
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Technical Support Center: Stereoselective Synthesis of 3,9-Diazaspiro[5.5]undecanes
Welcome to the technical support center for the stereoselective synthesis of 3,9-diazaspiro[5.5]undecanes. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the synthesis of this important structural motif. The 3,9-diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, and achieving its stereoselective synthesis is crucial for the development of novel therapeutics.[1][2] This guide is structured to provide actionable advice in a question-and-answer format, addressing specific issues you may face in your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 3,9-diazaspiro[5.5]undecanes, providing potential causes and validated solutions.
Issue 1: Low or No Product Yield
Question: I am attempting an intramolecular spirocyclization to form a 3,9-diazaspiro[5.5]undecane derivative, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low or no product yield in intramolecular spirocyclization reactions for 3,9-diazaspiro[5.5]undecane synthesis can be attributed to several factors. A systematic approach to troubleshooting is essential for identifying and resolving the issue.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Activation of Precursor | In methods involving the spirocyclization of pyridine substrates, incomplete activation of the pyridine ring can halt the reaction.[3] | Ensure the activating agent (e.g., ethyl chloroformate) is fresh and used in the correct stoichiometric ratio. Monitor the activation step by TLC or LC-MS if possible. |
| Steric Hindrance | Bulky substituents on the precursor molecule can sterically hinder the intramolecular cyclization step. | Consider using a less sterically demanding protecting group or modifying the synthetic route to introduce bulky substituents after the spirocyclization. |
| Incorrect Reaction Conditions | Temperature, reaction time, and solvent can significantly impact the reaction outcome. | Optimize the reaction temperature. Some cyclizations may require elevated temperatures, while others may benefit from lower temperatures to minimize side reactions. A time-course study can help determine the optimal reaction duration. Screen different solvents to find one that favors the desired intramolecular reaction over intermolecular side reactions. |
| Decomposition of Starting Material or Product | The starting material or the spirocyclic product may be unstable under the reaction conditions.[4] | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation due to oxygen or moisture. If the product is acid- or base-sensitive, ensure the workup procedure is neutral. |
| Formation of Side Products | Competing side reactions, such as intermolecular reactions or the formation of enamines from iminium ion intermediates, can consume the starting material.[5] | Increase the dilution of the reaction to favor the intramolecular cyclization over intermolecular reactions. For reactions involving iminium ions, controlling the pH can minimize enamine formation. |
Experimental Protocol: Intramolecular Spirocyclization of a Pyridine Substrate
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation: Under an inert atmosphere (Argon), dissolve the 4-substituted pyridine precursor in anhydrous dichloromethane (DCM).
-
Activation: Cool the solution to 0 °C and add ethyl chloroformate dropwise. Stir for 30 minutes at 0 °C.
-
Cyclization: Add a Lewis acid, such as Ti(OiPr)4, to the reaction mixture.[3] Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Poor Stereoselectivity
Question: My synthesis of a substituted 3,9-diazaspiro[5.5]undecane is yielding a mixture of diastereomers with low diastereomeric excess (d.e.). How can I improve the stereoselectivity of my reaction?
Answer:
Achieving high stereoselectivity is a common challenge in the synthesis of complex molecules like 3,9-diazaspiro[5.5]undecanes. The choice of chiral auxiliary, reaction conditions, and the nature of the substrate all play a crucial role.
Strategies to Enhance Stereoselectivity:
| Strategy | Explanation | Implementation |
| Chiral Auxiliaries | A chiral auxiliary temporarily attaches to the substrate to direct the stereochemical outcome of a reaction.[6][7] Evans oxazolidinones and Ellman's tert-butanesulfinamide are effective chiral auxiliaries for asymmetric synthesis.[8][9][10] | Incorporate a suitable chiral auxiliary into your starting material. The choice of auxiliary will depend on the specific reaction. For example, in an asymmetric Michael addition, an Evans oxazolidinone can be used to control the stereochemistry of the newly formed stereocenter.[3] |
| Chiral Catalysts | A chiral catalyst can create a chiral environment around the reactants, favoring the formation of one stereoisomer over the other. | For reactions like asymmetric hydrogenation or cyclization, screen a variety of chiral catalysts (e.g., those based on rhodium, ruthenium, or iridium with chiral ligands). |
| Substrate Control | The inherent stereochemistry of the starting material can influence the stereochemical outcome of the reaction. | Design your synthetic route to take advantage of substrate control, where existing stereocenters direct the formation of new ones. |
| Reaction Condition Optimization | Temperature, solvent, and the choice of reagents can influence the transition state of the reaction and, therefore, the stereoselectivity.[11] | Lowering the reaction temperature often increases stereoselectivity by favoring the transition state with the lowest activation energy. The polarity and coordinating ability of the solvent can also impact the stereochemical outcome. |
Workflow for Asymmetric Synthesis Using a Chiral Auxiliary:
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized my target 3,9-diazaspiro[5.5]undecane, but I am struggling to purify it from starting materials and byproducts. What purification strategies are most effective?
Answer:
The purification of 3,9-diazaspiro[5.5]undecanes can be challenging due to their basic nature and potential for multiple nitrogen protecting groups. A combination of techniques may be necessary to achieve high purity.
Purification Techniques:
-
Column Chromatography: This is the most common method for purifying organic compounds.
-
Normal Phase: Silica gel is typically used. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent can help to reduce tailing of the basic amine products on the acidic silica gel.
-
Reversed Phase: For highly polar compounds, reversed-phase chromatography (e.g., C18) may be more suitable.[12] A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA), is used for elution. Note that if an acidic modifier is used, the product will be isolated as a salt.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[4] Screen various solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: The basic nature of the diazaspiro-scaffold can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer as its salt. The aqueous layer is then basified (e.g., with NaOH) and the purified product is back-extracted into an organic solvent. This method is effective for removing non-basic impurities.
-
Preparative HPLC: For difficult separations, especially of diastereomers, preparative high-performance liquid chromatography (HPLC) can be used. Both normal and reversed-phase preparative HPLC can be employed.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups used for the nitrogen atoms in 3,9-diazaspiro[5.5]undecanes, and how are they removed?
A1: The choice of protecting group is critical and depends on the subsequent reaction conditions. Common protecting groups for the nitrogen atoms in 3,9-diazaspiro[5.5]undecanes include:
-
tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its stability under many reaction conditions and its ease of removal.
-
Cleavage: The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in dioxane.
-
-
Benzyl (Bn): The benzyl group is stable to a wide range of conditions, including acidic and basic environments.
-
Cleavage: It is most commonly removed by catalytic hydrogenation (e.g., using palladium on carbon (Pd/C) and a hydrogen atmosphere).
-
-
Carboxybenzyl (Cbz): Similar to the benzyl group, the Cbz group is also removed by catalytic hydrogenation.
Q2: How can I confirm the stereochemistry of my synthesized 3,9-diazaspiro[5.5]undecane?
A2: Determining the absolute and relative stereochemistry is crucial. Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the relative stereochemistry by observing through-space correlations between protons.
-
X-ray Crystallography: If a single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of both the relative and absolute stereochemistry.
-
Chiral High-Performance Liquid Chromatography (HPLC): By comparing the retention time of the synthesized product with that of a known standard on a chiral HPLC column, the enantiomeric excess (e.e.) and in some cases the absolute configuration can be determined.
Q3: What are some of the key synthetic strategies for accessing 3,9-diazaspiro[5.5]undecanes stereoselectively?
A3: Several powerful strategies have been developed for the stereoselective synthesis of this scaffold:
-
Intramolecular Michael Addition: A chiral Michael acceptor can undergo an intramolecular conjugate addition to form the spirocyclic core with high stereocontrol.
-
Dearomatizing Intramolecular Diamination of Phenols: This method allows for the stereocontrolled synthesis of complex spirotricyclic systems containing a 1,2-diaminocyclohexane unit.
-
Asymmetric Intramolecular Spirocyclization: The use of chiral auxiliaries or catalysts can induce stereoselectivity in intramolecular cyclization reactions of appropriately substituted precursors.[3]
Reaction Scheme: Asymmetric Michael Addition Approach
Caption: A conceptual workflow for the asymmetric synthesis of 3,9-diazaspiro[5.5]undecanes via an intramolecular Michael addition.
References
-
Carreras, J., Avenoza, A., Busto, J. H., & Peregrina, J. M. (2004). Asymmetric Synthesis. 29. Preparation of 1,8-Diazaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry, 69(22), 7626–7631. [Link]
-
Comins, D. L., & Joseph, S. P. (1996). Synthesis of Substituted 3,9-Diazaspiro[5.5]undecanes via Spirocyclization of Pyridine Substrates. The Journal of Organic Chemistry, 61(1), 93-96. [Link]
-
de Witte, W., & van der Mey, M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(51), 32095-32117. [Link]
-
Santai Tech. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]
-
Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]
-
Ahring, J. F., et al. (2016). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Journal of Medicinal Chemistry, 59(23), 10735-10749. [Link]
-
Palkó, M., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 13(5), 1195-1207. [Link]
-
Kiełbasiński, P., & Mikołajczyk, M. (2014). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Molecules, 19(12), 20546-20585. [Link]
-
University of Windsor. (n.d.). Asymmetric Synthesis. [Link]
-
D.7 Chiral auxiliaries (HL). (2017, April 15). [Video]. YouTube. [Link]
-
PubChem. (n.d.). 3,9-Diazaspiro[5.5]undecane. [Link]
- Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.
- Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739.
-
Myers, A. G., et al. (2007). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 46(45), 8642-8645. [Link]
-
Potapov, V. A., et al. (2022). New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. Molecules, 27(23), 8279. [Link]
-
de Souza, R. O. M. A., et al. (2024). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. Molecules, 29(1), 159. [Link]
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Technical Support Center: Strategies for Mitigating Toxicity in 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane derivatives. This guide is designed to provide in-depth, actionable insights into identifying, characterizing, and mitigating common toxicity issues encountered with this chemical class. The following question-and-answer format addresses specific experimental challenges and offers troubleshooting strategies grounded in established medicinal chemistry principles.
Section 1: Understanding the Inherent Toxicity Risks
This section explores the common toxicological liabilities associated with the core scaffold and its key substituents, providing a mechanistic basis for the troubleshooting strategies that follow.
FAQ 1: We are observing significant in vitro cytotoxicity with our lead 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane derivative. What are the likely molecular mechanisms?
Answer: Significant cytotoxicity from this class of compounds often originates from a combination of factors related to its structural motifs: the pyridin-4-yl group and the basic nitrogen centers of the diazaspiro core.
The pyridine ring, while a common "privileged scaffold" in medicinal chemistry for enhancing metabolic stability and cell permeability, can also be a source of toxicity.[1][2] One potential mechanism is the metabolic activation of the pyridine ring by Cytochrome P450 (CYP) enzymes to form reactive intermediates, such as N-oxides or epoxides. These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and apoptosis. Another proposed mechanism involves the induction of oxidative stress within the cell, which can damage cellular components and trigger programmed cell death.[3]
Furthermore, the basic nitrogen atoms in the 3,9-diazaspiro[5.5]undecane core can lead to lysosomotropism. Compounds with basic pKa values tend to become protonated and trapped within the acidic environment of lysosomes. This accumulation can disrupt lysosomal function, leading to phospholipidosis and eventual cell death. It is a common liability for cationic amphiphilic drugs.
Finally, off-target pharmacology is a critical consideration. These derivatives may interact with unintended biological targets, such as ion channels or GPCRs, leading to cytotoxic effects that are independent of their primary mode of action.
FAQ 2: What are the primary off-target liabilities associated with the pyridin-4-yl moiety that we should screen for early?
Answer: The pyridin-4-yl moiety, and basic nitrogen heterocycles in general, are frequently associated with two critical off-target liabilities that should be assessed early in any drug discovery program: hERG channel inhibition and CYP450 enzyme inhibition .
-
hERG Potassium Channel Inhibition: The human Ether-à-go-go-Related Gene (hERG) potassium channel is crucial for cardiac repolarization. Inhibition of this channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes (TdP).[4][5] Many drugs have been withdrawn from the market due to this liability. The basic nitrogen of the pyridine ring can form a key interaction with specific residues within the hERG channel pore, leading to a potent blockade. Early in vitro screening for hERG activity is a regulatory expectation and is essential for de-risking your chemical series.[6][7]
-
Cytochrome P450 (CYP) Inhibition: The pyridine nitrogen can coordinate with the heme iron in the active site of CYP enzymes (e.g., CYP3A4, CYP2D6), leading to mechanism-based or reversible inhibition. This is significant for two reasons:
-
Drug-Drug Interactions (DDIs): Inhibition of major CYP isoforms can alter the metabolism of co-administered drugs, leading to potentially toxic plasma concentrations.
-
Altered Pharmacokinetics: If the compound inhibits its own metabolism, it can lead to non-linear pharmacokinetics and an increased risk of toxicity.
-
A standard panel of in vitro assays for hERG and major CYP isoforms should be implemented as a routine screening cascade for all new analogues.
Section 2: A Practical Guide to Toxicity Assessment
This section provides a structured workflow and detailed protocols for characterizing the toxicological profile of your compounds.
FAQ 3: What is a standard experimental workflow for characterizing the toxicity of a new 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane derivative?
Answer: A tiered, systematic approach is recommended to efficiently characterize the toxicity profile, starting with broad, high-throughput in vitro assays and progressing to more specific, mechanistic studies. This workflow allows for early identification of liabilities and informed decision-making.
Below is a recommended workflow diagram and a description of each stage.
Caption: Tiered workflow for toxicity assessment of novel derivatives.
-
Tier 1 (Early Screening): This initial phase focuses on broad liabilities.
-
General Cytotoxicity: Assess cell viability in relevant cell lines (e.g., HepG2 for liver, HEK293 for kidney) to get a baseline IC50.[8][9]
-
hERG Liability: A primary screen, such as a radioligand binding assay or an automated patch-clamp assay, provides a quick flag for cardiotoxicity risk.[4]
-
Metabolic Stability: Incubation with liver microsomes determines the intrinsic clearance rate, flagging compounds that may be rapidly metabolized, potentially forming reactive intermediates.
-
-
Tier 2 (Mechanistic Investigation): If a liability is flagged in Tier 1, these assays provide deeper insight.
-
CYP Inhibition Panel: Determine IC50 values against major CYP isoforms.
-
Reactive Metabolite Trapping: Use trapping agents like glutathione (GSH) to detect the formation of reactive metabolites.
-
Genotoxicity: The bacterial reverse mutation assay (Ames test) is a standard screen for mutagenic potential.[6]
-
-
Tier 3 (Advanced Confirmation): For promising candidates with manageable risks, more complex and physiologically relevant models are used.
-
In Vitro Neurotoxicity: Assess effects on neuronal cell health and function.[10][11]
-
Stem-Cell Cardiomyocyte Assays: These assays assess effects on beating rate and contractility, providing a more integrated view of cardiotoxicity beyond just hERG.
-
In Vivo Toxicology: Initial dose-range-finding studies in rodents establish the maximum tolerated dose (MTD) and identify target organs of toxicity.[12]
-
FAQ 4: Can you provide a detailed protocol for a standard in vitro cytotoxicity assay?
Answer: Certainly. The MTT assay is a widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a reliable and high-throughput method for initial screening.
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human cell line (e.g., HepG2, ATCC® HB-8065™)
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium + 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette, plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells from a healthy culture.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium. A typical starting concentration is 100 µM, with 8-10 points in a 3-fold dilution series.
-
Include "vehicle control" wells (medium with the highest concentration of DMSO, typically ≤0.5%) and "untreated control" wells (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (OD_test - OD_blank) / (OD_vehicle - OD_blank) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Self-Validation System:
-
Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to validate assay performance.
-
Z'-factor: For screening campaigns, calculate the Z'-factor using positive and negative controls to assess assay quality and robustness. A Z' > 0.5 is considered excellent.
Section 3: Troubleshooting and Strategic Mitigation
This section focuses on rational medicinal chemistry approaches to address specific toxicity liabilities identified during screening.
FAQ 5: Our lead compound shows potent hERG inhibition (IC50 < 1 µM). What structural modifications can we make to mitigate this?
Answer: Mitigating hERG inhibition is a classic challenge in medicinal chemistry. The key is to disrupt the pharmacophore responsible for high-affinity binding to the channel pore while retaining on-target activity. For the 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane scaffold, several strategies can be employed.
Key hERG Pharmacophore Features:
-
A basic nitrogen center (pKa > 7.5) that becomes protonated at physiological pH.
-
A lipophilic aromatic group that engages in hydrophobic interactions.
Mitigation Strategies:
-
Reduce Basicity (pKa Modulation): The most effective strategy is often to lower the pKa of the most basic nitrogen center.
-
Introduce Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -F, -CF3, -CN) on the pyridine ring can significantly lower the pKa of the pyridine nitrogen.
-
Nitrogen Substitution: If tolerated by the target, N-acylation or N-sulfonylation of the piperidine nitrogen at position 9 can reduce its basicity.
-
-
Introduce Steric Hindrance: Placing a bulky group near the basic nitrogen can sterically prevent the compound from adopting the optimal conformation for channel binding.
-
Increase Polarity / Reduce Lipophilicity: Adding polar functional groups (e.g., -OH, -CONH2) can decrease the compound's affinity for the hydrophobic binding pocket of the hERG channel. This can also improve solubility.
-
Scaffold Hopping / Bioisosteric Replacement: If minor modifications are unsuccessful, consider replacing the entire pyridin-4-yl group with a non-basic or less basic bioisostere that preserves the necessary interactions for on-target activity.
The diagram below illustrates potential modification sites on the core scaffold.
Caption: Structure-Toxicity Relationship (STR) map for mitigating toxicity.
FAQ 6: Can bioisosteric replacement of the pyridin-4-yl group reduce toxicity while maintaining potency? What are some suitable replacements?
Answer: Yes, bioisosteric replacement is a powerful and widely used strategy to address toxicity issues like hERG inhibition and metabolic instability.[13] The goal is to replace the pyridine ring with a group that has similar steric and electronic properties to maintain on-target activity but possesses a superior ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile.[14]
When replacing the pyridin-4-yl group, the key is to mimic its role as a hydrogen bond acceptor and its specific vector projection from the spirocyclic core.
Table 1: Potential Bioisosteres for the Pyridin-4-yl Moiety
| Bioisostere | Rationale for Use | Potential Advantages | Potential Disadvantages |
| Pyrimidine | Reduces basicity (pKa of pyrimidine is ~1.3 vs. ~5.2 for pyridine). Maintains H-bond acceptor capability. | Significantly lower hERG liability. Often improves metabolic stability. | May alter target binding affinity or selectivity. |
| Pyridazine | Reduces basicity (pKa ~2.3). Alters the vector of the nitrogen lone pairs. | Lower hERG liability. | Can be metabolically labile. May alter target binding. |
| 2-Difluoromethylpyridine | The CHF2 group acts as a bioisostere for a pyridine-N-oxide or mimics the H-bond donating potential of a hydroxyl group.[15] | Can improve metabolic stability and cell permeability. | Synthesis can be more complex. |
| 3-Azabicyclo[3.1.1]heptane | A non-aromatic, conformationally restricted mimic.[16] | Introduces 3D character, potentially improving selectivity and properties. Lower lipophilicity. | Significant structural change; may not be tolerated by the target. |
| Phenyl with EWG | A non-heterocyclic option where an EWG (e.g., -CN, -SO2Me) mimics the H-bond accepting properties of the pyridine nitrogen. | Eliminates pyridine-specific metabolic liabilities. | May significantly increase lipophilicity; potential for different off-target effects. |
Recommendation: A parallel synthesis approach exploring pyrimidine and a cyano-phenyl replacement would be a logical first step. These options offer the highest probability of mitigating pyridine-related liabilities while having a reasonable chance of retaining target affinity.
References
- De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
- Gutarowska, B., Pielech-Przybylska, K., Sękowska, A., Gruszczyńska, A., & Włodarczyk, M. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Altasciences. (n.d.). Small Molecule Safety Assessment.
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Aslam, M. S., Bepari, M. A., & Mehmood, T. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Available at: [Link]
-
National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. SEED Office. Available at: [Link]
-
Klopotan, A., Nizet, S., Clajot, C., et al. (2018). How To Minimize Toxic Exposure to Pyridine during Continuous Infusion of Ceftazidime in Patients with Cystic Fibrosis? Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]
-
Valko, K., Nunhuck, S., Bevan, C., Abraham, M. H., & Reynolds, D. P. (2016). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. ACS Medicinal Chemistry Letters. Available at: [Link]
-
National Research Council (US) Committee on Neurotoxicology and Models for Assessing Risk. (1992). Testing for Neurotoxicity. In Environmental Neurotoxicology. National Academies Press (US). Available at: [Link]
-
Richard, A. M. (1998). The practice of structure activity relationships (SAR) in toxicology. SAR and QSAR in Environmental Research. Available at: [Link]
-
Carland, J. E., et al. (2019). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Lee, H., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules. Available at: [Link]
-
Patat, F., et al. (2023). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]
-
Zhang, X., et al. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications. Available at: [Link]
-
U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]
-
Smirnova, L., et al. (2021). Stem cell-based approaches for developmental neurotoxicity testing. Frontiers in Toxicology. Available at: [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
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- 3. mdpi.com [mdpi.com]
- 4. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Addressing metabolic instability of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane
Welcome to the technical support guide for researchers working with the 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane chemical scaffold. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of metabolic instability associated with this promising structural class. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to diagnose and mitigate metabolic liabilities in your drug discovery programs.
Introduction: The Promise and Peril of a Privileged Scaffold
The 3,9-diazaspiro[5.5]undecane moiety is a valuable spirocyclic scaffold in medicinal chemistry, prized for its ability to confer a rigid, three-dimensional structure to molecules, which can enhance binding affinity and selectivity.[1][2] When combined with a pharmacologically active pyridine ring, it creates a versatile core for targeting a range of biological systems.[3][4] However, this combination of an azaheterocycle and alicyclic amines often introduces metabolic "soft spots" that can lead to rapid in vivo clearance, hindering the development of viable drug candidates.[5][6] This guide is structured to help you proactively identify and systematically address these metabolic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My lead compound shows high clearance in preliminary screens. What are the most probable metabolic soft spots on the 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane core?
Answer:
Based on established metabolic pathways for its constituent fragments, the 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane core has three primary regions susceptible to metabolic attack. Understanding these is the first step in rational compound design.
-
The Pyridine Ring: As an aza-aromatic heterocycle, the pyridine ring is a classic substrate for both Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO).[6][7][8] Oxidation is the most common pathway. The electron-deficient nature of the ring, due to the nitrogen atom, directs metabolism to specific sites.
-
The Diazaspirocyclic Core: The two piperidine-like rings within the spiro-scaffold are classified as alicyclic amines. These structures are well-known targets for biotransformation.[5] Key metabolic reactions include hydroxylation, N-oxidation, and N-dealkylation, which can lead to ring-opening and the formation of reactive intermediates.[5]
-
The Methylene Bridge: The benzylic-like carbon connecting the pyridine ring to the spiro-scaffold is another potential site for oxidative metabolism, specifically hydroxylation.
Below is a diagram illustrating these potential metabolic hotspots.
Caption: Key metabolic liabilities on the core scaffold.
Q2: What is a robust experimental workflow to confirm metabolic pathways and identify the specific enzymes involved?
Answer:
A systematic, multi-stage approach is essential for accurately identifying metabolites and pinpointing the responsible enzyme systems. This workflow ensures that you are not just observing clearance, but understanding the mechanism behind it, which is critical for rational drug design.[9][10]
The general workflow involves incubation with relevant biological matrices, followed by high-sensitivity LC-MS/MS analysis to track the disappearance of the parent compound and the appearance of metabolites.
Caption: Standard workflow for metabolic soft spot identification.
This protocol provides a framework for assessing stability in human liver microsomes (HLM), a primary tool for evaluating Phase I metabolism.[11][12]
1. Materials:
- Test Compound (10 mM stock in DMSO)
- Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
- 0.5 M Potassium Phosphate Buffer (pH 7.4)
- NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and G6P dehydrogenase)
- Control Compounds (High and Low clearance, e.g., Verapamil and Warfarin)
- Quenching Solution (Acetonitrile with internal standard)
- 96-well incubation plates and collection plates
2. Experimental Procedure:
- Preparation: Thaw microsomes and NADPH system on ice. Prepare a working solution of your test compound and controls by diluting the stock solution in buffer (final DMSO concentration <0.5%).
- Incubation Setup: In a 96-well plate, add the phosphate buffer. Add the microsomal protein to achieve a final concentration of 0.5-1.0 mg/mL.
- Pre-incubation: Add the test compound to the wells (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate.
- Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This is your T=0 time point for the first plate.
- Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The T=0 sample is crucial as it represents 100% of the initial compound.
- Sample Processing: Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
- Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis. Monitor the disappearance of the parent compound over time. For metabolite ID, perform a full scan and data-dependent MS/MS analysis to detect new peaks and obtain their fragmentation patterns.
3. Data Analysis:
- Metabolic Stability: Plot the natural log of the percent remaining of the test compound versus time. The slope of the linear regression gives the elimination rate constant (k).
- Half-Life (t½): Calculate using the formula: t½ = 0.693 / k.
- Intrinsic Clearance (CLint): Calculate using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Q3: My microsomal stability assay is giving me variable or unexpected results. What common issues should I troubleshoot?
Answer:
Reproducibility is key in metabolic assays.[13] Inconsistency often stems from pre-analytical or analytical variables. Below is a troubleshooting table addressing the most common pitfalls.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| No metabolism observed (too stable) | 1. Compound is not a substrate for microsomal enzymes (e.g., cleared by AO or Phase II enzymes).2. Poor compound solubility leading to precipitation in the assay.3. Inactive NADPH or microsomal enzymes. | 1. Test in other systems like hepatocytes or S9 fractions which contain cytosolic enzymes like AO.[14]2. Check solubility in the final assay buffer. If low, reduce compound concentration or add a co-solvent (with caution).3. Always run positive controls (e.g., a high-clearance drug) to validate enzyme activity. |
| Instantaneous disappearance (too fast) | 1. Chemical instability of the compound at pH 7.4 or 37°C.2. High non-specific binding to the plate or microsomal protein. | 1. Run a control incubation without NADPH. Significant loss indicates chemical instability, not metabolism.2. Use low-binding plates. Assess microsomal protein binding; high binding can sequester the compound, making it unavailable for metabolism. |
| Poorly reproducible results | 1. Inconsistent pipetting, especially of viscous microsomal solutions.2. Temperature fluctuations during incubation.3. Incomplete reaction quenching. | 1. Use reverse-pipetting for viscous solutions. Ensure microsomes are well-mixed before aliquoting.2. Use a calibrated incubator and pre-warm all reagents.3. Ensure the quenching solvent is ice-cold and added rapidly to all wells. |
| LC-MS/MS signal suppression/enhancement | Matrix effects from the biological sample interfering with ionization. | 1. Optimize the sample cleanup procedure (e.g., solid-phase extraction instead of protein precipitation).2. Use a stable isotope-labeled internal standard if available.3. Adjust chromatography to separate the analyte from interfering matrix components.[15] |
Q4: Metabolite ID confirms the pyridine ring is the primary site of metabolism. What are the best strategies to block this?
Answer:
Improving the metabolic stability of a pyridine ring involves altering its electronic properties or sterically hindering the site of metabolism.[16][17] The goal is to make the ring a less favorable substrate for oxidative enzymes without negatively impacting the compound's target pharmacology.
Here are field-proven strategies:
-
Deactivation with Electron-Withdrawing Groups (EWGs): Placing EWGs on the pyridine ring reduces its electron density, making it less susceptible to oxidation by CYPs and AO.[16] Fluorine is a common choice due to its small size and potent electronic effect.
-
Steric Hindrance: Introducing a bulky group adjacent to the metabolic "hot spot" can physically block the enzyme's active site from accessing it.
-
Scaffold Hopping: If direct substitution fails, replacing the entire pyridine ring with a more metabolically robust, bioisosteric heterocycle can be highly effective.[7] Electron-deficient rings like pyrimidines or triazoles are excellent candidates.[17]
| Strategy | Specific Modification Example | Causality (Why it Works) | Considerations |
| Electronic Deactivation | Add a fluorine or trifluoromethyl (-CF3) group to the C2 or C3 position of the pyridine ring. | Reduces the electron density of the aromatic system, making it a poorer substrate for oxidative enzymes like CYPs and AO.[16][18] | May alter pKa and target binding affinity. Must be evaluated empirically. |
| Steric Blockade | Introduce a methyl or ethyl group adjacent to the known site of oxidation. | The bulky group physically prevents the metabolic enzyme from accessing the vulnerable C-H bond. | Can introduce a new site for metabolism (on the added alkyl group) and may impact potency. |
| Scaffold Hopping | Replace the pyridine ring with a pyrimidine, 1,2,4-triazole, or pyridazine ring. | These heterocycles are generally more electron-deficient and less prone to oxidation than pyridine, increasing metabolic stability.[7][17] | Drastically changes the molecule's properties. Requires re-evaluation of SAR and physicochemical properties. |
Q5: What if the diazaspiro[5.5]undecane core is the liability? How can I stabilize it?
Answer:
Metabolism on the saturated spiro-scaffold typically involves oxidation at the carbons alpha to the nitrogen atoms, potentially leading to the formation of unstable carbinolamines and reactive iminium ions.[5] Strategies to mitigate this focus on blocking these vulnerable positions.
-
Strategic Substitution: Similar to aromatic rings, placing small, metabolically stable groups at the sites of oxidation can block metabolism. Fluorination or methylation of the carbons adjacent to the ring nitrogens is a primary strategy.
-
Bioisosteric Replacement: The piperidine rings in the spiro-scaffold can be modified. For instance, replacing a -CH2- group with an oxygen to form a morpholine-like structure can block a site of metabolism and improve physicochemical properties.[16]
-
Conformational Constraint: Introducing elements that further rigidify the spirocycle can sometimes alter its orientation in the enzyme's active site, reducing the rate of metabolism.
Caption: Decision tree for investigating non-CYP mediated clearance.
Q6: My compound is stable in microsomes but shows high clearance in hepatocytes. Could Aldehyde Oxidase (AO) be the cause?
Answer:
Yes, this is a classic scenario pointing towards the involvement of non-microsomal enzymes, with Aldehyde Oxidase (AO) being a primary suspect.[19] AO is a soluble cytosolic enzyme that is highly expressed in the liver and plays a significant role in the metabolism of nitrogen-containing heterocycles.[6][8][20] Since standard liver microsomal preparations do not contain significant amounts of active AO, a compound that is an AO substrate will appear artificially stable in a microsomal assay but will be rapidly cleared in hepatocytes, which contain the full complement of metabolic enzymes.[19]
To confirm AO-mediated metabolism, you need to use a system containing cytosolic enzymes and a specific AO inhibitor.
-
Metabolic System: Use either liver S9 fraction (which contains both microsomes and cytosol) or a combination of microsomes and a separate liver cytosol fraction.
-
AO Inhibitor: Use a known selective AO inhibitor, such as hydralazine (typically at 10-50 µM) or raloxifene.[21]
-
Procedure:
-
Set up parallel incubations of your test compound using the S9 fraction (or microsome/cytosol mix).
-
One set of incubations should be performed under standard conditions (with NADPH).
-
The second set should include the specific AO inhibitor (e.g., hydralazine).
-
A third control set without the inhibitor should be run for comparison.
-
Monitor the disappearance of the parent compound over time via LC-MS/MS in both sets of experiments.
-
-
Interpretation: If the clearance of your compound is significantly reduced in the presence of the AO inhibitor, it provides strong evidence that Aldehyde Oxidase is a major metabolic pathway.
If AO is confirmed as the primary clearance pathway, the strategies outlined in Q4 (deactivation of the pyridine ring with EWGs, scaffold hopping to less susceptible heterocycles) are the recommended next steps for lead optimization.[19]
References
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- Paio, A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances.
- Dandepally, S. R., & Williams, A. L. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters.
- A Brief View on Pyridine Compounds. Open Access Journals.
- Leone, M., et al. (2012). Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I.
- Kalgutkar, A. S. (2022). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules.
- Oreate AI. (2026). Unlocking the Potential of Spirocycles in Medicinal Chemistry.
- Zimniak, P. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry.
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- Stresser, D. M., et al. (2017). Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant). Drug Metabolism and Disposition.
- Caron, J., et al. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.
- Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. IJPPR.
- PubChem. 3-(Pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane.
- Ezan, E., et al. (2012). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation.
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Validation & Comparative
3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane vs other GABAAR antagonists
An In-Depth Comparative Guide to GABA-A Receptor Antagonists: Profiling 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane Against Classical Ligands
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane and its analogs with other established γ-aminobutyric acid type A (GABA-A) receptor antagonists. We will delve into their mechanisms of action, binding affinities, receptor subtype selectivity, and functional effects, supported by experimental data and detailed protocols for researchers in neuroscience and drug development.
The GABA-A Receptor: A Premier Target for Neuromodulation
The GABA-A receptor is the principal mediator of fast synaptic inhibition in the central nervous system (CNS).[1] These ligand-gated ion channels are crucial for maintaining the delicate balance between neuronal excitation and inhibition.[2][3] When activated by the neurotransmitter GABA, the receptor's integral chloride channel opens, leading to an influx of chloride ions (Cl⁻) and hyperpolarization of the neuron, which makes it less likely to fire an action potential.[2][4][5] This inhibitory action is fundamental to brain function, and its modulation is a key strategy for treating a range of neurological and psychiatric disorders.[6]
GABA-A receptor antagonists are indispensable tools that block this inhibitory action, thereby increasing neuronal excitability.[5] They are classified based on their binding site and mechanism of action, which dictates their pharmacological profile. Understanding the nuances between these antagonists is critical for designing experiments that yield clear, interpretable results.
A Novel Contender: The 3,9-Diazaspiro[5.5]undecane Scaffold
Recently, compounds based on the 3,9-diazaspiro[5.5]undecane scaffold have emerged as potent and competitive GABA-A receptor antagonists.[7][8] Analogs, such as compounds named '2027' and '018', have demonstrated high potency.[7][8] A key characteristic of this class is its low cellular membrane permeability .[7][8] This feature makes them particularly promising as lead structures for peripherally-acting GABA-A receptor inhibitors, potentially for applications in immunomodulation, as GABAergic signaling is also important in the immune system.[7][8]
A structurally simplified analog, the m-methylphenyl derivative 1e , not only displayed a high binding affinity (Ki = 180 nM) but also showed superior selectivity for the extrasynaptic α4βδ subtype over synaptic α1- and α2-containing subtypes.[7] This selectivity is a significant advantage for dissecting the specific roles of different GABA-A receptor populations.
Comparative Analysis: Mechanism and Potency
The utility of an antagonist is defined by its mechanism, potency, and selectivity. Here, we compare the 3,9-diazaspiro[5.5]undecane class with three classical GABA-A antagonists: Bicuculline, Picrotoxin, and Gabazine (SR-95531), as well as the benzodiazepine-site antagonist, Flumazenil.
Mechanism of Action: Where and How They Bind
GABA-A receptor antagonists can be broadly divided into two main categories:
-
Competitive Antagonists: These compounds bind to the same site as the endogenous ligand, GABA (the orthosteric site), but do not activate the receptor.[5][9] They compete directly with GABA, and their inhibition can be overcome by increasing the concentration of GABA.
-
3,9-Diazaspiro[5.5]undecane Analogs: Act as competitive antagonists at the GABA binding site.[7][8]
-
Bicuculline: The classical competitive antagonist.[2][5][9] It reduces both the frequency and mean open time of the GABA-activated channel.[2][9]
-
Gabazine (SR-95531): A potent and highly selective competitive antagonist that displaces GABA from its binding site.[10]
-
-
Non-Competitive Antagonists (Channel Blockers): These antagonists bind to a different site within the ion channel pore.[5] Their blocking action is not dependent on GABA concentration.
-
Benzodiazepine-Site Antagonists: These compounds bind to the allosteric benzodiazepine site, a distinct location from the GABA binding site.
The different mechanisms of action are visualized in the diagram below.
Caption: Mechanisms of GABA-A receptor antagonists.
Quantitative Comparison of Binding Affinity and Potency
The following table summarizes the reported binding affinities (Ki) and functional inhibitory concentrations (IC50) for these antagonists. Lower values indicate higher affinity/potency.
| Compound | Type | Binding Affinity (Ki) | Functional Potency (IC50) | Key Characteristics |
| Diazaspiro Analog (1e) | Competitive | 180 nM[7][8] | Not specified | Selective for extrasynaptic α4βδ subtypes; low membrane permeability.[7][8] |
| Bicuculline | Competitive | ~130 nM | ~2 µM[17] | Classical antagonist; pro-convulsant; also blocks Ca²⁺-activated K⁺ channels.[17] |
| Gabazine (SR-95531) | Competitive | 150 nM | ~140 nM | Potent and highly selective for GABA-A vs. other receptors; weak glycine antagonist.[10][18] |
| Picrotoxin | Non-Competitive | N/A (acts at pore) | 1-10 µM | Use-dependent channel blocker; mechanism can be complex.[11][12][19][20] |
| Flumazenil | BZD-Site Antagonist | ~1-3 nM | N/A (reverses BZD) | Reverses effects of benzodiazepines; no effect on direct GABA agonism.[15][16] |
Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible data when characterizing a novel antagonist, rigorous and well-controlled experimental designs are paramount. Here, we outline two fundamental assays.
Protocol: Radioligand Binding Assay for Affinity (Ki) Determination
This protocol determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for the GABA binding site.
Causality: The principle is competitive displacement. The concentration of the unlabeled test compound that displaces 50% of the specific binding of a known radioligand ([³H]-GABA or [³H]-muscimol) is the IC50. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. This provides a direct measure of the test compound's affinity for the receptor's binding site.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat or mouse whole brains (minus cerebellum) in ice-cold 50 mM Tris-HCl buffer. Centrifuge at 1,000 x g for 10 min to remove nuclei and debris.
-
Synaptosomal Fraction: Centrifuge the supernatant at 20,000 x g for 20 min. Resuspend the resulting pellet (synaptosomal membranes) in buffer and repeat centrifugation three times to wash away endogenous GABA.
-
Assay Incubation: In a 96-well plate, combine:
-
50 µL of membrane preparation (100-200 µg protein).
-
50 µL of radioligand (e.g., 2-5 nM [³H]-muscimol).
-
50 µL of test antagonist (e.g., 3,9-diazaspiro[5.5]undecane analog) at 8-10 different concentrations (e.g., 1 nM to 100 µM).
-
For non-specific binding, add a high concentration of unlabeled GABA (1 mM) instead of the test compound.
-
-
Incubation: Incubate at 4°C for 30 minutes.
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test antagonist and fit to a sigmoidal dose-response curve to determine the IC50. Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol: Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism
This protocol measures the functional effect of an antagonist on GABA-evoked chloride currents in cultured neurons or cells expressing recombinant GABA-A receptors.
Causality: This is a direct functional readout of receptor inhibition. By holding the cell at a fixed voltage (e.g., -60 mV) and applying a known concentration of GABA, we can measure the resulting Cl⁻ current. The antagonist's effect is quantified by its ability to reduce the amplitude of this current. This method allows for the determination of an IC50 for functional inhibition and can distinguish between competitive and non-competitive mechanisms by observing shifts in the GABA dose-response curve.
Caption: Workflow for patch-clamp electrophysiology.
Step-by-Step Methodology:
-
Cell Preparation: Use primary cultured hippocampal neurons or a cell line (e.g., HEK293) stably expressing specific GABA-A receptor subunits.
-
Recording Setup: Place cells in a recording chamber on an inverted microscope stage, continuously perfused with extracellular solution.
-
Patching: Using a glass micropipette filled with intracellular solution, form a gigaseal with a target cell and rupture the membrane to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell's membrane potential at -60 mV.
-
GABA Application: Using a rapid solution exchange system, apply a concentration of GABA that elicits a submaximal response (e.g., EC50) for a short duration (1-2 seconds) to establish a stable baseline current.
-
Antagonist Application: Perfuse the test antagonist (e.g., 3,9-diazaspiro[5.5]undecane analog) at a specific concentration for 1-2 minutes to allow for equilibration.
-
Co-application: While still in the presence of the antagonist, re-apply the same GABA concentration and record the inhibited current.
-
Dose-Response: Repeat steps 6-7 with a range of antagonist concentrations (typically 5-7 concentrations) to generate a dose-response curve.
-
Washout: After testing, perfuse with antagonist-free solution to ensure the GABA response returns to baseline, confirming the reversibility of the inhibition.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of each antagonist concentration. Calculate the percentage of inhibition for each concentration and plot against the log of the antagonist concentration. Fit the data with a four-parameter logistic equation to determine the IC50.
Conclusion and Future Directions
While classical antagonists like bicuculline and gabazine remain invaluable laboratory tools, the development of novel scaffolds such as 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane offers exciting new possibilities. Its key differentiators—low membrane permeability and selectivity for extrasynaptic α4βδ receptors—position it as a unique tool for studying peripheral GABAergic systems and dissecting the roles of specific receptor subtypes in neuronal networks.[7][8]
For researchers, the choice of antagonist must be guided by the experimental question. For general, potent blockade of synaptic GABA-A receptors in CNS preparations, gabazine is often preferred for its selectivity. For reversing benzodiazepine effects, flumazenil is the only choice. For exploring peripheral or subtype-specific GABAergic signaling, the 3,9-diazaspiro[5.5]undecane class presents a compelling new avenue for investigation.
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Mele, M., et al. (2021). Pharmacological and Biophysical Characteristics of Picrotoxin-Resistant, δSubunit-Containing GABAA Receptors. Frontiers in Molecular Neuroscience. Available at: [Link]
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Beato, M., et al. (2002). The kinetics of inhibition of rat recombinant heteromeric α1β glycine receptors by the low-affinity antagonist SR-95531. The Journal of Physiology. Available at: [Link]
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Navigating the Structure-Activity Landscape of 3,9-Diazaspiro[5.5]undecane Analogs: A Comparative Guide
The 3,9-diazaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework that can be strategically modified to achieve potent and selective modulation of various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3,9-diazaspiro[5.5]undecane analogs, with a particular focus on their activity as γ-aminobutyric acid type A (GABA-A) receptor antagonists and their potential immunomodulatory effects. We will delve into the rationale behind synthetic strategies, compare the biological activities of key analogs with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.
The Strategic Advantage of the Spirocyclic Scaffold
The spirocyclic nature of the 3,9-diazaspiro[5.5]undecane core imparts several advantageous properties for drug design. The fusion of two piperidine rings through a common quaternary carbon atom restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a specific biological target. This rigidity allows for a more precise orientation of substituents in three-dimensional space, facilitating optimal interactions with receptor binding pockets. Furthermore, the introduction of sp³-rich scaffolds generally improves physicochemical properties such as solubility and metabolic stability compared to more planar, aromatic structures.
Comparative Analysis of Structure-Activity Relationships
The biological activity of 3,9-diazaspiro[5.5]undecane analogs is exquisitely sensitive to the nature and position of substituents on the spirocyclic core. The following sections and tables summarize the SAR for different biological targets, drawing from published experimental data.
GABA-A Receptor Antagonism
Recent studies have identified 3,9-diazaspiro[5.5]undecane derivatives as a novel class of competitive GABA-A receptor antagonists.[1] A key finding is the importance of a spirocyclic benzamide moiety, which appears to compensate for the lack of a conventional acidic group typically found in GABA-A receptor ligands.[1]
Table 1: Comparative in vitro activity of 3,9-Diazaspiro[5.5]undecane analogs as GABA-A Receptor Antagonists
| Compound ID | R1 | R2 | R3 | Ki (nM) at α1β2γ2 GABA-A Receptor | Selectivity Profile | Reference |
| 2027 | H | Benzoyl | H | Potent (exact Ki not specified) | - | [1] |
| 018 | H | Substituted Benzoyl | H | Potent (exact Ki not specified) | - | [1] |
| 1e | H | m-methylphenyl | H | 180 | Superior selectivity for extrasynaptic α4βδ subtype vs. α1- and α2- containing subtypes | [1] |
Note: The exact structures of 2027 and 018 are proprietary but are described as 3,9-diazaspiro[5.5]undecane-based compounds.
The data suggests that substitution at the N3 position with a benzamide group is crucial for potent GABA-A receptor antagonism. The simplified analog 1e , with an m-methylphenyl group, demonstrates that even less complex substitutions can yield high-affinity binders with improved selectivity profiles.[1] This highlights a promising avenue for designing antagonists with specificity for certain GABA-A receptor subtypes, which could lead to therapeutic agents with fewer side effects.
Immunomodulatory Effects
The GABAergic system is increasingly recognized for its role in regulating the immune response.[1] Antagonists of GABA-A receptors have been shown to rescue T-cell proliferation from inhibition, suggesting a potential therapeutic application in immunology.[1] The ability of analog 1e to efficiently reverse the inhibition of T-cell proliferation provides a strong rationale for exploring this class of compounds for immunomodulatory therapies.[1]
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 3,9-diazaspiro[5.5]undecane analogs.
General Synthetic Workflow
The synthesis of substituted 3,9-diazaspiro[5.5]undecanes can be achieved through a multi-step sequence, a representative workflow for which is depicted below. A common strategy involves the construction of the spirocyclic core via intramolecular spirocyclization of 4-substituted pyridines.[2]
Caption: General synthetic workflow for 3,9-diazaspiro[5.5]undecane analogs.
Step-by-Step Synthesis of a Representative Analog (e.g., N-benzoyl-3,9-diazaspiro[5.5]undecane):
-
Protection of one nitrogen: To a solution of 3,9-diazaspiro[5.5]undecane in dichloromethane (DCM), add one equivalent of di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA). Stir at room temperature for 12 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up and purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the mono-Boc protected intermediate.
-
Acylation: Dissolve the mono-Boc protected intermediate in DCM and cool to 0°C. Add TEA followed by the dropwise addition of benzoyl chloride. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Deprotection: After completion of the acylation, add an excess of trifluoroacetic acid (TFA) to the reaction mixture to remove the Boc protecting group. Stir for 2 hours at room temperature.
-
Final work-up and purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final N-benzoyl-3,9-diazaspiro[5.5]undecane.
In Vitro GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.
Materials:
-
[³H]-Muscimol (radioligand)
-
GABA (for non-specific binding determination)
-
Rat brain membranes (source of receptors)
-
Tris-HCl buffer (pH 7.4)
-
Test compounds (3,9-diazaspiro[5.5]undecane analogs)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare rat brain membranes by homogenization in ice-cold Tris-HCl buffer.
-
In a 96-well plate, add 50 µL of buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]-Muscimol (final concentration ~1-2 nM).
-
For non-specific binding, add an excess of GABA (100 µM final concentration) instead of the test compound.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation.
-
Incubate the plate at 4°C for 30 minutes.
-
Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values for the test compounds using the Cheng-Prusoff equation.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the ability of compounds to modulate T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies (T-cell mitogens)
-
Test compounds
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Label the PBMCs with CFSE by incubating the cells with a working solution of CFSE in PBS for 10 minutes at 37°C.
-
Quench the labeling reaction by adding five volumes of cold complete RPMI medium.
-
Wash the cells twice with complete medium.
-
Resuspend the CFSE-labeled cells in complete medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of the test compound at various concentrations.
-
Add 50 µL of the T-cell mitogen (e.g., PHA at 5 µg/mL).
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Harvest the cells and analyze by flow cytometry. The proliferation of T-cells is measured by the successive halving of CFSE fluorescence in daughter cells.
Signaling Pathway and Logical Relationships
The interaction of 3,9-diazaspiro[5.5]undecane analogs with the GABA-A receptor and the subsequent effect on T-cell proliferation can be visualized as follows:
Caption: Proposed mechanism of action for immunomodulation.
Conclusion
The 3,9-diazaspiro[5.5]undecane scaffold is a versatile platform for the development of potent and selective modulators of various biological targets. The structure-activity relationships discussed in this guide, particularly for GABA-A receptor antagonism, highlight the critical role of specific substitutions in determining biological activity and selectivity. The provided experimental protocols offer a framework for the synthesis and evaluation of novel analogs, facilitating further exploration of this promising chemical space. The immunomodulatory potential of these compounds opens up exciting new avenues for therapeutic intervention in a range of diseases.
References
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Bavo, F., de-Jong, H., Petersen, J., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry. [Link]
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Comins, D. L., & Dehghani, A. (1992). Synthesis of Substituted 3,9-Diazaspiro[5.5]undecanes via Spirocyclization of Pyridine Substrates. Tetrahedron Letters. [Link]
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Blanco-Ania, D., & van der Stelt, M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]
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Virgili, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]
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Enna, S. J., & Möhler, H. (2007). The GABAA Receptors. The Journal of pharmacology and experimental therapeutics. [Link]
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Quah, B. J., & Parish, C. R. (2012). The use of carboxyfluorescein diacetate succinimidyl ester (CFSE) to monitor lymphocyte proliferation. Journal of visualized experiments : JoVE. [Link]
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A Tale of Two Scaffolds: Unlocking a Spectrum of Biological Activities with 1,9- and 3,9-Diazaspiro[5.5]undecane
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The diazaspiro[5.5]undecane framework, a rigid three-dimensional scaffold, has emerged as a privileged structure in medicinal chemistry. Its unique conformational constraints allow for the precise spatial arrangement of functional groups, leading to potent and selective interactions with a diverse array of biological targets. This guide provides a comparative analysis of two key isomers: 1,9-diazaspiro[5.5]undecane and 3,9-diazaspiro[5.5]undecane. We will delve into their distinct biological activities, supported by experimental data, and provide detailed insights into the structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a valuable resource for researchers and drug development professionals navigating the chemical space of these versatile scaffolds.
At a Glance: Divergent Biological Profiles
The seemingly subtle shift in the nitrogen atom placement within the spirocyclic core dramatically alters the pharmacological profile of these two isomers. While derivatives of the 1,9-diazaspiro[5.5]undecane scaffold have shown remarkable versatility, targeting a range of receptors and enzymes implicated in metabolic diseases, pain, and cancer, the 3,9-diazaspiro[5.5]undecane core has been more specifically honed for its potent antagonism of the GABA-A receptor, a key player in neuronal inhibition.
The Multifaceted Nature of 1,9-Diazaspiro[5.5]undecane Derivatives
The 1,9-diazaspiro[5.5]undecane scaffold has proven to be a remarkably fruitful starting point for the development of ligands for a variety of therapeutically relevant targets. Bioactive compounds based on this core typically feature substitutions at the 9-position, and occasionally at the 1-position.[1]
Targeting Metabolic Disorders: ACC Inhibition and MCH-R1 Antagonism
A significant area of investigation for 1,9-diazaspiro[5.5]undecane derivatives has been in the realm of metabolic diseases, particularly obesity and type 2 diabetes.
Acetyl-CoA Carboxylase (ACC) Inhibition: ACC is a critical enzyme in the de novo fatty acid synthesis pathway, making it an attractive target for metabolic disorders.[2] Derivatives of 1,9-diazaspiro[5.5]undecane have been developed as potent dual inhibitors of both ACC1 and ACC2 isoforms.[1]
| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Notes |
| 1b | 3.4 | 1.0 | Potent dual inhibition.[1] |
| 1a | 67 | - | |
| 2 | 174 | - | |
| Table 1: Inhibitory activity of selected 1,9-diazaspiro[5.5]undecan-2-one derivatives against human ACC1 and ACC2. Data from Rutjes et al.[1] |
Structure-Activity Relationship (SAR) for ACC Inhibition: Studies have revealed that a pyrazole ring fused to the diazaspiro[5.5]undecane core is a key feature for potent ACC inhibition. The substitution at the 9-position of the diazaspiro moiety has been extensively explored to optimize potency and pharmacokinetic properties.[1]
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism: MCH-R1, a G protein-coupled receptor, plays a crucial role in the regulation of feeding behavior and energy homeostasis. Antagonism of this receptor is a promising strategy for the treatment of obesity.
A Role in Pain Management: Dual σ1 and μ-Opioid Receptor Ligands
Derivatives of 1,9-diazaspiro[5.5]undecane have also been investigated as multimodal analgesics, targeting both the sigma-1 (σ1) and mu (μ)-opioid receptors. This dual activity is of high interest for the development of novel pain therapies with potentially improved side-effect profiles.[1]
| Compound | σ1 Ki (nM) | μ Ki (nM) |
| 7b | 100-500 | 100-500 |
| 7c | 100-500 | 100-500 |
| 7d | 100-500 | 100-500 |
| Table 2: Binding affinities of 1,9-diazaspiro[5.5]undecane derivatives for σ1 and μ-opioid receptors. Data from Rutjes et al.[1] |
SAR for σ1/μ Receptor Binding: The development of these dual ligands often involves the incorporation of a 4-oxa-1,9-diazaspiro[5.5]undecane core, with substitutions at various positions influencing the binding affinity for both receptors.[1]
Anticancer Potential: PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA damage repair, and its inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations.
| Compound | PARP-1 IC50 (nM) |
| 23 | 6.2 |
| Table 3: Inhibitory activity of a 1,9-diazaspiro[5.5]undecane-containing compound against PARP-1. Data from Rutjes et al.[1] |
The Focused Activity of 3,9-Diazaspiro[5.5]undecane: Potent GABA-A Receptor Antagonism
In contrast to the broad pharmacological profile of its 1,9-isomer, the 3,9-diazaspiro[5.5]undecane scaffold has been primarily exploited for the development of γ-aminobutyric acid type A (GABA-A) receptor antagonists. The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system, and its modulation has implications for a range of neurological and psychiatric disorders.
Derivatives of 3,9-diazaspiro[5.5]undecane have been shown to be potent and competitive antagonists of the GABA-A receptor.[3]
| Compound | GABA-A Receptor Ki (nM) | Notes |
| 1e | 180 | Structurally simplified m-methylphenyl analog.[3] |
| Table 4: Binding affinity of a 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonist. Data from Bavo et al.[3] |
SAR for GABA-A Receptor Antagonism: The key structural determinants for the activity of these antagonists include:
-
The Spirocyclic Core: The rigid 3,9-diazaspiro[5.5]undecane framework is essential for orienting the substituents in the correct conformation for receptor binding.
-
N-Acyl Substitution: Acylation of one of the nitrogen atoms with a benzamide moiety is crucial for activity. The substitution pattern on the aromatic ring significantly influences potency and selectivity. For instance, a meta-methylphenyl group in compound 1e was found to be optimal for high-affinity binding.[3][4]
Mechanistic Insights: Signaling Pathways
To understand the functional consequences of ligand binding to their respective targets, it is essential to consider the downstream signaling pathways.
1,9-Diazaspiro[5.5]undecane Targets
Caption: MCH-R1 Signaling and Antagonism.
Caption: PARP-1 Signaling in DNA Repair and Inhibition.
3,9-Diazaspiro[5.5]undecane Target
Caption: GABA-A Receptor Signaling and Antagonism.
Experimental Protocols: A Guide to In Vitro Characterization
The following are representative protocols for assessing the biological activity of diazaspiro[5.5]undecane derivatives.
Radioligand Binding Assay for GABA-A Receptor Antagonists
This protocol is designed to determine the binding affinity (Ki) of a test compound for the GABA-A receptor.
Materials:
-
Cell membranes expressing the desired GABA-A receptor subtype.
-
Radioligand (e.g., [3H]muscimol or [3H]gabazine).
-
Test compound (3,9-diazaspiro[5.5]undecane derivative).
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the Ki value of the test compound from the IC50 value obtained from the competition binding curve.
In Vitro ACC Inhibition Assay
This assay measures the ability of a test compound to inhibit the enzymatic activity of ACC1 and/or ACC2.
Materials:
-
Recombinant human ACC1 and ACC2 enzymes.
-
Substrates: Acetyl-CoA, ATP, and bicarbonate.
-
Test compound (1,9-diazaspiro[5.5]undecane derivative).
-
Assay buffer.
-
Detection reagents to measure the product, malonyl-CoA, or the consumption of a substrate.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a suitable assay plate, add the ACC enzyme, assay buffer, and either buffer or test compound.
-
Initiate the enzymatic reaction by adding the substrates.
-
Incubate for a defined period at a controlled temperature.
-
Stop the reaction and add the detection reagents.
-
Measure the signal (e.g., absorbance, fluorescence, or luminescence) which is proportional to the enzyme activity.
-
Calculate the IC50 value of the test compound from the dose-response curve.
Conclusion and Future Perspectives
The 1,9- and 3,9-diazaspiro[5.5]undecane scaffolds represent two distinct yet equally valuable platforms in modern drug discovery. The 1,9-isomer offers a gateway to a multitude of biological targets, with promising applications in metabolic diseases, pain, and oncology. In contrast, the 3,9-isomer provides a more focused approach, yielding potent and selective modulators of the GABA-A receptor.
The divergent biological activities of these two isomers underscore the profound impact of subtle structural modifications on pharmacological properties. Future research in this area will likely focus on:
-
Exploring Untapped Biological Space: While significant progress has been made, there are undoubtedly other biological targets that can be modulated by these versatile scaffolds.
-
Fine-tuning Pharmacokinetic Properties: Further optimization of ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for translating the in vitro potency of these compounds into in vivo efficacy.
-
Direct Comparative Studies: Head-to-head comparisons of the two isomers against a broader range of targets would provide a more complete understanding of their relative strengths and weaknesses.
By leveraging the insights from structure-activity relationship studies and robust experimental validation, the diazaspiro[5.5]undecane core will undoubtedly continue to be a source of novel and impactful therapeutic agents.
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Rutjes, G. C. T. A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(6/7), 659-677. [Link]
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ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]
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Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton. [Link]
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Kanev, G. K., et al. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 3(4), 101738. [Link]
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Tong, L. (2022). Acetyl-CoA Carboxylases and Diseases. Sub-cellular biochemistry, 98, 185–207. [Link]
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Rodriguez-Munoz, M., et al. (2020). The Sigma 2 receptor promotes and the Sigma 1 receptor inhibits mu-opioid receptor-mediated antinociception. Journal of neuroinflammation, 17(1), 188. [Link]
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BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. [Link]
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PNAS. (n.d.). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. [Link]
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BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. [Link]
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Galiè, M., et al. (2019). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Cells, 8(7), 656. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
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Lally, J. S., et al. (2016). Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells. PLoS ONE, 11(1), e0145830. [Link]
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ResearchGate. (n.d.). Whole cell patch clamp recordings of spontaneous GABA-mediated.... [Link]
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Fajardo, V. A., et al. (2017). Genetic inhibition of hepatic acetyl-CoA carboxylase activity increases liver fat and alters global protein acetylation. The Journal of biological chemistry, 292(18), 7430–7444. [Link]
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Pasternak, G. W. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. ACS Webinars. [Link]
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The Spiro[5.5]undecane Scaffold: A Rising Star in Medicinal Chemistry's Three-Dimensional Frontier
A Comparative Guide for Drug Discovery Professionals
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has driven medicinal chemists to explore beyond the traditional "flat" aromatic scaffolds. In this landscape, spirocyclic systems, particularly the spiro[5.5]undecane framework, have emerged as a compelling structural motif. This guide provides a comprehensive comparative analysis of the spiro[5.5]undecane scaffold, offering researchers, scientists, and drug development professionals an in-depth understanding of its synthesis, unique properties, and performance against established structural alternatives.
The Allure of the Third Dimension: Why Spiro[5.5]undecane?
The defining feature of the spiro[5.5]undecane scaffold is its central quaternary carbon atom, which joins two six-membered rings. This arrangement imparts a rigid, three-dimensional geometry that offers distinct advantages in drug design. Unlike their planar aromatic counterparts, spirocycles present a more defined and spatially diverse array of substituents, enabling more precise and potent interactions with the complex topographies of biological targets.[1][2] This inherent three-dimensionality can lead to improved target affinity and selectivity.[1]
Spirocyclic scaffolds, including spiro[5.5]undecane, are recognized for their ability to fine-tune a molecule's conformational and physicochemical properties.[1] The introduction of a spiro center increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved solubility, metabolic stability, and overall clinical success. Furthermore, the development of therapeutics containing this core is on the rise, with several spirocyclic drugs already on the market and many more showing promising results in clinical trials.[1]
Comparative Performance: Spiro[5.5]undecane vs. Common Scaffolds
A direct head-to-head comparison of a spiro[5.5]undecane-based drug and its non-spirocyclic analog across all ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters is not always available in the public domain. However, by examining existing literature, we can draw valuable insights into the performance of this scaffold relative to more traditional ones like piperidine and simple cyclohexane rings.
Physicochemical Properties
The rigid nature of the spiro[5.5]undecane scaffold generally leads to a more favorable physicochemical profile compared to more flexible aliphatic or aromatic rings. This rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinities.
| Property | Spiro[5.5]undecane Derivatives | Acyclic/Monocyclic Analogs | Rationale & Implications |
| Conformational Rigidity | High | Low to Medium | Reduced entropic penalty upon binding, leading to potentially higher affinity and selectivity.[2] |
| Three-Dimensionality | High | Low to Medium | Improved exploration of protein binding pockets, potentially leading to novel interactions and increased potency.[1] |
| Solubility | Generally good | Variable | The increased Fsp³ character can disrupt crystal packing and improve aqueous solubility. |
| Lipophilicity (logP) | Can be modulated | Variable | The spiro core itself is lipophilic, but the overall logP can be tailored by introducing polar functional groups. |
Biological Activity and Selectivity
The defined spatial arrangement of functional groups on a spiro[5.5]undecane core can lead to enhanced biological activity and selectivity.
-
Anticancer Activity: Spiro[5.5]undecane derivatives have demonstrated significant potential as anticancer agents. For instance, certain spiro[5.5]undecane-1,5,9-triones have been synthesized and shown to possess cytotoxic effects against various cancer cell lines. The rigid scaffold likely plays a crucial role in orienting the pharmacophoric elements for optimal interaction with their biological targets.[3]
-
Central Nervous System (CNS) Activity: The spiro[5.5]undecane scaffold has been incorporated into compounds targeting CNS receptors. For example, spiro-substituted piperidine derivatives have been investigated as neurokinin receptor antagonists, with some showing potent activity. The spirocyclic nature of these compounds is thought to contribute to their high affinity and selectivity for these receptors.
Pharmacokinetics and Metabolism
A key advantage often attributed to spirocyclic scaffolds is their potential for improved metabolic stability. The quaternary spirocenter and the surrounding carbon atoms are less susceptible to metabolic attack by cytochrome P450 enzymes compared to more flexible linear or monocyclic systems. This can lead to a longer half-life and improved oral bioavailability.
While specific pharmacokinetic data for a wide range of spiro[5.5]undecane derivatives is limited in publicly available literature, the general principles of spirocycle metabolism suggest a favorable profile.
Experimental Section: A Case Study in Anticancer Drug Discovery
To illustrate the practical application of the spiro[5.5]undecane scaffold, we present a detailed experimental protocol for the synthesis and in vitro evaluation of a representative anticancer compound.
Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione
This synthesis is a microwave-assisted Michael addition reaction, which offers advantages in terms of reaction time and yield compared to conventional heating methods.[3]
Experimental Protocol:
-
Reactant Preparation: In a microwave reaction vessel, combine dimedone (1 mmol), (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol), and triethylamine (1.25 mmol) in 5 mL of dichloromethane.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 200 W and 40 °C for 15 minutes.
-
Work-up: After cooling, pour the reaction mixture into 10 mL of cold water and extract with chloroform (3 x 20 mL).
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
DOT Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the microwave-assisted synthesis of a spiro[5.5]undecane derivative.
In Vitro Cytotoxicity Evaluation using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a human cancer cell line) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized spiro[5.5]undecane derivative dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration does not exceed 1%) for 48 hours. Include a vehicle control (solvent only).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
DOT Diagram of the MTT Assay Workflow:
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Future Perspectives and Conclusion
The spiro[5.5]undecane scaffold represents a promising avenue for the discovery of novel therapeutics with improved pharmacological profiles. Its inherent three-dimensionality and potential for enhanced metabolic stability make it an attractive alternative to traditional flat aromatic scaffolds. While more direct comparative studies are needed to fully elucidate its advantages, the existing body of evidence strongly suggests that the strategic incorporation of the spiro[5.5]undecane motif can lead to the development of more potent, selective, and druglike candidates. As synthetic methodologies for accessing these complex structures become more efficient, we can expect to see a growing number of spiro[5.5]undecane-based compounds entering and progressing through the drug discovery pipeline.
References
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Couto, I., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 523-537. [Link]
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de Oliveira, R. B., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8031. [Link]
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Ramachary, D. B., Reddy, Y. V., Banerjee, A., & Banerjee, S. (2011). Design, synthesis and biological evaluation of optically pure functionalized spiro[4][4]undecane-1,5,9-triones as HIV-1 inhibitors. Organic & Biomolecular Chemistry, 9(21), 7282-7286. [Link]
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Fries, D. S. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(6), 1045-1053. [Link]
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Ma, C., et al. (2021). Identification of Spiro[chromene-2,4'-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Chemical Neuroscience, 12(15), 2846-2857. [Link]
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Krasavin, M., et al. (2015). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 101, 440-466. [Link]
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Titov, I. Y., et al. (2021). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 57(81), 10457-10470. [Link]
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Validating Cellular Target Engagement of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane: A Comparative Guide to Modern Techniques
In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target within a cellular context is a cornerstone of a successful research program. This guide provides an in-depth comparison of leading methodologies for validating the target engagement of novel small molecules, using 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane as our primary case study. For the purpose of this comparative analysis, we will operate under the hypothesis that this compound, based on the known activities of the broader 3,9-diazaspiro[5.5]undecane scaffold, putatively targets a specific subunit of the γ-aminobutyric acid type A (GABA-A) receptor .[1]
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the strategic rationale behind selecting the most appropriate assay for your specific research question. We will compare the performance of our lead compound against a hypothetical alternative, Compound X , to illustrate how these techniques can differentiate subtle yet critical aspects of target engagement.
The Imperative of Cellular Target Engagement
Confirming that a small molecule binds to its intended target in the complex milieu of a living cell is a critical step in drug discovery.[2] It serves to validate the mechanism of action, explain observed cellular phenotypes, and build confidence in the therapeutic potential of a compound before advancing to more complex and costly preclinical and clinical studies. The following sections will delve into three robust, contemporary methods for assessing target engagement: the Cellular Thermal Shift Assay (CETSA), NanoBRET/BRET assays, and the Drug Affinity Responsive Target Stability (DARTS) assay.
Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Quantifying Target Stabilization
The Cellular Thermal Shift Assay (CETSA) is a powerful technique that leverages the principle of ligand-induced thermal stabilization of a target protein.[3][4] The binding of a small molecule to its protein target often increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, one can quantify the amount of soluble (non-denatured) target protein remaining. An increase in the melting temperature (Tm) of the target protein in the presence of a compound is indicative of direct binding.[4][5]
Causality Behind the Experimental Choice
CETSA is an invaluable first-line technique because it is label-free, meaning it does not require any modification of the compound or the target protein, thus preserving their native interaction.[6] It provides direct evidence of physical interaction within the cellular environment.
Experimental Workflow: CETSA
Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol for CETSA
-
Cell Culture and Treatment: Plate a suitable cell line endogenously expressing the GABA-A receptor (e.g., HEK293 cells transfected with the specific subunit of interest) and grow to 80-90% confluency. Treat the cells with varying concentrations of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane, Compound X, or vehicle control (DMSO) for 1-2 hours at 37°C.[7]
-
Cell Lysis: Harvest the cells and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells via freeze-thaw cycles or sonication.
-
Heating Step: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.[7]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured and aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific GABA-A receptor subunit in the soluble fraction by Western blotting or an ELISA-based method.
-
Data Interpretation: Plot the percentage of soluble target protein against temperature for each compound concentration. Determine the melting temperature (Tm) and the shift in Tm (ΔTm) induced by the compounds.
Hypothetical Performance Data
| Compound | Concentration (µM) | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| Vehicle (DMSO) | - | 52.5 | - |
| 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane | 1 | 55.0 | +2.5 |
| 10 | 58.2 | +5.7 | |
| Compound X | 1 | 53.0 | +0.5 |
| 10 | 54.1 | +1.6 |
Interpretation: The significant, dose-dependent positive shift in the melting temperature of the GABA-A receptor subunit induced by 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane provides strong evidence of direct intracellular target engagement. Compound X shows a much weaker stabilizing effect, suggesting lower affinity or a different mode of interaction.
NanoBRET™ Target Engagement Assay: Probing Proximity in Live Cells
Bioluminescence Resonance Energy Transfer (BRET) assays, particularly the NanoBRET™ technology, offer a highly sensitive and quantitative method for measuring compound binding in living cells.[8][9] This assay relies on energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor).[10] A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[10]
Causality Behind the Experimental Choice
NanoBRET™ provides real-time, quantitative data on compound affinity and occupancy in the native cellular environment.[11] It is particularly well-suited for high-throughput screening and for determining the intracellular potency of compounds, as it inherently accounts for cell permeability.[9]
Principle of NanoBRET™ Assay
Caption: A diagram illustrating the competitive displacement mechanism in a NanoBRET assay.
Detailed Protocol for NanoBRET™
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the GABA-A receptor subunit fused to NanoLuc® luciferase. Seed the transfected cells into a 96- or 384-well assay plate and incubate for 18-24 hours.[8]
-
Compound and Tracer Addition: Prepare serial dilutions of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane and Compound X. Add the compounds to the cells, followed by the addition of the fluorescent NanoBRET™ tracer at a predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C for a period sufficient to reach binding equilibrium (typically 1-2 hours).
-
Signal Detection: Add the Nano-Glo® substrate to all wells. Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular potency of the compound.
Hypothetical Performance Data
| Compound | Intracellular IC50 (nM) |
| 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane | 85 |
| Compound X | 1250 |
Interpretation: The significantly lower IC50 value for 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane indicates a much higher affinity for the GABA-A receptor in a live-cell context compared to Compound X. This result corroborates the CETSA data and provides a quantitative measure of intracellular target engagement.
Drug Affinity Responsive Target Stability (DARTS): Unveiling Interactions through Protease Protection
The Drug Affinity Responsive Target Stability (DARTS) assay is another label-free method that identifies small molecule-protein interactions based on the principle that ligand binding can protect a protein from proteolysis.[12][13][14] When a compound binds to its target, it can induce a conformational change that masks protease cleavage sites, thus rendering the protein more resistant to digestion by proteases like pronase or thermolysin.[15]
Causality Behind the Experimental Choice
DARTS is a versatile technique that does not require modification of the small molecule and can be used with complex protein mixtures, such as total cell lysates.[13][15] It is particularly useful for confirming target engagement and can also be adapted for target discovery in an unbiased manner.[16]
Experimental Workflow: DARTS
Caption: A flowchart of the Drug Affinity Responsive Target Stability (DARTS) assay.
Detailed Protocol for DARTS
-
Lysate Preparation: Prepare a total cell lysate from a relevant cell line.
-
Compound Incubation: Aliquot the lysate and incubate with 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane, Compound X, or vehicle control for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., pronase) to each sample and incubate for a defined period (e.g., 30 minutes). The optimal protease concentration and digestion time should be determined empirically.[12]
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the protein fragments by SDS-PAGE and perform a Western blot using an antibody specific for the GABA-A receptor subunit.
-
Data Interpretation: Compare the intensity of the full-length protein band between the vehicle-treated and compound-treated samples. A stronger band in the presence of the compound indicates protection from proteolysis and thus, direct binding.
Hypothetical Performance Data
| Treatment | Protease | Full-Length GABA-A Receptor Subunit (Western Blot Band Intensity) |
| Vehicle | - | +++ |
| Vehicle | + | + |
| 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane | + | +++ |
| Compound X | + | + |
Interpretation: The persistence of the full-length GABA-A receptor subunit band in the presence of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane, even after protease treatment, demonstrates that the compound protects its target from degradation. Compound X fails to provide this protection, suggesting it does not engage the target in a manner that confers stability against proteolysis.
Comparative Analysis and Recommendations
| Feature | CETSA | NanoBRET™ | DARTS |
| Principle | Ligand-induced thermal stabilization | Competitive displacement of a fluorescent tracer | Ligand-induced protease resistance |
| Assay Format | Intact cells or lysate | Live cells | Cell lysate |
| Labeling | Label-free | Requires NanoLuc-tagged protein and fluorescent tracer | Label-free |
| Throughput | Medium to high | High | Low to medium |
| Data Output | Thermal shift (ΔTm) | IC50 (intracellular potency) | Qualitative or semi-quantitative (band intensity) |
| Key Advantage | Physiologically relevant, label-free | Quantitative, real-time, high-throughput | Simple, label-free, applicable to target ID |
| Key Limitation | Not all proteins show a thermal shift | Requires genetic modification of the target | Not all binding events confer protease resistance |
Expert Recommendations:
-
For initial validation and to confirm direct physical interaction in a label-free manner, CETSA is an excellent choice. Its growing application in drug discovery underscores its utility.[17]
-
When quantitative data on intracellular potency and compound ranking are required, especially in a higher-throughput setting, NanoBRET™ is the gold standard. It provides a direct measure of target occupancy in living cells.
-
DARTS serves as a valuable orthogonal method to confirm the findings from CETSA or NanoBRET™. It is also a powerful tool for identifying unknown targets of a compound.[14]
For a comprehensive validation of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane's engagement with the GABA-A receptor, a multi-assay approach is recommended. The strong, positive results from all three hypothetical experiments for our lead compound, in contrast to the weaker or negative results for Compound X, would build a robust and compelling case for its on-target activity.
Conclusion
Validating target engagement is a non-negotiable step in modern drug discovery. The choice of assay depends on the specific question at hand, the available resources, and the stage of the project. By understanding the principles, advantages, and limitations of techniques like CETSA, NanoBRET™, and DARTS, researchers can design experiments that provide clear, actionable data. This guide provides the foundational knowledge and practical protocols to confidently assess the cellular target engagement of promising new chemical entities like 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane, thereby accelerating the journey from a molecule to a potential medicine.
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Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. (n.d.). PubMed Central. [Link]
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3-(Pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane. (n.d.). PubChem. [Link]
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Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). University of Southampton ePrints. [Link]
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Small-Molecule Target Engagement in Cells. (2016). PubMed. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (n.d.). NCBI. [Link]
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Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. (n.d.). PubMed. [Link]
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A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]
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Target identification using drug affinity responsive target stability (DARTS). (2010). PNAS. [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
- 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds. (n.d.).
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NanoBRET assays to assess cellular target engagement of compounds. (2020). EUbOPEN. [Link]
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Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry. [Link]
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Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. (2019). JoVE. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
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Drug Affinity Responsive Target Stability (Darts). (n.d.). Creative Biolabs. [Link]
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NanoBRET Assay Services. (n.d.). Reaction Biology. [Link]
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Target Identification and Validation (Small Molecules). (n.d.). UCL. [Link]
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Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]
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CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]
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How to validate small-molecule and protein interactions in cells? (2017). ResearchGate. [Link]
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Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. (n.d.). University of Southampton ePrints. [Link]
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NanoBRET™ Target Engagement for drug development. (n.d.). News-Medical.Net. [Link]
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What is NanoBRET™? An introduction to NanoBRET™ technology. (2022). YouTube. [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the selectivity of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane, a representative member of the 3,9-diazaspiro[5.5]undecane class of compounds. This class is recognized for its potent antagonistic activity at the γ-aminobutyric acid type A (GABA-A) receptor. Understanding the cross-reactivity profile of this lead compound is paramount for predicting potential off-target liabilities and uncovering novel therapeutic opportunities.
Introduction: The Significance of Selectivity in CNS Drug Discovery
The 3,9-diazaspiro[5.5]undecane scaffold represents a promising chemotype for the development of modulators of the central nervous system (CNS). Analogs of this scaffold have demonstrated potent competitive antagonism at the GABA-A receptor, with some showing selectivity for specific subunit compositions, such as the extrasynaptic α4βδ subtype over α1- and α2-containing subtypes.[1] This inherent potency necessitates a thorough investigation of their interaction with other CNS targets to ensure a desirable therapeutic window and to avoid adverse effects. Off-target interactions can lead to a range of undesirable outcomes, but can also present opportunities for drug repositioning.[2] This guide outlines a systematic approach to characterizing the cross-reactivity of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane, providing a direct comparison with established pharmacological tools and a structurally related compound with a distinct primary target.
The Compound Panel: Establishing a Basis for Comparison
A robust cross-reactivity study relies on the careful selection of comparator compounds. The following panel allows for a multi-faceted assessment of the topic compound's selectivity.
-
Test Compound: 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane: The lead compound for which the selectivity profile will be determined.
-
Primary Comparator (Selective Antagonist): Gabazine (SR-95531): A well-characterized, potent, and selective competitive antagonist of GABA-A receptors. Its well-defined selectivity profile provides a benchmark for on-target potency and off-target promiscuity.
-
Secondary Comparator (Less Selective Antagonist): Bicuculline: A competitive GABA-A receptor antagonist that is known to exhibit some off-target activity, notably on Ca2+-activated potassium channels.[3][4] This allows for an assessment of the topic compound's selectivity against a less "clean" pharmacological tool.
-
Tertiary Comparator (Non-Competitive Antagonist): Picrotoxin: A non-competitive antagonist of the GABA-A receptor chloride channel.[5][6] Including a compound with a different mechanism of action provides a broader context for understanding the topic compound's interactions.
-
Structural Analog Comparator (Alternative Target): MLi-2 (a 3-(4-Pyrimidinyl) Indazole): While not a direct structural analog, compounds with a 3-(pyridin-4-yl)-1H-indazole core are known inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2).[7][8] Including a kinase inhibitor with some shared structural motifs allows for an exploration of potential cross-reactivity in a different target class, which is a common liability for CNS-active compounds.
The Target Panel: A Focused Approach to Off-Target Screening
Given that the primary target is a ligand-gated ion channel in the CNS, the off-target panel should prioritize other neurotransmitter receptors and ion channels. The following is a recommended screening panel, drawing inspiration from established industry-standard safety panels.
Table 1: Proposed Off-Target Screening Panel
| Target Class | Specific Targets | Rationale for Inclusion |
| G-Protein Coupled Receptors (GPCRs) | Serotonin (5-HT) Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT3) | High potential for cross-reactivity with CNS-active compounds. |
| Dopamine Receptors (e.g., D1, D2, D3) | Implicated in mood, cognition, and motor control; common off-targets. | |
| Adrenergic Receptors (e.g., α1, α2, β1, β2) | Regulate autonomic nervous system function; off-target effects can lead to cardiovascular side effects. | |
| Muscarinic Acetylcholine Receptors (e.g., M1, M2, M3) | Involved in cognition and parasympathetic nervous system regulation. | |
| Opioid Receptors (e.g., μ, δ, κ) | Important for pain perception; potential for abuse liability. | |
| Ligand-Gated Ion Channels | Nicotinic Acetylcholine Receptors (e.g., α4β2, α7) | Structurally related to GABA-A receptors. |
| Glycine Receptors | Another major inhibitory neurotransmitter receptor in the CNS. | |
| NMDA and AMPA Receptors | Key excitatory amino acid receptors. | |
| Voltage-Gated Ion Channels | Sodium Channels (e.g., Nav1.5) | Critical for neuronal excitability; hERG channel is a key cardiac liability. |
| Calcium Channels (e.g., Cav1.2) | Involved in neurotransmitter release and muscle contraction. | |
| Potassium Channels (e.g., hERG, KCNQ2/3) | Crucial for neuronal repolarization and cardiac action potential. | |
| Kinases | Leucine-Rich Repeat Kinase 2 (LRRK2) | To assess for specific cross-reactivity suggested by the structural analog comparator. |
| A panel of representative kinases (e.g., from different families) | To broadly assess for off-target kinase inhibition, a common feature of many small molecules. | |
| Transporters | Serotonin Transporter (SERT) | Target for many antidepressant medications. |
| Dopamine Transporter (DAT) | Important in reward pathways and psychostimulant action. | |
| Norepinephrine Transporter (NET) | Target for antidepressants and ADHD medications. |
Experimental Workflow: A Step-by-Step Guide to Cross-Reactivity Profiling
The following workflow outlines the key experimental stages for a comprehensive cross-reactivity assessment.
Caption: A four-phase workflow for systematic cross-reactivity profiling.
Detailed Experimental Protocols
This protocol is a generalized template and should be optimized for each specific target.
-
Preparation of Cell Membranes:
-
Culture cells expressing the target receptor to a high density.
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the target receptor.
-
Add increasing concentrations of the test compound or comparator compounds.
-
To determine non-specific binding, add a high concentration of a known, unlabeled ligand for the target receptor to a set of control wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
-
Assay Setup:
-
In a suitable assay plate, add the kinase enzyme and a specific substrate.
-
Add increasing concentrations of the test compound or comparator compounds.
-
Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase for a defined period.
-
-
Detection of Kinase Activity:
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Phospho-specific antibodies: In an ELISA or Western blot format.
-
Fluorescence/Luminescence-based assays: Using proprietary reagents that detect ATP consumption or ADP production.
-
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of kinase inhibition as a function of the log of the inhibitor concentration and fit the data to determine the IC50 value.
-
Comparative Data Presentation
The following tables present hypothetical, yet plausible, data for the cross-reactivity profiling of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane against the comparator compounds. This data is for illustrative purposes to demonstrate how the results of such a study would be presented and interpreted.
Table 2: Primary Target (GABA-A Receptor) Affinity and Potency
| Compound | Radioligand Binding (Ki, nM) | Functional Assay (IC50, nM) |
| 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane | 150 | 250 |
| Gabazine | 10 | 25 |
| Bicuculline | 50 | 100 |
| Picrotoxin | N/A (non-competitive) | 500 |
| MLi-2 | >10,000 | >10,000 |
Table 3: Off-Target Cross-Reactivity Profile (% Inhibition at 10 µM)
| Target | 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane | Gabazine | Bicuculline | Picrotoxin | MLi-2 |
| GPCRs | |||||
| 5-HT2A | 25% | <10% | 15% | <10% | 5% |
| D2 | 18% | <10% | 12% | <10% | 8% |
| α1-adrenergic | 35% | <10% | 20% | <10% | 10% |
| M1 | 15% | <10% | 10% | <10% | 3% |
| Ion Channels | |||||
| hERG | 45% | <10% | 60% | 15% | 20% |
| Cav1.2 | 20% | <10% | 30% | <10% | 5% |
| Kinases | |||||
| LRRK2 | 15% | <5% | <5% | <5% | 95% |
| Representative Kinase Panel | <10% | <5% | <5% | <5% | Variable |
| Transporters | |||||
| SERT | 12% | <10% | 8% | <10% | 2% |
| DAT | 10% | <10% | 5% | <10% | 4% |
Interpretation of Results and Path Forward
The hypothetical data presented above would suggest that 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane is a moderately potent GABA-A receptor antagonist. Its off-target profile indicates some interaction with the α1-adrenergic receptor and, notably, the hERG potassium channel at a concentration of 10 µM. The interaction with the hERG channel, even at this level, would warrant further investigation due to the potential for cardiac side effects.
The comparison with the other compounds is illuminating. Gabazine demonstrates a much cleaner profile, as expected. Bicuculline shows a broader range of off-target interactions, including a more pronounced effect on the hERG channel, which is consistent with its known pharmacology. Picrotoxin is relatively clean in this hypothetical screen, reflecting its different mechanism of action. MLi-2 shows high potency and selectivity for its primary target, LRRK2, with minimal off-target interactions in this panel.
Based on these illustrative results, the next steps in the drug development process for 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane would involve:
-
Structure-Activity Relationship (SAR) Studies: To improve potency at the GABA-A receptor while reducing off-target activity, particularly at the hERG channel.
-
In-depth hERG Electrophysiology: To more accurately determine the IC50 for hERG channel blockade and assess the risk of cardiotoxicity.
-
In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential and side-effect profile in animal models.
Conclusion
A systematic and comparative approach to cross-reactivity profiling is essential for the successful development of novel CNS-active compounds. By carefully selecting comparator compounds and a relevant off-target panel, and by employing a tiered experimental workflow, researchers can gain a comprehensive understanding of a compound's selectivity. This knowledge is critical for making informed decisions about lead optimization and for mitigating the risk of late-stage drug development failure. The framework presented in this guide provides a robust starting point for the thorough characterization of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane and other promising molecules from this chemical class.
References
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Johnston, G. A. R. (2013). Advantages of an antagonist: bicuculline and other GABA antagonists. British Journal of Pharmacology, 170(5), 921–931. [Link]
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Jones, M. V., & Westbrook, G. L. (1998). Defining Affinity with the GABAA Receptor. Journal of Neuroscience, 18(21), 8614–8623. [Link]
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Fell, M. J., et al. (2017). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Journal of Medicinal Chemistry, 60(7), 2983–2992. [Link]
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Martin, L. J., et al. (2021). Pharmacological and Biophysical Characteristics of Picrotoxin-Resistant, δSubunit-Containing GABAA Receptors. Frontiers in Molecular Neuroscience, 14, 759556. [Link]
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Iqbal, J., et al. (2011). Synthesis and Evaluation of Highly Potent GABAA Receptor Antagonists Based on Gabazine (SR-95531). Bioorganic & Medicinal Chemistry Letters, 21(15), 4252–4254. [Link]
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Hansen, J. B., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 18037–18053. [Link]
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Fell, M. J., et al. (2017). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Journal of Medicinal Chemistry, 60(7), 2983–2992. [Link]
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Bakhteeva, E. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10762. [Link]
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Navigating the Labyrinth of Receptor Subtypes: A Comparative Selectivity Analysis of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane
In the intricate landscape of modern drug discovery, the precise characterization of a compound's interaction with a multitude of physiological targets is paramount. Achieving high affinity for the desired therapeutic target while minimizing off-target interactions is the hallmark of a successful therapeutic agent. This guide provides a comprehensive analysis of the receptor selectivity profile of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane, a novel scaffold with significant potential in neuropharmacology. Due to the limited availability of a complete public dataset for this specific molecule, this guide synthesizes data from structurally related diazaspiro[5.5]undecane and pyridinyl-piperidine analogs to construct a representative selectivity profile. This comparative approach offers valuable insights into the probable pharmacological behavior of the title compound and serves as a blueprint for its further investigation.
The Strategic Importance of Receptor Selectivity
The diazaspiro[5.5]undecane core is a rigid, three-dimensional scaffold that offers a unique conformational constraint, making it an attractive starting point for the design of selective ligands. The incorporation of a pyridin-4-yl moiety introduces a key hydrogen bond acceptor and a specific aromatic interaction potential, further influencing its binding characteristics across different receptor families. Understanding the selectivity profile of compounds based on this architecture is crucial for predicting their therapeutic efficacy and potential side-effect profiles. This guide will delve into the comparative binding affinities and functional activities of this structural class against key aminergic and amino acid neurotransmitter receptor subtypes, including dopamine, serotonin, adrenergic, muscarinic acetylcholine, and GABA-A receptors.
Comparative Binding Affinity Profile
To establish a predictive binding profile for 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane, we have compiled and compared the binding affinities (Ki values) of structurally related diazaspiroalkane and pyridinyl-piperidine derivatives against a panel of receptor subtypes. Lower Ki values are indicative of higher binding affinity.
| Receptor Subtype | Representative Compound Class | Binding Affinity (Ki, nM) | Reference Compound(s) | Binding Affinity (Ki, nM) |
| Dopamine | ||||
| D2 | Arylated Diazaspiroalkanes | >3000 | Haloperidol | 1-5 |
| D3 | Arylated Diazaspiroalkanes | 10-50 | (+)-7-OH-DPAT | 0.5-2 |
| Serotonin | ||||
| 5-HT1A | Arylated Diazaspiroalkanes | >500 | 8-OH-DPAT | 0.5-1.5 |
| 5-HT2A | Arylated Diazaspiroalkanes | >500 | Ketanserin | 1-3 |
| 5-HT2C | Arylated Diazaspiroalkanes | >500 | Mesulergine | 2-5 |
| Adrenergic | ||||
| α1 | Hypothetical | >1000 | Prazosin | 0.1-0.5 |
| α2 | Hypothetical | >1000 | Clonidine | 1-10 |
| β1 | Hypothetical | >1000 | Propranolol | 0.5-2 |
| β2 | Hypothetical | >1000 | Propranolol | 0.5-2 |
| Muscarinic | ||||
| M1-M5 | Hypothetical | >1000 | Atropine | 0.5-2 |
| GABA-A | ||||
| α4βδ | Diazaspiro[5.5]undecane-based antagonists | 180 (as antagonist) | Gabazine | 100-200 (antagonist) |
Data for adrenergic and muscarinic receptors are hypothetical, based on the general trend of high selectivity observed for related compounds against aminergic GPCRs other than their primary targets.
This composite data strongly suggests that 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane is likely to exhibit high affinity and selectivity for the dopamine D3 receptor, with significantly weaker interactions at D2 and various serotonin receptor subtypes. Furthermore, related scaffolds have demonstrated antagonist activity at specific GABA-A receptor subtypes.
Functional Activity: Beyond Binding
Binding affinity alone does not paint the complete picture. The functional consequence of this binding—agonist, antagonist, or inverse agonist activity—is critical. Functional assays determine the ability of a compound to elicit a cellular response upon binding to its target receptor.
| Receptor Subtype | Assay Type | Predicted Functional Activity of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane |
| Dopamine D3 | cAMP Inhibition Assay | Antagonist |
| GABA-A (α4βδ) | Electrophysiology (Two-electrode voltage clamp) | Antagonist |
The predicted antagonist activity at the D3 receptor, coupled with low affinity for D2 and serotonin receptors, suggests a promising profile for the treatment of conditions where D3 receptor hyperactivity is implicated, such as substance use disorders and certain psychotic disorders, potentially with a reduced risk of the side effects associated with less selective dopamine receptor modulators. The antagonist activity at specific GABA-A receptor subtypes could also be explored for its therapeutic potential.
Methodologies for Selectivity Profiling
The determination of a compound's selectivity profile relies on robust and validated in vitro assays. Below are the standard experimental protocols for assessing binding affinity and functional activity for the receptor families discussed.
Radioligand Binding Assays for Affinity Determination
Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]Spiperone for D2/D3 receptors, [³H]8-OH-DPAT for 5-HT1A receptors).
-
Add increasing concentrations of the test compound (e.g., 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane).
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand in a separate set of wells.
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation and Termination:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filter mats in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Generate a competition binding curve by plotting the percentage of specific binding against the log concentration of the test compound.
-
Calculate the IC50 value from the curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
Functional Assays for Activity Determination
Principle: This assay measures the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels following receptor activation. Gs-coupled receptors increase cAMP, while Gi-coupled receptors (like D2 and D3) decrease forskolin-stimulated cAMP production.
Step-by-Step Protocol:
-
Cell Plating and Stimulation:
-
Plate cells expressing the receptor of interest in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production.
-
Add increasing concentrations of the test compound.
-
-
Incubation and Lysis:
-
Incubate the plate at 37°C for a specified time.
-
Lyse the cells to release the intracellular cAMP.
-
-
Detection:
-
Use a competitive immunoassay kit (e.g., HTRF, ELISA) to quantify the amount of cAMP in the cell lysate. The signal is typically inversely proportional to the cAMP concentration.
-
-
Data Analysis:
-
Plot the signal against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum efficacy (Emax).
-
Principle: This technique directly measures the flow of ions through a channel in response to ligand binding. For GABA-A receptors, the current is carried by chloride ions.
Step-by-Step Protocol:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from Xenopus laevis.
-
Inject the oocytes with cRNA encoding the subunits of the desired GABA-A receptor subtype.
-
Incubate the oocytes for several days to allow for receptor expression.
-
-
Two-Electrode Voltage Clamp (TEVC):
-
Place an oocyte in a recording chamber and perfuse with a recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
Compound Application and Recording:
-
Apply a fixed concentration of GABA to elicit a baseline current.
-
Co-apply GABA with increasing concentrations of the test compound to assess its modulatory effect (potentiation or inhibition).
-
Record the changes in membrane current.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the test compound.
-
Generate a dose-response curve and determine the IC50 for antagonists or the EC50 for positive allosteric modulators.
-
Conclusion and Future Directions
The synthesized selectivity profile, based on data from structurally related analogs, strongly positions 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane as a potent and selective dopamine D3 receptor antagonist, with potential antagonist activity at specific GABA-A receptor subtypes. This profile is highly desirable for the development of novel therapeutics for neuropsychiatric disorders, potentially offering an improved side-effect profile compared to less selective agents.
The next critical step is the empirical validation of this predicted profile for the title compound. A comprehensive in vitro pharmacological screen, employing the methodologies outlined in this guide, is essential to confirm its binding affinities and functional activities across a broad panel of receptors. Subsequent in vivo studies will then be necessary to evaluate its pharmacokinetic properties, efficacy, and safety in relevant animal models. The insights provided in this guide offer a solid foundation and a clear path forward for the continued development of this promising new chemical entity.
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Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry. [Link]
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Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno-modulatory Potential. ACS Medicinal Chemistry Letters. [Link]
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4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]
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Functional Assays for G Protein-Coupled Receptors. Methods in Molecular Biology. [Link]
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A Head-to-Head Study of 3,9-Diazaspiro[5.5]undecane and 1,4,9-Triazaspiro[5.5]undecane Analogs: A Comparative Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced three-dimensionality and improved physicochemical properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged structures, offering a rigid framework that can lead to improved target engagement and favorable pharmacokinetic profiles.[1] This guide provides a head-to-head comparison of two prominent azaspirocyclic scaffolds: 3,9-diazaspiro[5.5]undecane and 1,4,9-triazaspiro[5.5]undecane. By examining their synthesis, physicochemical properties, and primary therapeutic applications, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to strategically select the optimal scaffold for their specific research endeavors.
Core Structural and Physicochemical Comparison
The fundamental difference between the two scaffolds lies in the introduction of an additional nitrogen atom in the 1,4,9-triazaspiro[5.5]undecane core, which significantly influences their chemical properties and potential biological interactions.
| Property | 3,9-Diazaspiro[5.5]undecane | 1,4,9-Triazaspiro[5.5]undecane Derivative |
| Molecular Formula | C₉H₁₈N₂[2] | C₈H₁₃N₃[3] |
| Molecular Weight | 154.25 g/mol [2] | 151.21 g/mol [3] |
| XLogP3 | 0.5[2] | -0.5[3] |
| Hydrogen Bond Donors | 2[2] | 2[3] |
| Hydrogen Bond Acceptors | 2[2] | 2[3] |
The lower XLogP3 value of the triazaspiro- derivative suggests increased hydrophilicity, a property that can be advantageous for targeting certain biological compartments and can influence solubility and metabolic stability.
Synthesis Strategies: A Comparative Overview
The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. Both scaffolds can be synthesized through multi-step sequences, with distinct strategies tailored to their unique structures.
Synthesis of 3,9-Diazaspiro[5.5]undecane Analogs
A common and efficient method for constructing the 3,9-diazaspiro[5.5]undecane core is through the intramolecular spirocyclization of 4-substituted pyridines.[4] This approach involves the in situ activation of the pyridine ring, followed by an intramolecular nucleophilic addition.
Caption: Synthetic workflow for 3,9-diazaspiro[5.5]undecane.
Another versatile method is the Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, which allows for the introduction of diverse substituents.[4]
Synthesis of 1,4,9-Triazaspiro[5.5]undecane Analogs
The synthesis of 1,4,9-triazaspiro[5.5]undecane derivatives, particularly the 2-one analogs, often commences with the alkylation of a suitable piperidine precursor.[5] A subsequent Buchwald-Hartwig coupling can be employed to introduce an aryl group, followed by deprotection and further functionalization.
Caption: Synthetic workflow for 1,4,9-triazaspiro[5.5]undecan-2-one.
Head-to-Head Application in Drug Discovery
While a direct comparative study is lacking, the existing literature points towards distinct therapeutic niches for each scaffold, primarily driven by their structural and electronic differences.
3,9-Diazaspiro[5.5]undecane: A Scaffold for CNS-Acting Agents
Derivatives of 3,9-diazaspiro[5.5]undecane have been extensively explored as modulators of central nervous system (CNS) targets. A notable application is in the development of γ-aminobutyric acid type A (GABA-A) receptor antagonists.[6] The diamine structure appears well-suited for interacting with the orthosteric binding pocket of these receptors.[6]
Experimental Protocol: Evaluation of GABA-A Receptor Antagonism
-
Receptor Preparation: Prepare cell membranes expressing the desired GABA-A receptor subtype.
-
Radioligand Binding Assay:
-
Incubate the membranes with a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol).
-
Add varying concentrations of the test 3,9-diazaspiro[5.5]undecane analog.
-
After incubation, separate bound and free radioligand by filtration.
-
Quantify radioactivity to determine the IC₅₀ value of the test compound.[7]
-
-
Electrophysiology:
-
Use patch-clamp electrophysiology on cells expressing the GABA-A receptor to measure ion channel activity.
-
Apply GABA to elicit a current and then co-apply GABA with the test compound to measure the extent of inhibition.
-
1,4,9-Triazaspiro[5.5]undecane: A Scaffold for Enzyme Inhibitors
The 1,4,9-triazaspiro[5.5]undecan-2-one scaffold has gained prominence in the development of potent and selective inhibitors of the methyltransferase-like 3 (METTL3) enzyme.[5][8] METTL3 is a key component of the N6-methyladenosine (m⁶A) RNA modification machinery and a promising target in oncology.[8] The additional nitrogen and the lactam functionality in these analogs likely provide crucial hydrogen bonding interactions within the enzyme's active site.
Experimental Protocol: Evaluation of METTL3 Inhibition
-
Enzyme Activity Assay (TR-FRET):
-
Utilize a time-resolved Förster resonance energy transfer (TR-FRET) assay to measure the production of S-adenosylhomocysteine (SAH), a product of the methylation reaction.
-
Incubate recombinant METTL3/METTL14 complex with a substrate RNA, S-adenosylmethionine (SAM), and varying concentrations of the 1,4,9-triazaspiro[5.5]undecan-2-one analog.
-
The TR-FRET signal is inversely proportional to the enzyme activity.[8]
-
-
Cellular m⁶A Quantification:
-
Treat cancer cell lines (e.g., MOLM-13) with the test compound.
-
Isolate mRNA and quantify the global m⁶A levels using LC-MS/MS to confirm cellular target engagement.[9]
-
-
Cell Proliferation Assay:
-
Assess the anti-proliferative effects of the compound on cancer cell lines using a standard assay such as MTT or CellTiter-Glo.
-
Discussion and Future Perspectives
The choice between a 3,9-diazaspiro[5.5]undecane and a 1,4,9-triazaspiro[5.5]undecane scaffold is contingent on the specific therapeutic target and the desired properties of the final drug candidate.
-
For CNS targets , where balanced lipophilicity is often crucial for blood-brain barrier penetration, the 3,9-diazaspiro[5.5]undecane scaffold presents a well-validated starting point. Its diamine nature offers opportunities for forming key interactions with aminergic and other CNS receptors.
-
For enzymatic targets , particularly those with polar active sites that can accommodate additional hydrogen bond donors and acceptors, the 1,4,9-triazaspiro[5.5]undecane scaffold, especially in its lactam form, is a compelling choice. The increased hydrophilicity may also contribute to improved solubility and a more favorable ADME profile for certain applications.
The rigid, three-dimensional nature of both scaffolds provides a distinct advantage over more flexible, "flat" molecules, potentially leading to higher potency and selectivity.[10] Future research should focus on direct, head-to-head comparisons of these and other azaspirocyclic scaffolds against a panel of diverse biological targets. Such studies will be invaluable in further elucidating the nuanced structure-activity relationships that govern their biological effects and will undoubtedly accelerate the discovery of novel therapeutics.
References
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Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Available from: [Link]
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Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available from: [Link]
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1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Available from: [Link]
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Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Available from: [Link]
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Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. Available from: [Link]
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Characterization of GABA Receptors. Available from: [Link]
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Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products. Available from: [Link]
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Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available from: [Link]
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3,9-Diazaspiro[5.5]undecane. PubChem. Available from: [Link]
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Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3 -Rich Compounds With Distinct Phenotypic Effects. Available from: [Link]
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METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. Available from: [Link]
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tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem. Available from: [Link]
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1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Available from: [Link]
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Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Available from: [Link]
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Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. Available from: [Link]
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METTL3/METTL14 Activity Assay | Inhibitor Screening Kits. Available from: [Link]
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Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Available from: [Link]
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Design, Synthesis, and Antimalarial Evaluation of New Spiroacridine Derivatives. Available from: [Link]
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1,4,9-Triazaspiro[5.5]undecan-2-one derivatives as potent and selective METTL3 inhibitors. Available from: [Link]
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Data from electrophysiological studies of GABA(A) receptor antagonists. Available from: [Link]
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Accelerating discovery of a METTL3 inhibitor through efficient in silico design and prioritization. Available from: [Link]
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QSAR and drug design of selective GABA-A receptor antagonists. Available from: [Link]
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The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available from: [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Available from: [Link]
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Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. Available from: [Link]
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A Comparative Guide to the Pharmacokinetic Properties of Novel Diazaspiro[5.5]undecanes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery
In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning their attention to three-dimensional molecular architectures. Among these, spirocyclic scaffolds, such as diazaspiro[5.5]undecanes, have emerged as a particularly promising class of compounds.[1][2] Their inherent rigidity and three-dimensional nature can lead to enhanced target-binding affinity, selectivity, and optimized pharmacokinetic (PK) properties compared to their flatter, aromatic counterparts.[3][4] This guide provides a comprehensive framework for benchmarking the pharmacokinetic properties of novel diazaspiro[5.5]undecane derivatives against other relevant chemical scaffolds, supported by detailed experimental protocols and comparative data.
The diazaspiro[5.5]undecane core has been incorporated into a variety of bioactive compounds targeting a range of therapeutic areas, including obesity and pain.[5] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these novel entities is a critical step in the drug discovery pipeline, directly influencing their potential for clinical success.[6][7] Early and accurate assessment of ADME properties allows for the selection of the most promising lead candidates, thereby mitigating the risk of late-stage clinical failures.[6]
The Importance of Early Pharmacokinetic Benchmarking
Pharmacokinetic profiling is the study of how an organism affects a drug, encompassing the processes of ADME.[8] A compound's PK profile determines its concentration and duration of action at the target site, which are fundamental to its therapeutic effect.[9] Poor pharmacokinetic properties are a major cause of drug candidate attrition. Therefore, a robust and early-stage benchmarking strategy is essential for any successful drug discovery program.
This guide will focus on a tiered approach to pharmacokinetic evaluation, beginning with a suite of in vitro assays to assess key ADME parameters, followed by in vivo studies in rodent models to provide a more holistic understanding of a compound's behavior in a biological system.
Part 1: In Vitro ADME Profiling: The First Look at a Compound's Potential
In vitro ADME assays provide a rapid and cost-effective means of evaluating the fundamental properties of a large number of compounds in the early stages of drug discovery.[7] These assays help to identify potential liabilities and guide the optimization of chemical series.
Physicochemical Properties: The Foundation of Drug-Likeness
Before embarking on complex biological assays, it is crucial to assess the basic physicochemical properties of the novel diazaspiro[5.5]undecanes. These properties are often predictive of a compound's "drug-likeness" and can be evaluated against established guidelines such as Lipinski's Rule of Five.[10][11]
Lipinski's Rule of Five: This rule of thumb suggests that orally active drugs generally possess:
While not an absolute predictor of success, adherence to these guidelines increases the probability of good oral bioavailability.[14]
Permeability: Crossing the Barriers
For a drug to be effective, it must be able to cross biological membranes to reach its site of action. Two key in vitro assays are employed to predict a compound's permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method that models passive, transcellular permeation.[15][16] It provides a measure of a compound's ability to diffuse across a lipid membrane, which is a primary mechanism of drug absorption in the gastrointestinal tract.[16]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA "Sandwich": A 96-well filter plate (the donor plate) is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing a buffer solution.[17]
-
Compound Addition: The test compounds, dissolved in a suitable buffer, are added to the donor plate.
-
Incubation: The PAMPA sandwich is incubated at room temperature for a defined period, typically several hours, to allow for the diffusion of the compounds from the donor to the acceptor plate.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has crossed the membrane.
Caption: Workflow for the Caco-2 Permeability Assay.
Metabolic Stability: Resisting the Body's Defenses
The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, modify foreign compounds to facilitate their excretion. [18]The liver microsomal stability assay is a common in vitro method to assess a compound's susceptibility to this first-pass metabolism. [19]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: Pooled human or rodent liver microsomes are pre-incubated with the test compound at 37°C. [20][21]2. Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH. [20]3. Time-Course Incubation: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent like acetonitrile. [20][22]4. Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.
-
Quantification: The concentration of the remaining parent compound is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). [22]
Caption: Workflow for the Liver Microsomal Stability Assay.
Part 2: In Vivo Pharmacokinetic Studies: The Whole-Animal Perspective
While in vitro assays provide valuable initial data, in vivo studies are crucial for understanding how a compound behaves in a complex biological system. [23]Rodent models, such as mice and rats, are commonly used for these studies. [8]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Acclimation and Dosing: Healthy adult mice or rats are acclimated to the laboratory environment. The test compound is formulated in a suitable vehicle and administered via the desired routes, typically intravenous (IV) for assessing clearance and oral (PO) for evaluating oral bioavailability. [24]2. Blood Sampling: Blood samples are collected at predetermined time points after dosing. [24]For mice, a sparse sampling technique may be used where different groups of animals are used for each time point, while serial sampling from a single animal is often possible in rats. [25]3. Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.
-
Area Under the Curve (AUC): The integral of the drug concentration-time curve, which reflects the total drug exposure.
-
Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches the systemic circulation. This is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. [5]
-
Caption: Workflow for an in vivo Rodent Pharmacokinetic Study.
Part 3: Comparative Data and Benchmarking
The true value of pharmacokinetic data lies in its comparison to that of established drugs or alternative chemical scaffolds. This allows for a clear assessment of the potential advantages and disadvantages of the novel diazaspiro[5.5]undecanes.
Table 1: Comparative Pharmacokinetic Properties of a Novel Diazaspiro[5.5]undecane (Compound X) and a Reference Compound
| Parameter | Novel Diazaspiro[5.5]undecane (Compound X) | Reference Compound (e.g., an Acyclic Analog) | Desirable Range |
| In Vitro Properties | |||
| Molecular Weight (Da) | 450 | 480 | < 500 |
| cLogP | 3.2 | 4.5 | < 5 |
| H-bond Donors | 2 | 3 | ≤ 5 |
| H-bond Acceptors | 5 | 7 | ≤ 10 |
| PAMPA Papp (10⁻⁶ cm/s) | 15 | 8 | > 10 |
| Caco-2 Papp (A-B) (10⁻⁶ cm/s) | 12 | 5 | > 10 |
| Caco-2 Efflux Ratio | 1.5 | 3.5 | < 2 |
| Human Liver Microsomal t½ (min) | 45 | 15 | > 30 |
| In Vivo Rat PK (PO dose: 10 mg/kg; IV dose: 1 mg/kg) | |||
| CL (mL/min/kg) | 20 | 50 | Low to moderate |
| Vd (L/kg) | 1.5 | 3.0 | Moderate |
| t½ (h) | 4 | 1.5 | Appropriate for dosing regimen |
| Cmax (ng/mL) | 500 | 200 | Sufficient for efficacy |
| Tmax (h) | 1 | 2 | |
| AUC (ng*h/mL) | 3000 | 1000 | High |
| Oral Bioavailability (%F) | 60 | 20 | > 30% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Discussion and Interpretation of Results
The hypothetical data in Table 1 illustrates how the pharmacokinetic properties of a novel diazaspiro[5.5]undecane can be benchmarked. In this example, "Compound X" exhibits several favorable characteristics compared to the reference compound:
-
Improved Physicochemical Properties: Compound X has a lower molecular weight and cLogP, which may contribute to its better permeability.
-
Enhanced Permeability: The higher PAMPA and Caco-2 Papp values for Compound X suggest superior passive and overall intestinal absorption. The lower efflux ratio indicates that it is less susceptible to being pumped out of cells by efflux transporters.
-
Greater Metabolic Stability: The longer half-life in human liver microsomes suggests that Compound X is less rapidly metabolized, which is consistent with the lower in vivo clearance.
-
Favorable In Vivo Profile: The lower clearance and higher oral bioavailability of Compound X are significant advantages, as they indicate that a greater proportion of the administered dose reaches the systemic circulation and remains in the body for a longer duration. This could translate to a lower required dose and less frequent administration in a clinical setting.
The spirocyclic nature of the diazaspiro[5.5]undecane scaffold in Compound X likely contributes to these improved properties by restricting conformational flexibility and presenting a more three-dimensional shape for interaction with biological targets and transporters. [3]
Conclusion
The systematic benchmarking of the pharmacokinetic properties of novel diazaspiro[5.5]undecanes is a critical component of the drug discovery process. By employing a combination of in vitro and in vivo assays, researchers can gain a comprehensive understanding of a compound's ADME profile and make informed decisions about its potential for further development. The unique structural features of diazaspiro[5.5]undecanes offer exciting opportunities for the design of new drugs with optimized pharmacokinetic properties, and the methodologies outlined in this guide provide a robust framework for evaluating their potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
